m-PEG12-OH
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZJIIDLZRWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatile Role of m-PEG12-OH in Modern Biomedical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biomedical research and therapeutic development, methoxy-polyethylene glycol with 12 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG12-OH) has emerged as a critical building block. Its defined length, hydrophilicity, and biocompatibility make it an invaluable tool for enhancing the properties of molecules ranging from small drug candidates to large biologics and nanoparticles. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols and quantitative data to empower researchers in their quest for novel therapeutics and diagnostics.
Core Applications in Research
The primary utility of this compound lies in its role as a discrete polyethylene (B3416737) glycol (dPEG®) linker. This monodisperse structure provides a precise spacer length, which is crucial for maintaining the biological activity of conjugated molecules and ensuring batch-to-batch reproducibility.[1] Key applications include its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as the functionalization of nanoparticles for improved drug delivery.[2][3]
Enhancing Drug Efficacy and Safety
The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4][5] The this compound linker contributes to:
-
Increased Hydrophilicity: The PEG chain enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs, helping to prevent aggregation.[1][3]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of biomolecules, which can reduce renal clearance and extend their circulation half-life.[1][3]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, potentially reducing their immunogenicity.[1][3]
Application in PROTAC and ADC Synthesis
This compound is a key component in the construction of PROTACs and ADCs, two revolutionary therapeutic modalities.[2][3]
-
PROTACs: These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6] this compound can be used as a linker to connect the target protein ligand and the E3 ligase ligand.[2]
-
ADCs: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen.[7] The this compound linker serves as a flexible and hydrophilic spacer between the antibody and the cytotoxic payload.[2][7]
Nanoparticle Functionalization
The surface modification of nanoparticles with PEG chains, or PEGylation, is a widely used strategy to improve their stability, biocompatibility, and circulation time in vivo.[8][9][10] This "stealth" property reduces recognition by the immune system, allowing for more effective targeted drug delivery.[7][8] this compound can be incorporated into bifunctional linkers used to coat nanoparticles.
Quantitative Data Summary
The following table summarizes key physicochemical properties of a representative PEG12 linker.
| Property | Value | Reference |
| Molecular Weight | 588.7 g/mol | [11] |
| CAS Number | 2135793-73-4 | [11] |
| Purity | >95% | [12] |
| Solubility | Water, DMSO, DCM, DMF | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments.
Protocol 1: Functionalization of Amine-Modified Gold Nanoparticles with a Hydroxy-PEG12-acid Linker
This protocol describes the covalent attachment of a PEG linker containing a hydroxyl group to amine-functionalized gold nanoparticles (AuNPs-NH2) via EDC/NHS chemistry. This process utilizes a bifunctional linker structurally related to this compound.
Materials:
-
Amine-functionalized gold nanoparticles (AuNPs-NH2)
-
Hydroxy-PEG12-acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Centrifugal filter units (10 kDa MWCO)
Procedure:
-
Activation of Hydroxy-PEG12-acid:
-
Dissolve Hydroxy-PEG12-acid in MES buffer to a final concentration of 10 mM.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the Hydroxy-PEG12-acid solution.
-
Incubate the reaction mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.[9]
-
-
Conjugation to AuNPs-NH2:
-
Disperse the AuNPs-NH2 in MES buffer.
-
Add the activated Hydroxy-PEG12-acid solution to the AuNPs-NH2 dispersion.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous mixing.[9]
-
-
Purification of AuNP-PEG12-OH:
-
Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the functionalized nanoparticles by centrifugation using centrifugal filter units to remove unreacted reagents.[9]
-
Protocol 2: General Protein PEGylation using an Amine-Reactive PEG12-NHS Ester
This protocol outlines the conjugation of an NHS-activated m-PEG12 derivative to a protein with accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Target protein
-
m-PEG12-NHS ester
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Preparation of Reagents:
-
Dissolve the target protein in PBS at a concentration of 2-10 mg/mL.
-
Immediately before use, dissolve the m-PEG12-NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the m-PEG12-NHS ester stock solution to the protein solution while gently stirring.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to deactivate any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted m-PEG12-NHS ester and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or tangential flow filtration.
-
Visualizing Experimental Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in bioconjugation and drug delivery.
Caption: Workflow for Nanoparticle Functionalization.
Caption: Structure of ADC and PROTAC Molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxy-PEG12-acid|PEG Linker|For Research Use [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 12. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]
An In-depth Technical Guide to m-PEG12-OH: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-hydroxyl (m-PEG12-OH), a monodisperse polyethylene (B3416737) glycol (PEG) derivative critical in advanced bioconjugation and drug delivery systems. This document details its chemical and physical properties, structure, and its pivotal role as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
This compound is a heterobifunctional molecule characterized by a methoxy (B1213986) group at one terminus and a hydroxyl group at the other, connected by a 12-unit polyethylene glycol chain. This structure imparts a unique combination of hydrophilicity and reactivity, making it an ideal component in the design of complex therapeutic molecules. The PEG chain enhances solubility and can improve the pharmacokinetic profile of conjugated biomolecules.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound compiled from various suppliers and databases.
| Property | Value | References |
| CAS Number | 2050595-03-2 | [2][3][4][5][6][7][8] |
| Molecular Formula | C25H52O13 | [2][3][4][6][7][8][9] |
| Molecular Weight | 560.67 g/mol | [2][3][5][6][7][8][9] |
| Purity | ≥95% - >98% | [2][4][8] |
| Density | 1.088 ± 0.06 g/cm³ | |
| Topological Polar Surface Area (TPSA) | 130.99 Ų | [2] |
| logP | -0.1923 | [2] |
| Hydrogen Bond Acceptors | 13 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 35 | [2] |
| Physical Form | Liquid, Solid-Liquid Mixture, or White Solid | [4][7][9] |
| Storage Temperature | 2-8°C or -20°C | [2][3][4][7] |
Chemical Structure
The structure of this compound, also known as Dodecaethylene Glycol Monomethyl Ether, consists of a methyl ether cap at one end of a dodecaethylene glycol chain, with a terminal hydroxyl group at the other end.[3][9]
Applications in Drug Development
This compound is a versatile tool in drug development, primarily utilized as a flexible, hydrophilic linker in the construction of ADCs and PROTACs.[3][5][8] Its inclusion in these complex molecules can enhance their solubility and stability.[10][11]
Role in PROTAC and ADC Synthesis
In the synthesis of PROTACs and ADCs, this compound serves as a spacer that connects the targeting moiety (e.g., an antibody or a small molecule ligand) to the functional component (e.g., a cytotoxic payload or an E3 ligase ligand).[3][5] The terminal hydroxyl group of this compound provides a reactive site for further chemical modification, allowing for its incorporation into the final conjugate.[1]
The following diagram illustrates a generalized workflow for the incorporation of a PEG linker like this compound into a bioconjugate.
Experimental Protocols
Detailed, validated experimental protocols for the specific characterization of this compound are not extensively published. However, standard analytical techniques are employed to assess its identity and purity. The principles of these methods, based on protocols for similar PEGylated molecules, are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural confirmation of this compound.
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: A small amount (5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.[12]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Spectral Analysis:
-
In the ¹H NMR spectrum, a characteristic singlet for the terminal methoxy (CH₃O-) protons is expected around 3.38 ppm.[12]
-
A large multiplet corresponding to the repeating ethylene (B1197577) glycol (-CH₂CH₂O-) units of the PEG backbone is typically observed around 3.64 ppm.
-
The protons of the methylene (B1212753) group adjacent to the terminal hydroxyl group (-CH₂OH) will appear at a distinct chemical shift.
-
The integration of these signals should correspond to the expected number of protons in the this compound structure.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is commonly used to determine the purity of this compound.
Objective: To assess the purity of the this compound sample.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as water or a mixture of organic solvent and water.
-
Chromatographic Conditions:
-
A reversed-phase column (e.g., C18) is typically used.
-
The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile, with or without an additive such as trifluoroacetic acid.
-
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is often used for detection, as PEG molecules lack a strong UV chromophore.
-
Data Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. A purity of >98% is often reported for commercial samples.[8]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound.
Objective: To verify the molecular weight of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via infusion or coupled with an HPLC system.
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing PEG molecules.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The observed molecular weight should correspond to the calculated molecular weight of this compound (560.67 g/mol ).[2][3][5][6][7][8][9]
Safety Information
This compound is classified as a chemical that can cause skin and serious eye irritation.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. This compound | 2050595-03-2 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. purepeg.com [purepeg.com]
- 10. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 11. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
Navigating the Solubility of m-PEG12-OH: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol-12-hydroxyl (m-PEG12-OH), a critical component in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). A thorough understanding of its solubility in aqueous and various organic solvents is paramount for its effective application in research and development, ensuring optimal reaction conditions, purification, and formulation.
Core Solubility Profile
This compound, with a molecular weight of approximately 560.67 g/mol , is a polyethylene (B3416737) glycol (PEG) derivative characterized by a chain of twelve ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and a hydroxyl group at the other. This structure imparts an amphiphilic nature, rendering it soluble in a range of polar solvents. Generally, PEG derivatives exhibit high solubility in water and polar organic solvents, while showing limited to no solubility in non-polar organic solvents.[1][2][]
Quantitative and Qualitative Solubility Data
While precise, experimentally determined quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be established based on the general behavior of PEG compounds and data available for structurally similar molecules.[4][5][6][7] The following tables summarize the expected solubility of this compound in water and common organic solvents. For critical applications, it is strongly recommended to determine the solubility experimentally under the specific conditions of your work.
Table 1: Solubility of this compound in Aqueous and Organic Solvents
| Solvent System | Solvent Type | Expected Solubility |
| Water | Aqueous | Soluble |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Halogenated | Soluble |
| Chloroform | Halogenated | Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble (Solubility may increase with heating) |
| Diethyl Ether | Ether | Insoluble |
| Hexane | Non-polar | Insoluble |
Note: "Soluble" indicates that the substance is expected to dissolve to a practical extent for most laboratory applications. "Sparingly Soluble" suggests that dissolution may be limited, and "Insoluble" indicates negligible dissolution.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[8] The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or incubator shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)) or a validated quantitative assay method.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Record the initial mass of this compound.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours).[8]
-
-
Phase Separation:
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved this compound.[8]
-
-
Sample Collection and Preparation:
-
Carefully withdraw the supernatant using a syringe, ensuring not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[8] This step is critical to prevent overestimation of solubility.
-
Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-ELSD/CAD/MS) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the original concentration of this compound in the undiluted filtrate, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Visualization of Experimental and Logical Workflows
To aid in the conceptualization of the experimental and logical processes described, the following diagrams have been generated.
Caption: A step-by-step workflow for determining the equilibrium solubility of this compound using the shake-flask method.
This compound is a key component in the synthesis of PROTACs, which are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein.[9][10][11] The PEG linker, in this case, this compound, connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.
Caption: A simplified diagram illustrating the mechanism of action for a PROTAC, where this compound can serve as a linker.
References
- 1. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
The Pivotal Role of m-PEG12-OH in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount to efficacy and safety. Methoxy-polyethylene glycol with 12 hydroxyl units (m-PEG12-OH) has emerged as a critical building block in bioconjugation, offering a discrete and versatile spacer to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).[1][2][3] This technical guide provides an in-depth exploration of this compound and its derivatives, detailing their chemical properties, applications, and the experimental protocols essential for their successful implementation in drug development and research.
The process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutics.[4][5] By increasing the hydrodynamic volume of a biomolecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.[6][7] The hydrophilic nature of the PEG chain also enhances solubility, improves stability by protecting against proteolytic degradation, and can mask epitopes on the protein surface, reducing its immunogenicity.[6][8]
Unlike traditional polydisperse PEGs, this compound is a monodisperse or discrete PEG (dPEG®), meaning it has a defined molecular weight and structure.[6][9] This precision is crucial for the manufacturing of homogenous bioconjugates with consistent batch-to-batch reproducibility, a key requirement for therapeutic applications.[10][11] The methoxy (B1213986) cap at one end of the PEG chain prevents unwanted crosslinking, while the terminal hydroxyl group provides a versatile handle for further chemical modification into various reactive functionalities.[12]
Core Concepts and Applications
This compound itself is the precursor to a range of reactive derivatives tailored for specific bioconjugation strategies. The terminal hydroxyl group can be readily functionalized to create amine-reactive, thiol-reactive, or carboxyl-reactive linkers.
Key Derivatives and Their Applications:
-
m-PEG12-NHS ester: This derivative features an N-hydroxysuccinimidyl (NHS) ester that reacts efficiently with primary amines (e.g., the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amide bonds.[3] It is a cornerstone of PEGylation for proteins and antibodies.
-
m-PEG12-amine: Containing a terminal primary amine, this linker is commonly conjugated to carboxylic acid groups on biomolecules (e.g., aspartic and glutamic acid residues) through the use of carbodiimide (B86325) chemistry (EDC/NHS).[6][10]
-
m-PEG12-acid: The terminal carboxylic acid of this derivative can be activated to react with primary amines.[13][14] It is frequently used in the synthesis of more complex linker systems, such as those found in ADCs.
-
m-PEG12-maleimide: The maleimide (B117702) group exhibits high specificity for sulfhydryl (thiol) groups, primarily found on cysteine residues. This allows for site-specific conjugation, which is highly desirable for maintaining the biological activity of the parent molecule.[15]
These derivatives are instrumental in the development of:
-
Antibody-Drug Conjugates (ADCs): m-PEG12 linkers are used to attach potent cytotoxic drugs to monoclonal antibodies.[1][13] The PEG spacer improves the solubility and stability of the ADC, and can enable higher drug-to-antibody ratios (DAR) without inducing aggregation.[13][16]
-
PROteolysis TArgeting Chimeras (PROTACs): In these novel therapeutic modalities, a PEG linker, often derived from this compound, connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][2][17]
-
PEGylated Proteins and Peptides: The covalent attachment of m-PEG12 derivatives can significantly enhance the therapeutic properties of proteins and peptides by increasing their half-life, solubility, and stability, while reducing their immunogenicity.[4][6]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The incorporation of an this compound derived linker significantly impacts the properties of the resulting bioconjugate. The following tables summarize key quantitative data related to these linkers.
| Property | Value | Reference |
| Molecular Formula | C25H52O13 | [18] |
| Molecular Weight | 560.67 g/mol | [1][18] |
| Appearance | Liquid | |
| Solubility | Soluble in water, DMSO, DMF, DCM | [6][14] |
| Storage | -20°C, protect from moisture | [1][6] |
Table 1: Physicochemical Properties of this compound.
| Parameter | Effect of PEG12 Linker | Rationale | Reference |
| Aqueous Solubility | Increased | The hydrophilic nature of the 12-unit PEG chain enhances water solubility, which is particularly beneficial for hydrophobic payloads. | [13][16] |
| Circulation Half-Life | Extended | The increased hydrodynamic size reduces renal clearance, and the PEG chain can shield the molecule from enzymatic degradation. | [6][7][19] |
| Immunogenicity | Reduced | The PEG chain can mask epitopes on the biomolecule's surface, diminishing the potential for an immune response. | [6][8][13] |
| Aggregation | Reduced | The hydrophilic shield provided by the PEG linker mitigates the propensity for aggregation, especially with hydrophobic drug-linker complexes. | [13][16] |
| Drug-to-Antibody Ratio (DAR) | Enables Higher DAR | The ability to counteract the aggregation propensity of hydrophobic drugs allows for the conjugation of more drug molecules per antibody. | [13] |
Table 2: Impact of this compound Derived Linkers on Bioconjugate Properties.
Mandatory Visualization
Caption: General experimental workflow for bioconjugation using an this compound derivative.
Caption: Reaction mechanism for EDC/NHS-mediated conjugation of m-PEG12-amine to a protein.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound derivatives. These protocols are generalized and may require optimization for specific biomolecules and applications.
Protocol 1: Conjugation of m-PEG12-NHS Ester to a Protein
Objective: To covalently attach m-PEG12-NHS ester to primary amines on a protein.
Materials:
-
Protein of interest
-
m-PEG12-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Purification system (e.g., size-exclusion chromatography column).
Methodology:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[6] Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[6]
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in a water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).[6]
-
Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved m-PEG12-NHS ester to the protein solution.[6] The optimal ratio should be determined empirically. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.[6] Incubate for 30 minutes at room temperature.[6]
-
Purification: Purify the PEGylated protein from unreacted PEG reagent and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC).[6]
Protocol 2: Conjugation of m-PEG12-amine to a Protein via EDC/NHS Chemistry
Objective: To conjugate m-PEG12-amine to carboxyl groups on a protein.
Materials:
-
Protein of interest
-
m-PEG12-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0.
-
Coupling Buffer: PBS, pH 7.2-8.0.
-
Quenching Buffer: 1 M hydroxylamine, pH 8.5.
-
Purification system.
Methodology:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.[6]
-
Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of EDC and a 20- to 100-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.[6] Incubate for 15-30 minutes at room temperature with gentle mixing.[6]
-
Conjugation Reaction: Dissolve m-PEG12-amine in the Coupling Buffer.[6] Add a 10- to 100-fold molar excess of the m-PEG12-amine solution to the activated protein solution.[6] Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.[6]
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Quenching the Reaction: Add Quenching Buffer to stop the reaction by consuming excess reactive esters. Incubate for 30 minutes at room temperature.[6]
-
Purification: Purify the PEGylated protein using a suitable chromatography method (e.g., SEC or ion-exchange chromatography).[10]
Protocol 3: Conjugation of m-PEG12-maleimide to a Protein's Cysteine Residues
Objective: To achieve site-specific conjugation of m-PEG12-maleimide to free sulfhydryl groups on a protein.
Materials:
-
Protein with accessible cysteine residue(s)
-
m-PEG12-maleimide
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol.
-
Purification system.
Methodology:
-
Protein Preparation and Reduction (if necessary): Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[15] If cysteine residues are oxidized, reduction is necessary.
-
Using TCEP: Add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before conjugation.[15]
-
Using DTT: Add a 10- to 100-fold molar excess of DTT and incubate for 30-60 minutes. DTT must be removed before adding the maleimide reagent, as its thiol group will compete in the reaction. Removal can be achieved using a desalting column.[15]
-
-
PEG Reagent Preparation: Immediately before use, dissolve m-PEG12-maleimide in the Reaction Buffer or a compatible organic solvent (e.g., DMSO, DMF) to a stock concentration of 10-20 mM.[15]
-
Conjugation Reaction: Add the m-PEG12-maleimide stock solution to the (reduced) protein solution. A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein.[15]
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[15]
-
Quenching (Optional): To stop the reaction, a small molar excess of a thiol-containing reagent like L-cysteine can be added to react with any unreacted m-PEG12-maleimide.[15]
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography.[16]
Conclusion
This compound and its functionalized derivatives are indispensable tools in modern bioconjugation. Their discrete nature ensures the production of homogeneous conjugates, while the 12-unit PEG spacer imparts a multitude of benefits, including enhanced solubility, stability, and improved pharmacokinetic profiles.[6][10][13] The versatility of its terminal hydroxyl group allows for the creation of a variety of reactive linkers, enabling tailored conjugation strategies for a wide range of biomolecules and therapeutic applications.[12] By understanding the core principles of this compound chemistry and applying robust experimental protocols, researchers and drug developers can effectively leverage this technology to create the next generation of advanced biotherapeutics.
References
- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Pegylation: engineering improved biopharmaceuticals for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chemscene.com [chemscene.com]
- 19. benchchem.com [benchchem.com]
An In-Depth Technical Guide to m-PEG12-OH as a Non-Cleavable ADC Linker
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues.[1][2] An ADC's architecture comprises three essential components: a monoclonal antibody for precise targeting of tumor-associated antigens, a powerful cytotoxic payload, and a chemical linker that joins them.[1][2] The linker is a pivotal element, profoundly influencing the ADC's stability, pharmacokinetic profile, safety, and mechanism of drug release.[2]
Linkers are broadly classified as either cleavable or non-cleavable.[1] Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment, such as low pH or high concentrations of certain enzymes.[3] In contrast, non-cleavable linkers offer superior plasma stability, as they do not have a specific chemical trigger for drug release.[4][5] Instead, the release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody component within the lysosomes of the target cancer cell.[1][4][6] This inherent stability is a significant advantage, as it minimizes the premature release of the payload into systemic circulation, thereby reducing off-target toxicity and widening the therapeutic window.[1][]
This guide provides a detailed technical overview of m-PEG12-OH, a discrete 12-unit polyethylene (B3416737) glycol (PEG) derivative, as a non-cleavable linker for ADC development.
The Role of Polyethylene Glycol (PEG) in ADC Linker Design
The incorporation of PEG chains into linker design has become a critical strategy for optimizing the performance of ADCs.[8][9] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[8][10] Hydrophilic PEG linkers effectively address these challenges.[11][12]
Key Advantages of PEGylation in ADCs:
-
Improved Hydrophilicity: PEG linkers increase the overall water solubility of the ADC, mitigating aggregation issues associated with hydrophobic payloads and enhancing the conjugate's stability in aqueous environments.[8][10][13][14]
-
Enhanced Pharmacokinetics: The hydrophilic PEG chain creates a "hydration shell" that increases the ADC's hydrodynamic volume.[8][9][10] This "stealth" effect can reduce renal clearance and non-specific interactions, leading to a prolonged circulation half-life and greater accumulation at the tumor site.[8][9][14]
-
Reduced Immunogenicity: The PEG chain can mask potential epitopes on the linker-payload, potentially lowering the risk of an immune response against the ADC.[8][13][14][15]
-
Higher Drug-to-Antibody Ratio (DAR): By counteracting the aggregation propensity of hydrophobic drugs, PEG linkers enable the conjugation of a higher number of drug molecules per antibody, which can lead to enhanced potency.[3][8][14]
This compound is a monodisperse PEG linker, meaning it has a precisely defined length of 12 ethylene (B1197577) glycol units.[16][17] This homogeneity is crucial for producing consistent ADC batches with predictable pharmacokinetic and safety profiles, a significant advantage over polydisperse PEG mixtures.[10][14]
Mechanism of Action: ADC with a Non-Cleavable m-PEG12 Linker
The therapeutic effect of an ADC equipped with a non-cleavable linker is entirely dependent on the specific recognition, internalization, and metabolic processing by the target cancer cell.
Caption: Intracellular trafficking and payload release of an ADC with a non-cleavable linker.
The process begins with the ADC circulating in the bloodstream.[1]
-
Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell.[1]
-
Internalization: The resulting ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis, and enclosed within an endosome.[1][18]
-
Lysosomal Trafficking and Degradation: The endosome traffics the complex to a lysosome.[1][18] Inside the lysosome's acidic and enzyme-rich environment, proteases like cathepsins degrade the antibody backbone into individual amino acids.[1]
-
Payload Release and Action: This degradation releases the cytotoxic payload, which remains attached to the m-PEG12 linker and a single amino acid residue from the conjugation site (e.g., lysine (B10760008) or cysteine).[6] This active metabolite then exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization or damaging DNA, ultimately leading to apoptosis.[19]
A key characteristic of this mechanism is the absence of a "bystander effect."[6] The released payload-linker-amino acid complex is often charged and less membrane-permeable, confining the cytotoxicity to the antigen-positive cell that internalized the ADC.[6][18]
Quantitative Data and Performance Metrics
The selection of linker chemistry and length is a critical decision in ADC design. The following tables summarize general trends observed in preclinical studies when modulating PEG linker length.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (General Trends)
| Linker Length (PEG Units) | Plasma Half-Life | Plasma Clearance | Rationale |
| Short (e.g., PEG2-PEG4) | Moderate | Moderate | Provides some hydrophilicity without a significant increase in size. |
| Medium (e.g., PEG8-PEG12) | Increased | Reduced | Balances improved hydrophilicity and increased hydrodynamic radius, reducing renal clearance.[9][15] |
| Long (e.g., PEG24+) | Longest | Lowest | Maximizes the hydrodynamic size, leading to the slowest clearance rates.[12][15] |
Note: Specific values depend heavily on the antibody, payload, and experimental model used.[9]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (General Trends)
| Linker Length (PEG Units) | In Vitro Potency (IC50) | Rationale |
| Short (e.g., PEG2-PEG4) | Generally Highest | Minimal steric hindrance, allowing efficient interaction of the payload with its intracellular target. |
| Medium (e.g., PEG8-PEG12) | High to Moderate | May introduce some steric hindrance, but often maintains high potency.[15] |
| Long (e.g., PEG24+) | Potentially Reduced | Longer chains may sterically hinder the payload from reaching its target or affect cell permeability.[19] |
Note: A slight decrease in in vitro potency with longer linkers can be offset by improved in vivo efficacy due to better pharmacokinetics.[9]
Table 3: Comparative In Vitro Stability of Common Linker Chemistries
| Linker Type | Bond Chemistry | Stability in Plasma (pH 7.4) | Release Mechanism |
| Non-Cleavable (PEG-based) | Ether, Amide, Thioether | Highly Stable | Proteolytic degradation of the antibody in lysosomes.[20][21] |
| Cleavable (Hydrazone) | Hydrazone | Moderately Stable (prone to hydrolysis) | Acid-catalyzed hydrolysis in endosomes/lysosomes.[20] |
| Cleavable (Peptide) | Valine-Citrulline (vc) | Generally Stable | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[20][21] |
| Cleavable (Disulfide) | Disulfide | Moderately Stable | Reduction in the high-glutathione environment of the cytoplasm. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of ADCs using an this compound derived linker.
Protocol 1: Synthesis of a Maleimide-Activated m-PEG12-Payload
This protocol describes a general method for activating the terminal hydroxyl of this compound and conjugating it to a payload, followed by activation for antibody conjugation. This often involves converting the -OH to a more reactive group or starting with a derivative like m-PEG12-acid. The following is a representative workflow starting with m-PEG12-acid for conjugation to an amine-containing payload, followed by maleimide (B117702) activation.
Caption: Workflow for creating a maleimide-activated drug-linker.
A. Amide Coupling of m-PEG12-acid to Payload
Materials:
-
m-PEG12-acid
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve m-PEG12-acid (1.0 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 30 minutes to form the NHS-activated PEG linker.[14]
-
In a separate vial, dissolve the amine-containing payload (1.2 equivalents) in anhydrous DMF.
-
Add the payload solution to the activated linker solution.
-
Add DIPEA (2-3 equivalents) to raise the pH to 7.5-8.0 for efficient amine coupling.[14]
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, purify the m-PEG12-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the product as a solid.
B. Activation with a Maleimide Group The resulting conjugate from step A would then be further modified, for example, by reacting its newly introduced terminal group with a heterobifunctional linker like SMCC to introduce a maleimide handle for cysteine conjugation.
Protocol 2: Cysteine-Based Antibody Conjugation
This protocol describes the conjugation of a maleimide-activated drug-linker to the thiol groups of a monoclonal antibody, generated by reducing interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-activated m-PEG12-payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer (e.g., PBS, pH 7.4, with 1 mM EDTA)
-
Quenching Solution (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.[14]
-
Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.[14]
-
Remove excess TCEP using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated m-PEG12-payload in a minimal amount of DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess. The final DMSO concentration should be kept below 10%.[14]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[14]
-
-
Quenching:
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reagents using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer, pH 7.4.[8]
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280 absorbance).
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[8]
-
Protocol 3: In Vitro Plasma Stability Assay
This assay determines the stability of the ADC by measuring the amount of intact conjugate over time in plasma.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
Analytical system (e.g., HIC-HPLC or ELISA)
Procedure:
-
Dilute the ADC to a final concentration of 0.1-1.0 mg/mL in plasma.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the sample and immediately freeze it at -80°C to stop any degradation.
-
At the end of the time course, thaw all samples.
-
Analyze the samples to quantify the amount of intact ADC remaining. For a non-cleavable linker, analysis by HIC can show if the DAR profile changes over time, indicating instability.
-
Plot the percentage of intact ADC versus time to determine the stability profile.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic potential of an ADC on cancer cell lines.
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody (negative control), and free payload (positive control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium.[8][22]
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.[22]
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.[9]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration. Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
The this compound linker is a valuable tool in the design of modern ADCs, offering a non-cleavable backbone that ensures high plasma stability and minimizes off-target toxicity.[16][17] Its defined 12-unit PEG chain provides a crucial balance of properties: it enhances the hydrophilicity of the conjugate to improve solubility and pharmacokinetics while being of a moderate length that is less likely to compromise the payload's potency.[11][12] The use of a discrete PEG linker like this compound also ensures the production of a homogeneous ADC, a critical factor for regulatory approval and consistent clinical performance. The rational incorporation of such linkers is a key strategy for developing safer and more effective antibody-drug conjugates for targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 18. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Core Function of m-PEG12-OH in PROTAC Synthesis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the function and application of m-PEG12-OH (Dodecaethylene Glycol Monomethyl Ether) in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its role as a critical linker component, detailing its impact on physicochemical properties and overall efficacy, supported by experimental protocols and data.
Introduction: The Central Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]
The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's biological activity.[4] Its length, composition, flexibility, and attachment points profoundly influence the PROTAC's solubility, cellular permeability, and, most importantly, the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[2][5] This complex is the essential precursor to the polyubiquitination of the target protein, which marks it for degradation by the proteasome.[6]
Among the diverse linker classes, polyethylene (B3416737) glycol (PEG) has become a cornerstone of PROTAC design, with this compound being a prominent example of a discrete-length PEG linker used in their synthesis.[7][8]
Core Functions of this compound in PROTAC Design
This compound is a monodisperse PEG linker containing 12 repeating ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group on one end and a reactive hydroxyl group on the other.[7][8] This structure imparts several key advantages in PROTAC development.
-
Enhanced Aqueous Solubility : PROTACs are often large, complex molecules with poor water solubility. The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the final PROTAC molecule, which is crucial for its administration, distribution, and bioavailability.[1][9]
-
Optimal Length and Flexibility for Ternary Complex Formation : The 12-unit PEG chain provides a substantial and flexible spacer. This flexibility allows the two ends of the PROTAC to orient themselves effectively to facilitate the formation of a stable and productive ternary complex.[5][9] The linker's length is a critical parameter that must be optimized; a linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive complex where ubiquitination is inefficient.[5][10]
-
Improved Pharmacokinetics and Cell Permeability : While seemingly counterintuitive for a hydrophilic chain, PEG linkers can improve cell permeability. It is theorized that they can adopt a folded conformation in solution, which can shield their polar surface area and facilitate passage across the cell membrane.[2] This, combined with enhanced solubility, can lead to more favorable pharmacokinetic profiles.
-
Biocompatibility and Synthetic Versatility : PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a safe component for therapeutic agents.[2] The terminal hydroxyl group (-OH) of this compound provides a convenient chemical handle for synthetic modification, allowing it to be incorporated into PROTACs using a variety of robust conjugation chemistries.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that varying the PEG linker length can profoundly affect a PROTAC's degradation potency (DC₅₀) and its maximal degradation level (Dₘₐₓ).[5] The optimal length is highly dependent on the specific target protein and E3 ligase pair. The tables below present illustrative data, compiled from literature principles, showing how linker length can impact the efficacy of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4).
Table 1: Physicochemical Properties of Hypothetical BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PEG4 | ~950 | 2.8 | 180 |
| PEG8 | ~1125 | 2.1 | 225 |
| PEG12 | ~1300 | 1.4 | 270 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[2]
Table 2: Degradation Efficacy of Hypothetical BRD4-Targeting PROTACs
| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (PAMPA) |
| PEG4 | 55 | 85 | High |
| PEG8 | 12 | >95 | Moderate |
| PEG12 | 28 | >95 | Moderate-Low |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation. PAMPA: Parallel Artificial Membrane Permeability Assay. Data is illustrative.[10][11]
As the tables suggest, a systematic evaluation of linker length is essential. While a shorter PEG4 linker may offer better permeability, a longer PEG8 or PEG12 linker might be required to achieve the optimal geometry for ternary complex formation, leading to superior degradation potency.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves first modifying the hydroxyl group to a more reactive functional group (e.g., carboxylic acid, amine, azide, or alkyne) and then sequentially coupling the two ligands.
Protocol 1: General Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a representative synthesis where an m-PEG12-linker, functionalized with a carboxylic acid (m-PEG12-acid), is coupled to two different amine-containing ligands.
Materials:
-
m-PEG12-acid
-
Amine-functionalized E3 Ligase Ligand (e.g., amino-pomalidomide)
-
Amine-functionalized POI Ligand
-
Coupling Reagent (e.g., HATU)
-
Amine Base (e.g., DIPEA)
-
Anhydrous Solvent (e.g., DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Methodology:
-
Activation of Linker: In an inert atmosphere, dissolve m-PEG12-acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
First Ligand Coupling: To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Purification of Intermediate: Upon completion, purify the ligand-linker intermediate using reverse-phase preparative HPLC. Characterize the product by LC-MS and NMR.
-
Second Ligand Coupling: Repeat steps 1-4 using the purified ligand-linker intermediate (which has a terminal methoxy group and a free functional group on the other ligand for coupling) and the second amine-functionalized POI ligand.
-
Final Purification and Characterization: Purify the final PROTAC product by preparative HPLC to achieve >95% purity. Confirm the identity and integrity of the final compound using high-resolution mass spectrometry and ¹H NMR.
Protocol 2: Western Blotting for Target Protein Degradation
This is the standard assay to directly measure the efficacy of the synthesized PROTAC.[12][13]
Methodology:
-
Cell Culture and Treatment: Seed a relevant human cell line (e.g., MV-4-11 for BRD4) in 6-well plates and allow them to adhere or stabilize for 24 hours. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein samples to equal concentrations with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection and Analysis: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein remaining relative to the vehicle control.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the core mechanism of PROTAC action and a representative synthetic workflow.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
m-PEG12-OH for Nanoparticle Surface Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the utilization of methoxy-polyethylene glycol-hydroxyl with 12 ethylene (B1197577) glycol units (m-PEG12-OH) for the surface modification of nanoparticles. PEGylation, the process of attaching PEG chains to a surface, is a cornerstone strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. This document details the principles of PEGylation with this compound, presents detailed experimental protocols for its application, provides expected characterization data, and discusses the impact of this modification on biological interactions.
Introduction to Nanoparticle PEGylation with this compound
Poly(ethylene glycol) (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely employed for coating nanoparticle surfaces.[1] This "stealth" effect enables nanoparticles to evade the mononuclear phagocyte system (MPS), which is responsible for clearing foreign particles from the bloodstream.[1] Consequently, PEGylated nanoparticles exhibit prolonged systemic circulation times, leading to enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]
This compound is a monodisperse PEG linker with a defined chain length of 12 ethylene glycol units, a methoxy-terminated end, and a hydroxyl (-OH) terminal group. Its discrete nature ensures batch-to-batch consistency in the PEGylation process. The terminal hydroxyl group, while not highly reactive on its own, provides a versatile handle for covalent attachment to nanoparticles through various chemical activation and conjugation strategies.
Key Advantages of Using this compound:
-
Biocompatibility: PEG is well-tolerated and approved by the FDA for various biomedical applications.[2]
-
Reduced Immunogenicity: The PEG layer shields the nanoparticle from recognition by the immune system.[1]
-
Prolonged Circulation: The "stealth" properties imparted by PEGylation lead to longer half-lives in the bloodstream.[3]
-
Improved Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media.[4]
-
Defined Structure: As a discrete molecule, this compound offers precise control over the PEG layer thickness and surface chemistry.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 560.67 g/mol | |
| Molecular Formula | C₂₅H₅₂O₁₃ | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents | |
| Terminal Groups | Methoxy (-OCH₃) and Hydroxyl (-OH) |
Impact of this compound Surface Modification on Nanoparticle Properties
The surface modification of nanoparticles with this compound induces significant changes in their physicochemical properties. These alterations are critical for their subsequent biological interactions. The following tables summarize the expected trends and provide representative data for nanoparticles modified with short-chain PEGs.
Table 1: Representative Physicochemical Properties of Nanoparticles Before and After Short-Chain PEGylation
| Nanoparticle Type | Parameter | Before PEGylation | After PEGylation (Short-Chain PEG) | Reference |
| Gold Nanoparticles (AuNPs) | Hydrodynamic Diameter (nm) | ~50 | ~60-70 | [5] |
| Zeta Potential (mV) | -30 to -40 | -10 to -20 | [5] | |
| Iron Oxide Nanoparticles (IONPs) | Hydrodynamic Diameter (nm) | ~25 | ~35-45 | [5] |
| Zeta Potential (mV) | +20 to +30 | +5 to +15 | [5] | |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Hydrodynamic Diameter (nm) | ~150 | ~160-170 | [5] |
| Zeta Potential (mV) | -20 to -30 | -5 to -15 | [5] |
Table 2: Quantification of Surface PEGylation
| Nanoparticle Type | PEG Type | PEG Grafting Density (chains/nm²) | Quantification Method | Reference |
| Gold Nanoparticles | Short-chain Thiol-PEG | 1-5 | Fluorescence Assay, TGA | [5] |
| Iron Oxide Nanoparticles | Short-chain Silane-PEG | 0.5-2 | TGA, XPS | [5] |
| PLGA Nanoparticles | Short-chain PEG-PLA copolymer | 0.1-1 | ¹H NMR | [5] |
Experimental Protocols
The terminal hydroxyl group of this compound is not sufficiently reactive for direct, efficient covalent conjugation to most nanoparticle surfaces. Therefore, a two-step process involving activation of the hydroxyl group followed by conjugation is typically required. The following protocol details the conversion of the hydroxyl group to a carboxylic acid, which can then be readily conjugated to amine-functionalized nanoparticles via robust and widely used EDC/NHS chemistry.
Protocol 1: Activation of this compound (Conversion to m-PEG12-COOH)
This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid group using succinic anhydride (B1165640).
Materials:
-
This compound
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add succinic anhydride (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by techniques such as FTIR to observe the disappearance of the broad -OH peak and the appearance of a C=O stretching peak from the carboxylic acid.
-
Purification - Precipitation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Add the concentrated solution dropwise to cold diethyl ether with vigorous stirring to precipitate the m-PEG12-COOH product.
-
Collection and Drying: Collect the precipitate by filtration or centrifugation. Wash the product with cold diethyl ether to remove unreacted succinic anhydride and DMAP. Dry the purified m-PEG12-COOH under vacuum.
-
Characterization: Confirm the successful conversion by ¹H NMR and FTIR spectroscopy.
Protocol 2: Conjugation of m-PEG12-COOH to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the activated m-PEG12-COOH to nanoparticles with surface amine groups using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., AuNPs-NH₂, IONPs-NH₂, PLGA-NH₂)
-
m-PEG12-COOH (from Protocol 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: Deionized water or PBS
-
Centrifugal filter units or centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Activation of m-PEG12-COOH: a. In a separate tube, dissolve m-PEG12-COOH (e.g., 5-10 fold molar excess relative to surface amine groups on NPs) in Activation Buffer. b. Add EDC (1.2 equivalents relative to PEG carboxyl groups) and NHS (1.2 equivalents relative to PEG carboxyl groups). c. Vortex briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation Reaction: a. Add the activated m-PEG12-COOH solution to the dispersed nanoparticle suspension. b. Adjust the pH of the reaction mixture to 7.4 with the Coupling Buffer. c. Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with continuous mixing.
-
Quenching the Reaction: Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification of Functionalized Nanoparticles: a. Purify the PEGylated nanoparticles from excess reagents by repeated centrifugation and resuspension in an appropriate buffer (e.g., PBS or deionized water). b. Typically, three cycles of centrifugation are sufficient. c. After the final wash, resuspend the purified this compound functionalized nanoparticles in a suitable storage buffer.
Characterization of PEGylated Nanoparticles
Successful PEGylation should be confirmed by multiple characterization techniques.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles. A successful PEGylation will result in an increase in the hydrodynamic diameter due to the formation of the hydrophilic PEG layer. The Polydispersity Index (PDI) should also be monitored to assess the uniformity of the sample.
-
Zeta Potential: Measures the surface charge of the nanoparticles. The conjugation of the neutral PEG polymer to positively charged aminated nanoparticles will typically result in a decrease in the zeta potential, shifting it towards neutrality.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Confirms the chemical modification. The appearance of characteristic C-O-C ether stretching bands from the PEG backbone can be observed.
-
Thermogravimetric Analysis (TGA): Can be used to quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the thermal decomposition of the PEG layer.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information of the nanoparticle surface, confirming the presence of the PEG layer.
Biological Interactions and Signaling Pathways
The primary biological role of PEGylation is to create a "stealth" shield that prevents opsonization and clearance by the immune system. This interaction, or lack thereof, is a key determinant of the nanoparticle's in vivo fate.
While this compound itself is not known to directly activate specific signaling pathways, the presence of the PEG layer on the nanoparticle surface can indirectly influence cellular signaling by altering the nanoparticle's interaction with the cell membrane and its receptors. The surface properties of nanoparticles dictate their interaction with biological systems, and PEGylation with short-chain PEGs like this compound can influence cellular uptake mechanisms and subsequent intracellular signaling. Nanoparticles can be internalized by cells through various endocytic pathways, and the presence of a PEG layer may modulate which pathways are utilized.
Conclusion
This compound is a valuable and versatile tool for the surface modification of nanoparticles. Its well-defined structure and the ability to activate its terminal hydroxyl group for covalent conjugation allow for the precise engineering of nanoparticle surfaces. The resulting PEGylated nanoparticles exhibit enhanced stability, reduced immunogenicity, and prolonged systemic circulation, which are critical attributes for the development of effective nanomedicines for drug delivery and in vivo imaging applications. The protocols and data presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at harnessing the full potential of this compound in advancing nanotherapeutics.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of m-PEG12-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of methoxy-polyethylene glycol-12-hydroxyl (m-PEG12-OH). It is intended to be a valuable resource for researchers and professionals in drug development, bioconjugation, and materials science, offering detailed data, experimental protocols, and visualizations to facilitate the effective utilization of this versatile molecule.
Introduction
This compound, also known as dodecaethylene glycol monomethyl ether, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. It consists of a hydrophilic chain of twelve ethylene (B1197577) glycol units, with one terminus capped by a metabolically stable methoxy (B1213986) group and the other end bearing a reactive hydroxyl group.[1] This heterobifunctional architecture makes this compound a valuable building block and linker in various biomedical and pharmaceutical applications. Its PEG chain imparts enhanced water solubility, biocompatibility, and improved pharmacokinetic profiles to conjugated molecules, while the terminal hydroxyl group allows for further chemical modification and attachment to other molecules of interest.[2][3] It is frequently employed in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
Physicochemical Properties
The well-defined structure of this compound results in consistent and predictable physicochemical properties, which are crucial for reproducible outcomes in research and development.
General Properties
| Property | Value | Reference(s) |
| Synonyms | Dodecaethylene Glycol Monomethyl Ether | [1] |
| Appearance | Colorless to off-white liquid or solid-liquid mixture | [4][5] |
| Odor | Mild odor | [3] |
Chemical and Molecular Properties
| Property | Value | Reference(s) |
| Molecular Formula | C25H52O13 | [2][4][5] |
| Molecular Weight | 560.67 g/mol | [1][2][5] |
| CAS Number | 2050595-03-2 | [1][2][4][5] |
| Purity | Typically ≥98% | [4][5] |
| Polydispersity Index (PDI) | As a monodisperse compound, the PDI is approximately 1.0 |
Physical Properties
| Property | Value | Reference(s) |
| Density | 1.088 ± 0.06 g/cm³ | [4] |
| Melting Point | Not Applicable | [4] |
| Boiling Point | >200°C / 760 mmHg | [3] |
| Flash Point | Not Applicable | [6] |
| Water Solubility | Soluble | [3] |
Solubility Profile
This compound exhibits broad solubility in a range of aqueous and organic solvents due to the hydrophilic nature of the PEG chain and the presence of the terminal hydroxyl group.
| Solvent | Solubility |
| Water | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform (B151607) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are based on established analytical techniques for polyethylene glycol derivatives.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
ELSD Settings:
-
Nebulizer Temperature: 50°C
-
Evaporator Temperature: 70°C
-
Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute)
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of a ¹H NMR spectrum to confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Average a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data by applying a Fourier transform.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).
-
Expected Chemical Shifts (in CDCl₃):
-
~3.38 ppm (singlet, 3H): Methoxy protons (-OCH₃)
-
~3.5-3.7 ppm (multiplet, 48H): Ethylene glycol backbone protons (-O-CH₂ -CH₂ -O-)
-
~2.5-2.8 ppm (triplet, 1H): Hydroxyl proton (-OH). This peak can be broad and its position may vary.
-
-
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol details the use of FTIR spectroscopy to identify the key functional groups in this compound.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: As this compound is a liquid, place a small drop directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences.
-
Sample Scan: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify and label the major absorption peaks.
-
Expected Characteristic Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretching of the terminal hydroxyl group.
-
~2870 cm⁻¹ (strong): C-H stretching of the alkyl groups.
-
~1100 cm⁻¹ (strong, sharp): C-O-C ether stretching of the PEG backbone.
-
-
Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Introduction: The Pivotal Role of m-PEG12-OH in Advanced Therapeutics
An in-depth technical guide on the mechanism of action of m-PEG12-OH in targeted therapy for researchers, scientists, and drug development professionals.
Targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), have revolutionized modern medicine by offering high specificity for diseased cells, thereby enhancing efficacy and minimizing off-target toxicity.[1] The success of these complex modalities is critically dependent on the linker that connects the targeting moiety to the therapeutic payload. This compound, a monodisperse 12-unit methoxy-polyethylene glycol linker with a terminal hydroxyl group, has emerged as a crucial building block in this context.[2][3]
This compound does not possess a pharmacological mechanism of action in itself. Instead, its function is to fundamentally modulate the physicochemical and pharmacokinetic properties of the entire therapeutic conjugate.[1][4] As a discrete PEG (dPEG®) linker, its defined length and composition ensure the production of homogeneous bioconjugates with high batch-to-batch reproducibility, a critical factor in drug development.[3][5] This guide elucidates the multifaceted role of the this compound linker, its impact on conjugate performance, and its application in constructing next-generation targeted therapies.
Core Mechanism of Action: A Physicochemical and Pharmacokinetic Modulator
The primary mechanism of action of the this compound linker is the enhancement of the drug conjugate's overall performance through several key physicochemical modifications.
-
Enhanced Solubility and Stability : Many potent cytotoxic payloads used in ADCs and small molecule ligands in PROTACs are hydrophobic.[6] The hydrophilic nature of the 12-unit PEG chain significantly improves the aqueous solubility of the entire conjugate, which helps prevent aggregation and improves stability in systemic circulation.[5][][8]
-
Improved Pharmacokinetics (PK) : PEGylation, the attachment of PEG chains, increases the hydrodynamic volume of the therapeutic molecule.[9] This increased size reduces renal clearance, leading to a longer circulation half-life and prolonged exposure of the target tissue to the drug.[6][10][11]
-
Reduced Immunogenicity and Systemic Clearance : The flexible PEG chain creates a "stealth" shield around the conjugate.[11] This sterically hinders interactions with proteolytic enzymes and can mask epitopes on the targeting protein, reducing recognition by the immune system and clearance by the mononuclear phagocyte system (MPS).[][12]
-
Optimized Spacer Functionality : As a linker of defined length, this compound acts as a precise spacer, ensuring that the targeting moiety and the payload can function optimally without steric hindrance.[5][9] In PROTACs, the linker's length and flexibility are critical for enabling the proper orientation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.[4]
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, a monoclonal antibody is connected via a linker to a potent cytotoxic payload. The this compound linker, typically after functionalization of its terminal hydroxyl group, serves to connect these two components, ensuring the payload remains securely attached until it reaches the target cancer cell.[1][]
Caption: General structure of an Antibody-Drug Conjugate (ADC) with a PEG12 linker.
The general mechanism for an ADC involves the conjugate circulating in the bloodstream, binding to a specific antigen on the surface of a tumor cell, and being internalized. Once inside the cell, the linker is cleaved (or the antibody is degraded in the case of non-cleavable linkers), releasing the cytotoxic payload to induce cell death.[][11]
Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).
Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The this compound backbone is frequently used to construct this linker, providing the necessary length and physicochemical properties for optimal efficacy.[4][13]
Caption: General structure of a Proteolysis-Targeting Chimera (PROTAC).
The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[4] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the proteasome. The PROTAC is then released to target another protein molecule, acting in a catalytic manner.[14]
Caption: Catalytic mechanism of action for a PROTAC molecule.
Quantitative Data Summary
The length and structure of the PEG linker are critical parameters that are fine-tuned to optimize conjugate performance. The following tables summarize representative data from studies comparing different PEG linkers.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and Tumor Uptake (Illustrative data synthesized from principles described in cited literature)
| Property | Short PEG Linker (e.g., PEG4) | m-PEG12 Linker | Long PEG Linker (e.g., PEG24) | Reference |
| Circulation Half-Life | Shorter | Moderate / Increased | Longest | [6][10] |
| Renal Clearance | Faster | Slower | Slowest | [9][10] |
| Tumor Uptake | May be high, but rapid clearance | Optimized balance of uptake and retention | May decrease if sterically hindered | [10] |
| Overall In Vivo Efficacy | Variable | Generally Improved | Often improved, but can have trade-offs | [3] |
Table 2: Impact of PEG Linker Length on Receptor Binding Affinity (Data adapted from a study on GRPR-binding agents)
| Compound | PEG Spacer Length | Binding Affinity (IC50, nM) | Reference |
| Ga-NOTA-RM26 | PEG2 | 0.9 ± 0.2 | [15] |
| Ga-NOTA-RM26 | PEG3 | 1.4 ± 0.1 | [15] |
| Ga-NOTA-RM26 | PEG4 | 2.1 ± 0.3 | [15] |
| Ga-NOTA-RM26 | PEG6 | 2.5 ± 0.4 | [15] |
| Note: This specific study showed higher affinity with shorter linkers, illustrating that the optimal length is target-dependent and must be determined empirically.[15] |
Experimental Protocols
The terminal hydroxyl group of this compound is typically functionalized to an amine, acid, NHS ester, or maleimide (B117702) to facilitate conjugation. Below are generalized protocols for synthesizing ADCs and PROTACs.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a common workflow for conjugating a drug-linker construct, derived from a PEG12 linker, to a monoclonal antibody via exposed thiol groups.
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Methodology:
-
Antibody Preparation : Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.5-7.5) free of primary amines.[15]
-
Antibody Reduction : To expose free sulfhydryl (thiol) groups, incubate the mAb with a 2-3 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 1-2 hours. Remove the reducing agent via dialysis or a desalting column immediately prior to conjugation.[3][15]
-
Drug-Linker Preparation : Synthesize and dissolve the thiol-reactive drug-linker construct (e.g., Drug-PEG12-Maleimide) in an organic co-solvent like DMSO to a stock concentration of 10-20 mM.[15]
-
Conjugation : Add a 5- to 20-fold molar excess of the dissolved drug-linker construct to the reduced antibody solution. The optimal ratio should be determined empirically.[15]
-
Incubation : Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.[15]
-
Purification : Remove unreacted drug-linker and other impurities using a purification method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[15]
-
Characterization : Analyze the purified ADC to determine the Drug-to-Antibody Ratio (DAR) via UV-Vis spectroscopy or mass spectrometry, assess aggregation by SEC, and confirm purity using SDS-PAGE.
Protocol 2: Synthesis of a PROTAC
This protocol outlines a representative sequential synthesis of a PROTAC using m-PEG12-amine as the linker building block, connecting a POI ligand and an E3 ligase ligand.
Caption: Experimental workflow for the sequential synthesis of a PROTAC.
Methodology:
-
First Coupling :
-
Activation : Activate the carboxylic acid group on the first ligand (e.g., the E3 ligase ligand) using carbodiimide (B86325) chemistry. Dissolve the ligand in an anhydrous solvent (e.g., DMF) and add a 1.5-fold molar excess of EDC and NHS. Stir at room temperature for 30 minutes.[9]
-
Conjugation : Add a 1.2-fold molar excess of m-PEG12-amine to the activated ligand solution. Allow the reaction to proceed for 4-12 hours at room temperature.[9]
-
Purification : Purify the resulting Ligand-Linker intermediate using a suitable method like flash chromatography or preparative HPLC.
-
-
Second Coupling :
-
Activation : In a separate reaction, activate the carboxylic acid group on the second ligand (the POI ligand) using the same EDC/NHS procedure as above.
-
Conjugation : Add the purified Ligand-Linker intermediate to the activated POI ligand solution. Let the reaction proceed until completion, monitored by LC-MS.
-
-
Final Purification and Characterization : Purify the final PROTAC molecule using preparative HPLC. Confirm the structure and identity of the final product using NMR spectroscopy and high-resolution mass spectrometry (HRMS), and assess its purity by analytical HPLC.[4]
Conclusion
The this compound linker is far more than an inert spacer; it is a critical enabling technology in the field of targeted therapy. Its "mechanism of action" lies in its ability to confer highly desirable properties upon complex bioconjugates. By enhancing solubility, extending circulation half-life, reducing immunogenicity, and providing a defined spatial orientation, the 12-unit PEG linker directly contributes to an improved therapeutic index, maximizing on-target efficacy while minimizing systemic toxicity.[1][11] A thorough understanding of its role and the empirical optimization of its use are fundamental to the successful design and development of next-generation ADCs, PROTACs, and other targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to PEGylation with m-PEG12-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEGylation and m-PEG12-OH
PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small drugs. This process is a cornerstone in pharmaceutical development, renowned for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The strategic attachment of a PEG moiety can lead to a multitude of benefits, including increased drug solubility and stability, an extended circulatory half-life by reducing renal clearance, and decreased immunogenicity by masking antigenic epitopes.[1][2][3]
This compound is a monodisperse polyethylene glycol derivative characterized by a methoxy (B1213986) group at one terminus and a hydroxyl group at the other, connected by a discrete chain of twelve ethylene (B1197577) glycol units. The monodispersity of this compound ensures batch-to-batch consistency, a critical factor in pharmaceutical development, leading to more homogeneous conjugates compared to traditional polydisperse PEG reagents.[2] The terminal hydroxyl group of this compound, while not directly reactive with functional groups on proteins, serves as a versatile handle for chemical modification into a variety of reactive derivatives for subsequent bioconjugation.
This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound in PEGylation, including detailed experimental protocols, data presentation for the characterization of PEGylated products, and visualizations of relevant biological pathways and experimental workflows.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in PEGylation.
| Property | Value |
| Chemical Formula | C25H52O13 |
| Molecular Weight | 560.68 g/mol |
| Appearance | Colorless oil or solid |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Reactive Group | Hydroxyl (-OH) |
| Storage Conditions | -20°C, protect from moisture |
Experimental Protocols
The hydroxyl group of this compound is not directly reactive towards common functional groups on proteins. Therefore, a two-stage process is typically employed: activation of the hydroxyl group followed by conjugation to the target molecule.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, creating a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Azide (B81097) (NaN₃) (for conversion to amine)
-
Triphenylphosphine (B44618) (PPh₃) (for conversion to amine)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Tosylation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a minimal amount of anhydrous DCM.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG12-OTs.
-
-
Conversion to m-PEG12-amine (Optional):
-
Dissolve the crude m-PEG12-OTs in DMF.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After cooling, pour the reaction mixture into cold water and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude m-PEG12-N₃.
-
Dissolve the crude m-PEG12-N₃ in THF and add water.
-
Add triphenylphosphine (1.5 equivalents) and stir the mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain m-PEG12-amine.[4]
-
Protocol 2: Conjugation of Activated m-PEG12 to a Protein
This protocol describes the conjugation of an activated m-PEG12 derivative (e.g., m-PEG12-NHS ester, formed from m-PEG12-acid which can be synthesized from this compound) to primary amines on a protein.
Materials:
-
Protein of interest
-
m-PEG12-NHS ester
-
Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein of interest into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris).
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the m-PEG12-NHS ester in a water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).[2]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Purify the PEGylated protein from unreacted m-PEG12-amine, byproducts, and unmodified protein using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[2]
-
Data Presentation
Thorough characterization of the PEGylated protein is crucial to ensure the quality, consistency, and efficacy of the final product.
Table 1: Characterization of PEGylated Protein
| Analytical Method | Parameter Measured | Typical Result for m-PEG12 Conjugate |
| SDS-PAGE | Apparent molecular weight | Increased apparent molecular weight compared to the native protein, with the shift corresponding to the number of attached PEG chains. |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius and aggregation state | Shift to a shorter retention time compared to the native protein, indicating an increased hydrodynamic size. |
| Mass Spectrometry (ESI-MS) | Precise molecular weight and degree of PEGylation | A mass increase corresponding to the molecular weight of the m-PEG12 moiety (or multiples thereof). |
| Reverse Phase HPLC (RP-HPLC) | Purity and hydrophobicity | Altered retention time compared to the native protein, often used to separate different PEGylated species. |
| In Vitro Bioassay | Biological activity (e.g., IC₅₀, EC₅₀) | Retention of biological activity is desired; the extent of retention is protein and conjugation-site dependent. |
Table 2: Comparative Pharmacokinetic Parameters
The length of the PEG linker significantly impacts the pharmacokinetic profile of a bioconjugate. A PEG12 linker generally offers a balance between improved properties and retained biological activity.
| Parameter | Unmodified Protein | Protein-PEG4 | Protein-PEG8 | Protein-PEG12 |
| Clearance Rate (mL/h/kg) | High | Moderate | Low | Low |
| Half-life (t½) (hours) | Short | Increased | Significantly Increased | Significantly Increased |
| Systemic Exposure (AUC) | Low | Increased | Significantly Increased | Significantly Increased |
Note: The values in this table are representative and will vary depending on the specific protein and conjugation chemistry.[5]
Mandatory Visualizations
Logical Relationship: Activation and Conjugation of this compound
Caption: Workflow for the activation of this compound and subsequent conjugation to a protein.
Signaling Pathway: PROTAC-Mediated Protein Degradation
m-PEG12 linkers are frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[6][7]
Caption: Mechanism of action for a PROTAC utilizing a PEG12 linker to induce protein degradation.
References
An In-depth Technical Guide to the Hydrophilic Properties of m-PEG12-OH Linker
<_
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ethylene glycol) (PEG) has become an essential tool in biotechnology and drug development, largely due to its distinct hydrophilic properties. When employed as linkers in bioconjugation, PEGs confer a variety of beneficial characteristics to therapeutic molecules, such as improved solubility, enhanced stability, and adjusted pharmacokinetic profiles.[1] This technical guide offers a detailed examination of the core hydrophilic properties of the m-PEG12-OH linker, a monodisperse PEG derivative with twelve ethylene (B1197577) glycol units. The guide is supported by quantitative data, comprehensive experimental protocols for characterization, and visual diagrams of its applications in key therapeutic areas.
The hydrophilicity of PEG originates from its repeating ethylene oxide units, which readily form hydrogen bonds with water molecules.[1][2] This interaction results in a hydration shell around the conjugated molecule, which increases its effective size and shields it from enzymatic degradation and immune system recognition.[1] The discrete length of the this compound linker provides a defined and consistent spacer arm, which is vital for preserving biological activity and ensuring reproducibility between batches.[3] This guide will explore these elements, equipping researchers with the fundamental knowledge to strategically use the this compound linker in designing next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4][5][6]
Physicochemical Basis of this compound's Hydrophilicity
The remarkable water solubility of the this compound linker is a direct result of its molecular structure. The molecule consists of twelve repeating ethylene glycol units (-O-CH2-CH2-), terminated by a methoxy (B1213986) group (CH3-O-) at one end and a hydroxyl group (-OH) at the other.[7]
The key to its hydrophilicity lies in the numerous ether oxygen atoms along the PEG chain.[8] These oxygen atoms possess partial negative charges and act as hydrogen bond acceptors, readily interacting with the hydrogen atoms of surrounding water molecules.[1][2] This network of hydrogen bonds creates a robust hydration shell around the linker, making it highly soluble in aqueous environments.[1] The terminal hydroxyl group further contributes to this property by acting as both a hydrogen bond donor and acceptor.[9]
Quantitative Data on Hydrophilicity
The hydrophilicity of a linker like this compound can be quantified through several key parameters. These metrics are crucial for predicting the linker's behavior in biological systems and its impact on the properties of the final bioconjugate.
Physicochemical Properties
This table summarizes the fundamental physicochemical properties of the this compound linker. The negative LogP value is a strong indicator of its hydrophilic nature.
| Property | Value | Source |
| Molecular Formula | C₂₅H₅₂O₁₃ | [7] |
| Molecular Weight | 560.67 g/mol | [7] |
| Calculated LogP | -0.1923 | [7] |
| Topological Polar Surface Area (TPSA) | 130.99 Ų | [7] |
| Hydrogen Bond Acceptors | 13 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
Comparative Hydrophilicity Indicators
The octanol-water partition coefficient (LogP, or LogD at a specific pH) is a standard measure of a compound's lipophilicity versus hydrophilicity.[10][11] A lower or more negative LogP/LogD value indicates greater hydrophilicity. Surface wettability, measured by the water contact angle, also provides direct evidence of a material's hydrophilic character; lower angles signify higher hydrophilicity.[10][11][12]
| Parameter | Typical Value for PEG Surfaces | Interpretation | Source |
| LogP / LogD | Low or negative values | Indicates high hydrophilicity | [10][11] |
| Water Contact Angle | < 80° (bare PEG surface) | Indicates a hydrophilic surface | [10][11] |
| Water Contact Angle | Can decrease to ~55° with high PEG density | Increased PEG content enhances hydrophilicity | [12] |
Applications in Drug Development
The hydrophilic nature of the this compound linker is leveraged to overcome significant challenges in drug delivery and bioconjugation.[13][14]
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody.[4] Hydrophobic payloads can cause the ADC to aggregate, compromising stability and safety.[15] Incorporating a hydrophilic this compound linker can significantly improve the solubility and stability of the ADC, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[16][17] Studies have shown that ADCs with pendant 12-unit PEG chains exhibit excellent physical and chemical stability and slower clearance rates in vivo.[16][18]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[1][5] These molecules are often large and hydrophobic, leading to poor solubility and cell permeability. The inclusion of a hydrophilic PEG linker like this compound is crucial for enhancing the overall physicochemical properties of the PROTAC, thereby improving its efficacy.[1][19]
Experimental Protocols
Accurate characterization of hydrophilicity is essential for quality control and for understanding the behavior of PEGylated molecules. The following are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogD)
This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining LogD.[10][20][21][22]
Materials:
-
This compound or PEGylated compound of interest
-
1-Octanol (B28484) (HPLC grade, pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4), pre-saturated with 1-octanol
-
Separatory funnels or microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical system for concentration measurement (e.g., HPLC, LC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely before use.[11]
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11][20] Spike a small volume of this stock into the aqueous phase to create the starting test solution. The final DMSO concentration should be minimal (<1%).
-
Partitioning: Add equal and precise volumes of the test compound's aqueous solution and the pre-saturated 1-octanol to a vial or separatory funnel.
-
Equilibration: Cap the container and shake vigorously for 2-5 minutes, followed by gentle mixing for 1-2 hours to ensure the compound reaches equilibrium between the two phases.[10][23]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanol (B41247) layers and to break up any emulsions.[10]
-
Concentration Measurement: Carefully collect an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a suitable and validated analytical method like HPLC.[10][24]
-
Calculation:
-
The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = C_oct / C_aq.
-
The LogD is the base-10 logarithm of this value: LogD = log10(D).
-
-
Replicates: Perform the experiment in at least triplicate to ensure the reproducibility of the results.[10]
// Node definitions prep [label="1. Prepare Pre-saturated\nOctanol and Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; sample [label="2. Prepare Compound Solution\nin Aqueous Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="3. Mix Octanol and\nAqueous Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrate [label="4. Shake/Vortex to\nReach Equilibrium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="5. Centrifuge for\nPhase Separation", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="6. Measure Concentration\nin Each Phase (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; calculate [label="7. Calculate D and LogD", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Final LogD Value", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep -> mix; sample -> mix; mix -> equilibrate; equilibrate -> separate; separate -> measure; measure -> calculate; calculate -> result; } caption: "Experimental workflow for LogD determination via the shake-flask method."
Measurement of Surface Contact Angle
This protocol describes the sessile drop method for determining the water contact angle on a surface modified with a PEG linker, which is a direct measure of surface wettability.[10][13]
Materials:
-
PEG-modified solid substrate (e.g., silicon wafer, glass slide)
-
Deionized water (high-purity)
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Micropipette or automated dispensing system
Procedure:
-
Surface Preparation: Ensure the PEG-modified substrate is clean, dry, and free of any contaminants.[11]
-
Droplet Deposition: Place the substrate on the goniometer stage. Using a precision dispenser, carefully and gently place a small droplet of deionized water (typically 1-5 µL) onto the surface.[11][13]
-
Image Acquisition: Immediately after the droplet stabilizes, use the camera to capture a high-contrast profile image of the droplet at the solid-liquid-gas interface.
-
Angle Measurement: Use the goniometer's software to analyze the image and measure the contact angle between the baseline of the droplet (the surface) and the tangent at the droplet's edge.
-
Replicates: Repeat the measurement at multiple locations on the surface and with multiple droplets to obtain a statistically significant average contact angle.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. chemscene.com [chemscene.com]
- 8. Solubility simulations solve mystery of why PEG dissolves in water but Keck clips don’t | Research | Chemistry World [chemistryworld.com]
- 9. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 18. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. researchgate.net [researchgate.net]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG12-OH: Properties and Applications in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-hydroxyl (m-PEG12-OH), a discrete polyethylene (B3416737) glycol (dPEG®) linker. It is an indispensable tool in the design and synthesis of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties of this compound, experimental protocols for its functionalization and subsequent use in bioconjugation, and its role in enhancing the developability of complex drug molecules.
Core Properties of this compound
This compound is a monodisperse PEG linker composed of a methoxy-terminated chain of twelve ethylene (B1197577) glycol units with a terminal hydroxyl group. This well-defined structure is critical for ensuring batch-to-batch consistency and producing homogeneous bioconjugates, a significant advantage over traditional polydisperse PEG reagents.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H52O13 | [1][2][3][4] |
| Molecular Weight | 560.67 g/mol | [1][2][3][4][5] |
| Appearance | Liquid or Solid or Semi-solid | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Storage Temperature | -20°C to 4°C | [2] |
The Role of this compound in Enhancing Drug Properties
The incorporation of a PEG linker, such as this compound, into a therapeutic molecule can significantly improve its physicochemical and pharmacological properties.
-
Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain increases the overall water solubility of the conjugate, which is particularly beneficial for hydrophobic drug payloads. This can mitigate aggregation and improve the stability of the molecule in aqueous environments. Studies have shown that the inclusion of a PEG12 linker can significantly reduce the aggregation of ADCs, especially at higher drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics : The PEG chain creates a hydration shell around the conjugated molecule, which can shield it from enzymatic degradation and reduce renal clearance. This "stealth" effect leads to a prolonged circulation half-life and allows for greater accumulation at the target site.
Experimental Protocols
This compound serves as a foundational building block that can be chemically modified to introduce various reactive functional groups. The following protocols describe the synthesis of key derivatives and their application in the construction of ADCs and PROTACs.
Functionalization of this compound
The terminal hydroxyl group of this compound can be converted into other functional groups, such as a carboxylic acid or an amine, to facilitate conjugation to a wide range of molecules.
This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid via reaction with succinic anhydride (B1165640).
Materials:
-
This compound
-
Succinic anhydride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by dialysis or chromatography to yield m-PEG12-acid.
This protocol outlines a two-step process for the synthesis of m-PEG12-amine, involving the activation of the hydroxyl group followed by nucleophilic substitution and reduction.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (B81097) (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
Step 1: Tosylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add TsCl (1.2 equivalents) and TEA or pyridine (1.5 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain m-PEG12-OTs.
Step 2: Azidation and Reduction
-
Dissolve the m-PEG12-OTs in anhydrous DMF and add sodium azide (3 equivalents).
-
Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete.
-
After cooling, extract the product with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to yield m-PEG12-N3.
-
Dissolve the m-PEG12-N3 in THF, add PPh3 and a small amount of water (Staudinger reaction).
-
Stir the reaction at room temperature until the azide is fully reduced to the amine.
-
Purify the crude product by chromatography to obtain pure m-PEG12-amine.
Application in PROTAC Synthesis
m-PEG12 linkers are frequently used in the design of PROTACs to connect the target protein ligand and the E3 ligase ligand. The following is a general workflow for PROTAC synthesis using a functionalized m-PEG12 linker.
This protocol describes the coupling of an amine-functionalized ligand to m-PEG12-acid.
Materials:
-
Amine-functionalized ligand (E3 ligase or target protein ligand)
-
m-PEG12-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N-hydroxysuccinimide (NHS) (optional, with EDC)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve m-PEG12-acid (1 equivalent) in anhydrous DMF or DCM.
-
Add the coupling agent (EDC/NHS or HATU, 1.1-1.5 equivalents) and a base (DIPEA or TEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized ligand (1-1.2 equivalents) to the activated m-PEG12-acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.
-
Purify the crude product by column chromatography or preparative HPLC.
Application in Antibody-Drug Conjugate (ADC) Synthesis
m-PEG12 linkers can be used to attach a cytotoxic payload to a monoclonal antibody. A common strategy involves the reaction of a maleimide-functionalized PEG linker with a thiol group on the antibody.
This protocol describes the conjugation of a maleimide-activated drug-linker to a reduced antibody.
Materials:
-
Monoclonal antibody
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized m-PEG12-payload
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in conjugation buffer.
-
Add a reducing agent (e.g., TCEP) to reduce the interchain disulfide bonds, generating free thiol groups.
-
Incubate for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Dissolve the maleimide-activated m-PEG12-payload in a small amount of a compatible organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution in a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent to react with any unreacted maleimide (B117702) groups.
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker and other impurities.
-
Conclusion
This compound is a versatile and valuable tool in modern drug discovery and development. Its well-defined structure provides a precise spacer length, enhancing the solubility, stability, and pharmacokinetic properties of bioconjugates. The straightforward functionalization of its terminal hydroxyl group allows for its incorporation into a wide range of complex therapeutic modalities, including ADCs and PROTACs, thereby enabling the design of more effective and safer targeted therapies. The experimental protocols provided in this guide offer a foundation for the successful application of this compound in advanced pharmaceutical research.
References
In-Depth Technical Guide: Properties and Applications of Dodecaethylene Glycol Monomethyl Ether (CAS No. 2050595-03-2) in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecaethylene glycol monomethyl ether, identified by CAS number 2050595-03-2 and commonly referred to as m-PEG12-OH, is a discrete polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical linker in the development of advanced biotherapeutics. Its unique physicochemical properties, particularly its hydrophilicity and defined length, make it an ideal component in the architecture of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the properties of this compound, with a specific focus on its application in the potent and selective BCR-ABL degrader, SIAIS178. Detailed experimental protocols, quantitative performance data, and visualizations of the underlying biological pathways are presented to facilitate its application in drug discovery and development.
Physicochemical Properties of this compound
Dodecaethylene glycol monomethyl ether is a valuable building block in chemical biology and drug development due to its well-defined structure and favorable properties.
| Property | Value | Reference |
| CAS Number | 2050595-03-2 | [1][2] |
| Molecular Formula | C25H52O13 | [1] |
| Molecular Weight | 560.67 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Purity | >98% (HPLC) | [1] |
| IUPAC Name | 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | [4] |
| SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | [1] |
| Storage Temperature | 2-8°C (sealed in dry, dark place) | [2][4] |
Application in Proteolysis Targeting Chimeras (PROTACs): The Case of SIAIS178
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ubiquitin ligase. A key example illustrating the successful application of a PEG12 linker is the development of SIAIS178, a potent degrader of the oncogenic fusion protein BCR-ABL, which is a driver of chronic myeloid leukemia (CML).[1][5]
SIAIS178 is a PROTAC that connects the BCR-ABL inhibitor dasatinib (B193332) to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase via a PEG12-based linker.[1][2] This strategic design facilitates the recruitment of VHL to BCR-ABL, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[1]
Quantitative Performance of SIAIS178
The efficacy of SIAIS178 has been demonstrated through various in vitro and in vivo studies. The quantitative data underscores the potency of this molecule in targeting BCR-ABL.
| Parameter | Cell Line | Value | Reference |
| IC50 (Anti-proliferative Activity) | K562 | 24 nM | [4][6] |
| DC50 (BCR-ABL Degradation) | K562 | 8.5 nM | [4] |
| BCR-ABL Protein Reduction | K562 (at 100 nM for 16h) | Significant | [6] |
| In Vivo Efficacy | K562 Xenograft Model | Attenuates tumor progression | [6] |
Signaling Pathway: SIAIS178-Mediated BCR-ABL Degradation
The mechanism of action of SIAIS178 involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The following diagram illustrates this pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of SIAIS178 as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
storage and handling conditions for m-PEG12-OH
An In-depth Technical Guide to the Storage and Handling of m-PEG12-OH
For researchers, scientists, and drug development professionals, the integrity and stability of reagents are paramount to achieving reliable and reproducible results. This guide provides a comprehensive overview of the recommended (CAS No. 2050595-03-2), a commonly used PEG-based linker in the synthesis of PROTACs and antibody-drug conjugates (ADCs).[1][2] Adherence to these guidelines is crucial for maintaining the quality and performance of the molecule.
Chemical and Physical Properties
This compound is a dodecaethylene glycol monomethyl ether.[2] It possesses a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility in aqueous media.[3][4]
Molecular Formula: C₂₅H₅₂O₁₃[5][6] Molecular Weight: 560.67 g/mol [5][6] Appearance: Colorless to light yellow liquid[1] Density: Approximately 1.088 g/cm³
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the stability of this compound. The primary concerns for PEG products are sensitivity to temperature, light, and moisture.[7]
The following table summarizes the recommended storage conditions from various suppliers.
| Storage Form | Temperature | Duration | Supplier Recommendations |
| Pure (Neat) | -20°C | Up to 3 years | Recommended for long-term storage.[2] Keep in a tightly sealed container, protected from light and moisture.[3] |
| 4°C | Up to 2 years | Suitable for shorter-term storage.[6][8] | |
| In Solvent | -80°C | Up to 1 year | Use anhydrous, aprotic solvents. Aliquot to avoid repeated freeze-thaw cycles and purge with an inert gas (e.g., argon or nitrogen).[2][8] |
| -20°C | Up to 6 months | Suitable for working solutions. Minimize exposure to air and moisture. |
Key Storage Practices:
-
Protection from Moisture: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[7][8]
-
Protection from Light: Store vials protected from light, especially UV exposure.[7]
-
Inert Atmosphere: For long-term storage of solutions, it is advisable to store under an inert gas like argon or nitrogen to prevent oxidative degradation.[8]
Handling and Safety Precautions
This compound is classified as a substance that causes skin irritation and serious eye irritation.[5] Therefore, appropriate safety measures must be taken during handling.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or goggles.[5]
-
Skin Protection: Wear protective gloves and a lab coat.[5]
-
Hand Hygiene: Wash hands thoroughly after handling the material.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, removing any contact lenses. Seek prompt medical attention.[5]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and wash it before reuse.[5]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[5]
The logical workflow for receiving and handling this compound is illustrated in the diagram below.
Stability Profile and Degradation Pathways
While specific quantitative stability data for this compound is not extensively published, the stability of PEG-containing molecules is well-understood. The primary degradation pathway for the polyethylene glycol backbone is oxidation.[9] This process can be initiated by heat, light, or the presence of transition metal ions and leads to chain scission, forming byproducts such as aldehydes and formic acid.[9][10]
Experimental Protocol for Stability Assessment
To ensure the integrity of this compound under specific experimental conditions, a stability assessment can be performed. The following protocol is a suggested approach based on general guidelines for chemical reagents.[11][9]
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO or DMF) at a known concentration (e.g., 10 mg/mL).[8]
-
Dispense aliquots of the stock solution into separate, appropriately labeled vials for each stress condition.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a sample vial. Incubate at 60°C for 24 and 48 hours.[11]
-
Base Hydrolysis: Add 0.1 M NaOH to a sample vial. Incubate at room temperature for 24 and 48 hours.[11]
-
Oxidation: Add 3% H₂O₂ to a sample vial. Incubate at room temperature for 24 and 48 hours, protected from light.[11]
-
Photostability: Expose a sample to a calibrated light source according to ICH Q1B guidelines.
-
Thermal Stress: Place a vial of the pure material in an oven at an elevated temperature (e.g., 60°C) for 24 and 48 hours.
-
-
Analysis:
-
At each designated time point, withdraw a sample from each stress condition.
-
Analyze the samples, along with an unstressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound.
-
The experimental workflow for this stability assessment is outlined in the diagram below.
By adhering to the storage and handling conditions outlined in this guide, researchers can ensure the quality, stability, and reliable performance of this compound in their critical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. PEG12, CAS 6790-09-6 | AxisPharm [axispharm.com]
- 4. m-PEG12-acid, 2135793-73-4 | BroadPharm [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemscene.com [chemscene.com]
- 7. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for m-PEG12-OH Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a well-established bioconjugation technique used to enhance the therapeutic properties of proteins, including antibodies. The covalent attachment of PEG chains can significantly improve a biopharmaceutical's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[][2][3] m-PEG12-OH is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length of 12 ethylene (B1197577) glycol units. This monodispersity ensures the final conjugated antibody is a homogenous product, which is highly advantageous for therapeutic applications where batch-to-batch consistency is critical.[4]
This document provides detailed protocols for the conjugation of this compound to antibodies, focusing on the common strategy of activating the terminal hydroxyl group of the PEG linker for reaction with primary amines on the antibody.
Advantages of Antibody PEGylation
-
Improved Pharmacokinetics : The increased size of the PEGylated antibody reduces renal clearance, extending its circulation time in the body.[4]
-
Reduced Immunogenicity : The PEG chain can mask epitopes on the antibody surface, decreasing its recognition by the immune system.[][4][5]
-
Enhanced Stability : PEGylation can protect the antibody from proteolytic degradation and aggregation.[][4]
-
Increased Solubility : The hydrophilic nature of the PEG polymer can improve the solubility of antibodies, especially those prone to aggregation.[2]
Chemistry of this compound Conjugation
The terminal hydroxyl group (-OH) of this compound is not directly reactive with functional groups on antibodies under typical physiological conditions. Therefore, it must first be "activated" to a more reactive species. A common and effective strategy is to convert the hydroxyl group into an N-hydroxysuccinimide (NHS) ester. This activated m-PEG12-NHS ester will then readily react with primary amines (-NH2) on the antibody, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form a stable amide bond.[3][4]
Experimental Protocols
This section details a two-stage process for conjugating this compound to an antibody:
-
Activation of this compound to m-PEG12-NHS Ester.
-
Conjugation of the Activated PEG to the Antibody.
I. Activation of this compound to m-PEG12-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group of this compound to a reactive NHS ester using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional, for purification)
Protocol:
-
Reaction Setup : In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Addition of Reagents : To the stirred solution, add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and a non-nucleophilic base such as Triethylamine (TEA) (2 equivalents). Alternatively, EDC (1.5 equivalents) and NHS (1.2 equivalents) can be used.
-
Reaction : Allow the reaction to proceed at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification :
-
Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to isolate the m-PEG12-NHS ester.
-
The final product should be thoroughly dried and stored under desiccated conditions at -20°C.
-
II. Conjugation of m-PEG12-NHS Ester to Antibody
This protocol outlines the reaction of the activated m-PEG12-NHS ester with the primary amines of the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
m-PEG12-NHS ester (from Step I)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Protocol:
-
Antibody Preparation :
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), they must be removed. Perform buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.4) using dialysis, a desalting column, or TFF.[6]
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
PEGylation Reaction :
-
Dissolve the m-PEG12-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).
-
Add the desired molar excess of the m-PEG12-NHS ester stock solution to the antibody solution. The optimal molar ratio of PEG to antibody should be determined empirically but typically ranges from 5:1 to 50:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching :
-
Purification of the PEGylated Antibody :
-
Remove unreacted PEG, quenching reagent, and byproducts.
-
Size-Exclusion Chromatography (SEC) is a common method that separates molecules based on their hydrodynamic radius. The larger PEGylated antibody will elute before the smaller, unreacted PEG molecules.[][9]
-
Ion-Exchange Chromatography (IEX) can also be used, as PEGylation can alter the overall charge of the antibody.[9]
-
Hydrophobic Interaction Chromatography (HIC) is another option for purification.[9]
-
-
Characterization of the PEGylated Antibody :
-
SDS-PAGE : To visualize the increase in molecular weight of the antibody after PEGylation. The PEGylated antibody will show a band shift compared to the unconjugated antibody.
-
SEC-HPLC : To assess the purity and aggregation of the final product.[10]
-
Mass Spectrometry (MALDI-TOF or ESI-MS) : To determine the precise molecular weight and the degree of PEGylation (average number of PEG chains per antibody).[10]
-
Functional Assays : To confirm that the PEGylated antibody retains its binding affinity and biological activity (e.g., ELISA, cell-based assays).
-
Data Presentation
The following tables provide typical starting parameters for the conjugation reaction. These should be optimized for each specific antibody and application.
Table 1: Recommended Reaction Parameters for Antibody PEGylation
| Parameter | Recommended Condition | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can promote aggregation. |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS) | Must be free of primary amines. |
| pH | 7.2 - 8.0 | Slightly alkaline pH deprotonates lysine amines, increasing their nucleophilicity.[3] |
| Molar Ratio (PEG:Ab) | 5:1 to 50:1 | This needs to be optimized to achieve the desired degree of PEGylation. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times or higher temperatures can increase the degree of labeling.[7] |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine | Final concentration of 20-50 mM. |
Visualizations
Experimental Workflow
Caption: A general workflow for the conjugation of this compound to antibodies.
Chemical Reaction Pathway
Caption: Reaction of an antibody's primary amine with an NHS-activated PEG linker.
References
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Synthesis of PROTACs Using m-PEG12-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the step-by-step synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the m-PEG12-OH linker. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker component is critical for a PROTAC's efficacy, influencing the stability of the ternary complex and the molecule's physicochemical properties.[3][4] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance solubility and provide synthetic flexibility.[5][6]
This guide outlines two primary synthetic strategies following the initial functionalization of this compound: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
PROTAC Mechanism of Action
PROTACs operate by hijacking the cell's natural protein degradation machinery. The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.[2]
Caption: PROTAC-mediated protein degradation pathway.
Synthetic Workflow Overview
The synthesis of a PROTAC using this compound begins with the functionalization of the terminal hydroxyl group of the PEG linker to introduce a reactive handle suitable for conjugation. This is followed by a sequential coupling of the E3 ligase ligand and the POI ligand.
Caption: General workflow for PROTAC synthesis using this compound.
Data Presentation: Quantitative Summary
The following table summarizes typical quantitative data for the key reactions in PROTAC synthesis. Note that yields are highly dependent on the specific ligands and reaction conditions.
| Parameter | Linker Functionalization | Amide Coupling | CuAAC (Click Chemistry) |
| Typical Yield | 70-95% | 60-90%[1] | 55-90%[7] |
| Purity after Purification | >95% | >95%[1] | >95%[8] |
| Key Analytical Techniques | NMR, LC-MS | NMR, LC-MS | NMR, LC-MS |
Experimental Protocols
These protocols are generalized and may require optimization based on the specific properties of the ligands being used.
Protocol 1: Functionalization of this compound
The terminal hydroxyl group of this compound must first be converted to a reactive functional group for subsequent coupling reactions.
Option A: Oxidation to m-PEG12-acid
This protocol describes the oxidation of the primary alcohol to a carboxylic acid.
-
Reagents and Materials:
-
This compound
-
Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
Dissolve this compound in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench with isopropanol.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield m-PEG12-acid.
-
Option B: Conversion to m-PEG12-azide
This protocol involves a two-step process: tosylation followed by azidation.
-
Reagents and Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Sodium azide (B81097) (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Tosylation: Dissolve this compound in DCM and add TEA or pyridine. Cool to 0°C and add TsCl portion-wise. Stir overnight at room temperature. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain m-PEG12-OTs.
-
Azidation: Dissolve the m-PEG12-OTs in anhydrous DMF and add sodium azide. Heat the reaction mixture (e.g., to 60-80°C) and monitor by TLC or LC-MS. After completion, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain m-PEG12-azide.[9]
-
Option C: Conversion to m-PEG12-amine
This can be achieved by reduction of the corresponding azide.
-
Reagents and Materials:
-
m-PEG12-azide (from Protocol 1B)
-
Triphenylphosphine (B44618) (PPh₃) or Hydrogen gas with a Palladium catalyst (H₂/Pd-C)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure (Staudinger Reduction):
-
Dissolve m-PEG12-azide in THF.[9]
-
Add triphenylphosphine and stir at room temperature.[9]
-
Add water and continue stirring until the reaction is complete as monitored by TLC or LC-MS.[9]
-
Concentrate the reaction mixture and purify by column chromatography or preparative HPLC to obtain m-PEG12-amine.[9]
-
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol describes the formation of an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component.
-
Reagents and Materials:
-
Amine-functionalized ligand/linker (1.0 eq)
-
Carboxylic acid-functionalized ligand/linker (1.1 eq)
-
Coupling agent: HATU (1.2 eq) or EDC/HOBt (1.2 eq each)
-
Base: DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized component, coupling agent, and base in anhydrous DMF or DCM.[10]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[10]
-
Add the amine-functionalized component to the reaction mixture.[10]
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.[10]
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[10]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 3: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol details the copper(I)-catalyzed cycloaddition of an azide-functionalized component and an alkyne-functionalized component.
-
Reagents and Materials:
-
Azide-functionalized ligand/linker (1.0 eq)
-
Alkyne-functionalized ligand/linker (1.1 eq)
-
Copper(II) sulfate (CuSO₄) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.5 eq)
-
Solvent mixture (e.g., DMSO/water or t-BuOH/water)
-
-
Procedure:
-
Dissolve the azide and alkyne components in the chosen solvent mixture.[11]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.[11]
-
In another vial, prepare an aqueous solution of CuSO₄.[11]
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.[11]
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.[11]
-
Once complete, dilute the mixture with water and extract the product with an organic solvent.[11]
-
Purify the final PROTAC by preparative HPLC.[11]
-
Characterization
The final PROTAC product and all intermediates should be thoroughly characterized to confirm their identity and purity using techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of Gold Nanoparticles with m-PEG12-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are a versatile platform in biomedical research, drug delivery, and diagnostics due to their unique physicochemical properties and biocompatibility. Surface modification of AuNPs is crucial for enhancing their stability in biological media, minimizing non-specific protein adsorption, and enabling targeted delivery. Polyethylene glycol (PEG) is the most widely used polymer for this purpose, creating a hydrophilic "stealth" layer that prolongs circulation time.
This document provides a detailed protocol for the functionalization of gold nanoparticles with m-PEG12-OH (methoxy-polyethylene glycol with 12 ethylene (B1197577) glycol units and a terminal hydroxyl group). A critical aspect of this process is the requirement of a thiol group for stable conjugation to the gold surface. Therefore, this protocol is presented in two main stages: the synthesis of citrate-stabilized gold nanoparticles, followed by a two-step functionalization process involving the thiolation of this compound and its subsequent attachment to the AuNPs.
Principle of Functionalization
The primary mechanism for attaching molecules to gold surfaces is the formation of a strong and stable dative bond between a sulfur atom (from a thiol group, -SH) and the gold atoms of the nanoparticle. The provided this compound does not possess a thiol group, necessitating a chemical modification to introduce one. This process converts the terminal hydroxyl group of the PEG into a thiol group, creating m-PEG12-SH. This thiolated PEG can then readily displace the citrate (B86180) ions on the surface of pre-synthesized AuNPs in a ligand exchange reaction, forming a dense and stable PEG layer.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)
This protocol describes the synthesis of monodisperse citrate-stabilized gold nanoparticles using the Turkevich method.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1% w/v)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
In a 250 mL round-bottom flask, add 100 mL of DI water and 1 mL of the 1% HAuCl₄ solution.
-
Bring the solution to a rolling boil with vigorous stirring using a magnetic stir bar.
-
Rapidly inject 10 mL of a 1% trisodium citrate solution into the boiling solution.
-
Observe the color change of the solution from pale yellow to colorless, then to a deep wine-red, which indicates the formation of gold nanoparticles.[1]
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
Store the synthesized citrate-stabilized AuNPs at 4°C for future use.
Protocol 2: Thiolation of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a thiol group.
Materials:
-
This compound
-
Thiolation reagent (e.g., Thioacetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous organic solvent (e.g., Dichloromethane, DCM)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
DI water
Procedure:
-
Dissolve this compound and a molar excess of thioacetic acid in anhydrous DCM.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent to obtain the acetyl-protected thiolated PEG.
-
To deprotect the thiol group, dissolve the product in an aqueous NaOH solution and stir for 2-4 hours at room temperature.
-
Neutralize the solution with HCl.
-
Purify the resulting m-PEG12-SH by dialysis or column chromatography.
-
Lyophilize the purified solution to obtain the final product.
Protocol 3: Functionalization of Gold Nanoparticles with m-PEG12-SH
This protocol details the ligand exchange reaction to coat the citrate-stabilized AuNPs with the synthesized m-PEG12-SH.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
m-PEG12-SH solution (from Protocol 2, e.g., 1 mg/mL in DI water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge capable of pelleting nanoparticles
Procedure:
-
To 10 mL of the citrate-stabilized AuNP solution, add the m-PEG12-SH solution. A 10,000-fold molar excess of the PEG linker is a recommended starting point, though this should be optimized.
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange.
-
To remove unbound PEG and displaced citrate ions, centrifuge the solution at a speed sufficient to pellet the gold nanoparticles (e.g., 15,000 x g for 30 minutes).
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in 10 mL of PBS buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound PEG molecules.
-
After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful synthesis and functionalization of the gold nanoparticles. The following tables summarize the expected changes in key physicochemical properties.
Table 1: Physicochemical Characterization of Gold Nanoparticles
| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Technique | Rationale for Change |
| Surface Plasmon Resonance (SPR) λmax | ~520 nm | Slight red-shift (2-5 nm) | UV-Visible Spectroscopy | The PEG layer alters the local refractive index at the nanoparticle surface.[2] |
| Hydrodynamic Diameter | ~20-25 nm | Increase of 5-15 nm | Dynamic Light Scattering (DLS) | The attached PEG layer and associated water molecules increase the effective size in solution.[3] |
| Zeta Potential | Highly negative (~ -30 to -50 mV) | Less negative (~ -5 to -15 mV) | Electrophoretic Light Scattering (ELS) | Replacement of negatively charged citrate ions with neutral PEG molecules shields the surface charge. |
| Morphology | Monodisperse spheres | Unchanged core morphology | Transmission Electron Microscopy (TEM) | Confirms the size and shape of the gold core remain intact after functionalization. |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Functional Group | Present in | Significance |
| ~3400 | O-H stretch | This compound, PEGylated AuNPs | Confirms the presence of the hydroxyl group and adsorbed water. A shift may be observed upon functionalization.[4] |
| ~2900 | C-H stretch (methylene) | This compound, PEGylated AuNPs | Characteristic of the PEG backbone.[4] |
| ~1100 | C-O-C stretch (ether) | This compound, PEGylated AuNPs | Strong peak confirming the presence of the PEG polymer on the nanoparticle surface. |
| ~1640 | C=O stretch (carboxylate) | Citrate-Stabilized AuNPs | Indicates the presence of the citrate capping agent. This peak should be significantly reduced or absent after PEGylation. |
Visualizations
Caption: Workflow for synthesis and functionalization of gold nanoparticles.
Caption: Ligand exchange from citrate to thiolated this compound on the AuNP surface.
References
Application Notes: EDC/NHS Chemistry for m-PEG12 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a leading bioconjugation strategy used to enhance the therapeutic properties of proteins, peptides, and nanoparticles. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, enhances solubility, and shields it from proteolytic degradation and immune recognition.[1][2]
This document provides detailed protocols and application notes for the conjugation of a discrete methoxy-PEG12 linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between a carboxyl group and a primary amine.[3]
It is important to note that standard EDC/NHS chemistry activates carboxyl groups (-COOH), not hydroxyl groups (-OH). Therefore, for the conjugation of m-PEG12-OH, it must first be functionalized to a carboxyl-containing derivative, such as m-PEG12-acid. These protocols will proceed with m-PEG12-acid as the starting PEG reagent.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that creates a stable amide bond between a carboxyl group and a primary amine.[1] This "zero-length" crosslinking method is highly efficient and proceeds under mild, aqueous conditions, making it ideal for biomolecules.[3][4]
-
Activation of the Carboxylic Acid: In the first step, EDC reacts with the carboxyl group of m-PEG12-acid to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5]
-
Formation of a Stable NHS Ester: The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes the activated carboxyl group by converting the intermediate into a more stable, amine-reactive NHS ester.[3][6] This semi-stable ester is more resistant to hydrolysis and can efficiently react with a primary amine (e.g., on a lysine (B10760008) residue of a protein) at a physiological or slightly basic pH (7.2-8.0) to form a stable amide bond, releasing NHS as a byproduct.[7][8]
Application Notes
Buffer and pH Considerations
The success of the EDC/NHS reaction is critically dependent on pH control. The two-step process has different optimal pH ranges:
-
Activation Step: The reaction between the carboxyl group and EDC is most efficient at a slightly acidic pH of 4.5 to 6.0. An MES buffer is commonly recommended for this step as it is a non-amine, non-carboxylate buffer.[7][9]
-
Coupling Step: The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7.2 to 8.0. Buffers such as phosphate-buffered saline (PBS) are suitable for this step.[5][7] Amine-containing buffers like Tris or glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with the NHS ester.[5]
Optimizing Molar Ratios
The efficiency of the conjugation is heavily influenced by the molar ratios of the reactants.
-
EDC/NHS to PEG-Acid: A molar excess of EDC and NHS over the m-PEG12-acid is recommended to drive the activation reaction. Starting points often range from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[10]
-
PEG-Reagent to Protein: The ratio of the PEG reagent to the target protein determines the degree of PEGylation.[11] This ratio should be optimized empirically based on the number of available primary amines on the protein and the desired final properties of the conjugate. A higher molar ratio generally leads to a higher degree of PEGylation.[11]
General Experimental Workflow
The overall process involves preparing the reagents, activating the PEG-acid, conjugating it to the amine-containing molecule, quenching the reaction, and finally, purifying and analyzing the conjugate.
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of m-PEG12-acid to a Protein
This protocol describes a general method for conjugating m-PEG12-acid to a protein containing primary amines (e.g., lysine residues).
Materials:
-
m-PEG12-acid
-
Protein of interest
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[7]
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5[12]
-
Desalting columns (e.g., SpinOUT™ GT-600 or Zeba™ Spin Desalting Column)[6][7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (optional, for dissolving PEG)
Procedure:
-
Reagent Preparation: a. Equilibrate EDC, NHS, and m-PEG12-acid vials to room temperature before opening to prevent moisture condensation.[1][6] b. Prepare a stock solution of m-PEG12-acid (e.g., 100 mg/mL) in anhydrous DMF or DMSO if not readily soluble in aqueous buffer.[8] c. Prepare a solution of the protein (e.g., 1-2 mg/mL) in ice-cold Coupling Buffer (PBS, pH 7.2). d. Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (0.1 M MES, pH 6.0). Do not store these solutions.[1]
-
Activation of m-PEG12-acid: a. In a reaction tube, dissolve the desired amount of m-PEG12-acid in Activation Buffer. b. Add the freshly prepared EDC and NHS solutions to the m-PEG12-acid solution. Use a 2-10 fold molar excess of EDC and NHS over m-PEG12-acid.[10][12] c. Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[12]
-
Amine Coupling: a. Immediately after activation, the activated m-PEG12-NHS ester can be added to the protein solution. b. To improve efficiency and control, it is recommended to first remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).[7] This step also serves to exchange the buffer to the optimal pH for the coupling reaction. c. Add the buffer-exchanged, activated m-PEG12-NHS ester to the protein solution. d. Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6][12]
-
Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM (e.g., add hydroxylamine to a final concentration of 10 mM).[6][7] b. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[12]
-
Purification of the Conjugate: a. Remove unreacted PEG, quenching reagent, and reaction byproducts from the PEGylated protein conjugate. b. Purification can be achieved using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).[13]
-
Analysis and Storage: a. Analyze the purified conjugate using appropriate methods (see Protocol 2 and Table 2). b. Store the final conjugate under conditions suitable for the specific protein, typically at -20°C or -80°C.[8]
Protocol 2: Analysis of PEGylation by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to provide an initial assessment of a PEGylation reaction. The covalent attachment of PEG increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.
Procedure:
-
Sample Preparation: a. Collect small aliquots of the reaction mixture before conjugation (unmodified protein), after the conjugation/quenching step, and after final purification. b. Mix each sample with an appropriate volume of SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). c. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: a. Load the prepared samples, alongside a molecular weight marker, into the wells of a suitable polyacrylamide gel (e.g., 4-20% Tris-Glycine gel). b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining and Visualization: a. After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue. b. Destain the gel to visualize the protein bands. c. Image the gel using a gel documentation system.[14]
-
Data Analysis: a. Compare the migration of the PEGylated protein bands to the unmodified protein. The PEGylated protein will show a significant increase in apparent molecular weight.[14] b. The presence of multiple, higher molecular weight bands in the PEGylated sample lane can indicate a mixture of mono-, di-, and higher-order PEGylated species, as well as any remaining unreacted protein.[14]
Data Presentation
Table 1: Summary of Typical Reaction Conditions for Protein PEGylation
| Parameter | Recommended Condition | Rationale & Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated carboxyl activation.[7] |
| Activation Buffer | 0.1 M MES | Non-amine, non-carboxylate buffer to prevent side reactions.[9] |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction between NHS ester and primary amines.[5][7] |
| Coupling Buffer | PBS, Borate, Bicarbonate | Must be free of primary amines.[5] |
| Molar Ratio (EDC:PEG) | 2:1 to 10:1 | Molar excess drives the formation of the active intermediate.[10] |
| Molar Ratio (NHS:PEG) | 2:1 to 5:1 | Molar excess stabilizes the intermediate as an NHS ester.[10] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | Highly dependent on the protein and desired degree of PEGylation; requires empirical optimization.[11] |
| Activation Time | 15 - 30 minutes at RT | Sufficient for activation while minimizing hydrolysis of the intermediate.[12] |
| Coupling Time | 2 hours at RT or Overnight at 4°C | Longer incubation at a lower temperature can increase efficiency and preserve protein stability.[6] |
Table 2: Analytical Techniques for Characterization of PEGylated Proteins
| Technique | Information Provided | Key Considerations |
| SDS-PAGE | Apparent molecular weight, degree of PEGylation (qualitative), purity.[14] | Provides an initial, rapid assessment of the reaction's success. Heterogeneity is visible as multiple bands. |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity, aggregation state, separation of PEGylated species from unreacted protein/PEG.[2] | Can resolve different PEGylated forms and detect aggregation. |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Accurate molecular weight, confirmation of covalent modification, degree of PEGylation.[2][15] | Provides precise mass data to confirm the number of attached PEG chains. LC-MS/MS can be used for site analysis. |
| Liquid Chromatography (RP-HPLC, IEX) | Purity, separation of positional isomers and different PEGylated species.[2] | Orthogonal methods to SEC for a more comprehensive purity assessment. |
| Biological Activity Assays | Functional impact of PEGylation (e.g., enzyme kinetics, receptor binding).[14] | Crucial for ensuring the therapeutic efficacy of the protein is retained after modification. |
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Use of m-PEG12-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) modification, or PEGylation, is a widely established bioconjugation technique used to enhance the therapeutic properties of peptides and proteins. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume. This modification can lead to a longer circulatory half-life, reduced renal clearance, enhanced solubility, and protection from proteolytic degradation. Furthermore, PEGylation can shield antigenic epitopes, thereby reducing the immunogenicity of the therapeutic peptide.[1][2]
m-PEG12-OH is a monodisperse PEG linker consisting of 12 ethylene (B1197577) glycol units with a methoxy (B1213986) group at one terminus and a hydroxyl group at the other. The defined length of this compound ensures the synthesis of homogeneous PEGylated peptides, a critical factor for reproducibility in research and therapeutic applications. However, the terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to a peptide. Therefore, an activation step is necessary to convert the hydroxyl group into a more reactive functional group capable of forming a stable covalent bond with the N-terminal amine of a peptide synthesized on a solid support.
These application notes provide detailed protocols for the activation of this compound and its subsequent coupling to a peptide during solid-phase peptide synthesis (SPPS), followed by cleavage, purification, and characterization of the final PEGylated peptide.
Activation of this compound
The terminal hydroxyl group of this compound must be activated prior to its use in SPPS. Several methods can be employed for this activation. Below are protocols for two common activation strategies.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, creating a good leaving group for subsequent reactions.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine or pyridine (1.5-2 equivalents) to the stirred solution.
-
Addition of Tosyl Chloride: Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Precipitation: Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Isolation: Collect the precipitate by filtration and wash with cold diethyl ether.
-
Drying: Dry the resulting m-PEG12-OTs product under vacuum.
Protocol 2: Activation of this compound via Carbonate Formation
This protocol details the activation of this compound with p-nitrophenyl chloroformate to form a reactive p-nitrophenyl carbonate derivative.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution.
-
Addition of Chloroformate: Slowly add p-nitrophenyl chloroformate (1.2 equivalents) dissolved in anhydrous DCM.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the m-PEG12-p-nitrophenyl carbonate.
On-Resin PEGylation Protocol
This protocol describes the coupling of activated m-PEG12 to the N-terminus of a peptide synthesized on a solid support using standard Fmoc-based SPPS.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Activated m-PEG12 derivative (e.g., m-PEG12-OTs or m-PEG12-p-nitrophenyl carbonate)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Preparation: Ensure the peptide-resin has the N-terminal Fmoc protecting group removed. This is typically achieved by treating the resin with 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF to remove residual piperidine.
-
Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.
-
Coupling Reaction:
-
Dissolve the activated m-PEG12 derivative (2-5 equivalents relative to the resin loading) in DMF.
-
Add DIPEA (4-10 equivalents) to the solution.
-
Add the activated PEG solution to the swollen resin.
-
-
Agitation: Agitate the mixture at room temperature for 4-24 hours. The reaction time may need to be optimized depending on the specific peptide and the activated PEG derivative used.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test for primary amines, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Cleavage and Deprotection
After successful on-resin PEGylation, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Materials:
-
PEGylated peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Fume hood
Procedure:
-
Drying: Dry the PEGylated peptide-resin under vacuum.
-
Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the resin.
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved PEGylated peptide.
-
Washing: Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude PEGylated peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude PEGylated peptide under vacuum.
Purification and Characterization
The crude PEGylated peptide is purified to remove unreacted peptide, excess PEG, and other impurities.
Purification Methods:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated peptide from the smaller un-PEGylated peptide and excess PEG reagent.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying the PEGylated peptide. The retention time of the PEGylated peptide will typically be different from the native peptide.
-
Ion-Exchange Chromatography (IEX): Can be used if the PEGylation reaction alters the overall charge of the peptide.
Characterization Methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated peptide.
-
HPLC Analysis: To assess the purity of the final product.
Quantitative Data Summary
The following table summarizes typical quantitative data related to the synthesis and purification of a PEGylated peptide using this compound. Actual values will vary depending on the specific peptide sequence, resin, and reaction conditions.
| Parameter | Typical Value | Method of Determination |
| On-Resin Coupling Efficiency | > 95% | Kaiser Test |
| Cleavage Yield | 70-90% | Gravimetric analysis of crude product |
| Crude Purity | 50-80% | RP-HPLC |
| Final Purity after Purification | > 98% | RP-HPLC |
| Overall Yield | 30-60% | Gravimetric analysis of purified product |
Diagrams
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
Caption: Activation Pathways for this compound.
References
m-PEG12-OH Linker: Application Notes and Protocols for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The m-PEG12-OH linker, a monodisperse polyethylene (B3416737) glycol (PEG) derivative with twelve repeating ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a terminal hydroxyl group, is a critical component in the design and synthesis of advanced targeted drug delivery systems. Its incorporation into bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), offers significant advantages in improving the therapeutic index of targeted agents.[1][2][3] The methoxy-capped terminus prevents crosslinking, while the hydroxyl group provides a versatile handle for conjugation to a variety of payloads following appropriate activation.
The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic payloads, reduces aggregation, and can prolong the circulation half-life of the conjugate by increasing its hydrodynamic radius and shielding it from proteolytic degradation and the immune system.[4][5] This "stealth" effect minimizes non-specific uptake and can lead to improved pharmacokinetic and pharmacodynamic profiles.[6][7]
These application notes provide detailed protocols for the use of the this compound linker in the synthesis of ADCs and PROTACs, along with a summary of its impact on the physicochemical and biological properties of these targeted therapies.
Data Presentation: Impact of PEG Linkers on ADC Properties
The selection of a linker is a critical parameter that significantly influences the stability, pharmacokinetics, and in vivo efficacy of an antibody-drug conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and architecture on key ADC performance metrics. While direct comparative data for this compound is limited, the trends observed with other PEG12 linkers provide valuable insights into its expected performance.
Table 1: Influence of PEG Linker Architecture on ADC Stability and Pharmacokinetics
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Monomer (%) after 28 days at 40°C | Clearance (mL/h/kg) | AUC (μg*h/mL) |
| Pendant 2xPEG12 | 8 | 96 | 0.12 | 20,833 |
| Linear PEG24 | 8 | 89 | 0.35 | 7,143 |
| Source: Data synthesized from Tedeschini et al., Journal of Controlled Release, 2021.[8] |
Table 2: Effect of PEG Linker Length on ADC Clearance in Rodent Models
| Linker Length | Clearance Rate (mL/day/kg) | Key Observation |
| No PEG | High | Rapid clearance and potential for aggregation. |
| PEG4 | Moderate | Improved pharmacokinetics compared to no PEG. |
| PEG8 | Low | Significant reduction in clearance, often reaching a plateau. |
| PEG12 | Low | Similar clearance to PEG8, suggesting an optimal length for this parameter.[6] |
| PEG24 | Low | No significant further improvement in clearance compared to PEG8/12.[6] |
| Source: General trends adapted from multiple preclinical studies.[6] |
Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths
| Linker Length | Tumor Growth Inhibition | General Observation |
| Short (e.g., PEG4) | Moderate | May have higher in vitro potency but can be cleared more rapidly in vivo. |
| Intermediate (e.g., PEG8-PEG12) | High | Often provides a good balance of in vivo efficacy and tolerability.[9] |
| Long (e.g., PEG24) | High | Can lead to the highest in vivo efficacy, particularly for miniaturized ADCs, but may also decrease in vitro cytotoxicity.[10][11] |
| Source: Qualitative summary from multiple sources. |
Experimental Protocols
The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on payloads or targeting moieties and requires activation to a better leaving group for efficient conjugation. The following protocols describe a general two-step strategy: 1) activation of the this compound linker, and 2) conjugation of the activated linker to a payload.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous TEA or pyridine (1.5 equivalents) to the solution with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the m-PEG12-OTs product.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Payload-Linker Conjugate (Payload-m-PEG12-OH)
This protocol outlines the conjugation of a payload containing a nucleophilic group (e.g., an amine or thiol) to the activated m-PEG12-OTs.
Materials:
-
m-PEG12-OTs (from Protocol 1)
-
Payload with a primary amine or thiol group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (for amine nucleophiles)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the payload (1 equivalent) in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere.
-
If the payload is an amine, add DIPEA (2-3 equivalents) to the solution.
-
Add a solution of m-PEG12-OTs (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO to the payload solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive nucleophiles, gentle heating (e.g., 40-50°C) may be required.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude payload-linker conjugate can be purified by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 3: Characterization of the ADC
Thorough characterization of the final ADC is crucial to ensure its quality and consistency.
Materials:
-
Purified ADC
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC)-HPLC system
-
Size-Exclusion Chromatography (SEC)-HPLC system
-
Mass Spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Use UV-Vis spectroscopy to measure the absorbance of the ADC at 280 nm (for the antibody) and at a characteristic wavelength for the payload. The DAR can be calculated using the molar extinction coefficients of the antibody and the payload.[12]
-
Alternatively, use HIC-HPLC to separate the different drug-loaded species and calculate the average DAR from the peak areas.
-
-
Analysis of Purity and Aggregation:
-
Use SEC-HPLC to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[13]
-
-
Confirmation of Identity and Integrity:
-
Use mass spectrometry, after deglycosylation and/or reduction of the ADC, to confirm the molecular weight of the light and heavy chains and to verify the covalent attachment of the drug-linker.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The this compound linker is a valuable tool for the development of targeted drug delivery systems. Its defined length and hydrophilic nature contribute to improved physicochemical properties and pharmacokinetic profiles of bioconjugates. The terminal hydroxyl group, following appropriate activation, allows for versatile conjugation to a range of payloads. The protocols and data presented herein provide a framework for the rational design, synthesis, and characterization of ADCs and PROTACs utilizing the this compound linker, facilitating the development of next-generation targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. purepeg.com [purepeg.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Revolutionizing ADC Development: Achieving Higher Drug-to-Antibody Ratios with m-PEG12-OH Linkers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical parameter in ADC design is the drug-to-antibody ratio (DAR), which defines the number of drug molecules conjugated to a single antibody. While a higher DAR can enhance potency, it often leads to issues with aggregation, reduced stability, and poor pharmacokinetics, primarily due to the hydrophobicity of the payload. The use of hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), is a key strategy to overcome these challenges.[1][2]
This document provides detailed application notes and protocols for the use of m-PEG12-OH, a non-cleavable 12-unit PEG linker, in the development of ADCs with a higher DAR. The incorporation of a discrete PEG12 linker can significantly improve the physicochemical properties of an ADC, enabling higher drug loading while maintaining stability and favorable pharmacokinetic profiles.[1][3]
The Role of this compound in High-DAR ADCs
The this compound linker offers several advantages in the development of high-DAR ADCs:
-
Enhanced Hydrophilicity: The PEG chain creates a hydrophilic "shield" around the hydrophobic drug payload. This "hydration shell" increases the overall water solubility of the ADC, preventing aggregation and improving stability in aqueous environments.[4][5][6]
-
Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG linker reduces renal clearance, leading to a longer circulation half-life and increased tumor accumulation.[5][7]
-
Enabling Higher Drug Loading: By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers allow for the conjugation of a greater number of drug molecules per antibody, leading to a higher DAR and potentially greater efficacy.[1][8]
-
Reduced Immunogenicity: The PEG "cloud" can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.[1]
The defined length of the this compound linker ensures the production of homogeneous ADCs, which is crucial for consistent manufacturing, predictable in vivo behavior, and a reliable safety profile.[3]
Data Presentation: Impact of PEG12 Linker Architecture on High-DAR ADCs
Quantitative data from preclinical studies highlights the significant impact of PEG12 linker architecture on the stability and pharmacokinetic properties of high-DAR ADCs. A key study compared a Trastuzumab-DM1 conjugate with a high DAR of approximately 8, utilizing a pendant linker architecture with two 12-unit PEG chains, against a similar ADC with a linear 24-unit PEG linker.
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | % Monomeric Species (Day 0) | % Monomeric Species (Day 28 at 40°C) | Clearance (mL/day/kg) | Area Under the Curve (AUC) (μg·h/mL) |
| Pendant (2xPEG12) | ~8 | >99% | ~95% | Low | ~3x higher than linear |
| Linear (PEG24) | ~8 | >99% | ~85% | High | - |
Table 1: Comparison of pendant 2xPEG12 and linear PEG24 linkers on the stability and pharmacokinetics of high-DAR (≈8) Trastuzumab-DM1 ADCs. Data adapted from a pivotal study on linker architecture.[3][9]
The results clearly demonstrate that the ADC with the pendant PEG12 linker architecture exhibited significantly greater stability under thermal stress and a markedly improved pharmacokinetic profile with slower clearance and higher overall exposure.[3][9]
Experimental Protocols
This section provides detailed protocols for the key steps in developing a high-DAR ADC using this compound. The overall workflow involves the functionalization of this compound, synthesis of the drug-linker construct, and finally, conjugation to the antibody.
Protocol 1: Functionalization of this compound
The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation. It must first be activated, for example, by converting it to a better leaving group like a tosylate, which can then be readily displaced by a nucleophile to introduce a reactive handle (e.g., an amine).
1.1 Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution and stir for 10-15 minutes.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain m-PEG12-OTs.
1.2 Amination of m-PEG12-OTs
This protocol describes the conversion of the tosylated PEG to an amine-terminated PEG.
Materials:
-
m-PEG12-OTs
-
Sodium azide (B81097) (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Triphenylphosphine (B44618) (PPh3) or Hydrogen gas with a Palladium catalyst (H2/Pd)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve m-PEG12-OTs (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) and heat the reaction to 60-80°C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting m-PEG12-N3 (azide) can be reduced to the amine. A common method is the Staudinger reaction:
-
Dissolve the crude m-PEG12-N3 in THF and add triphenylphosphine (1.5 equivalents).
-
Stir at room temperature for 2-4 hours, then add water and continue stirring for another 8-12 hours.
-
-
Alternatively, catalytic hydrogenation can be used:
-
Dissolve the m-PEG12-N3 in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete.
-
-
Purify the final m-PEG12-NH2 product by appropriate methods (e.g., chromatography or extraction).
Protocol 2: Synthesis of Drug-Linker Construct
This protocol outlines the conjugation of a payload containing a carboxylic acid to the amine-functionalized m-PEG12 linker.
Materials:
-
m-PEG12-NH2
-
Payload with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Dipeisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
In a reaction vial, dissolve the carboxylic acid-containing payload (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve m-PEG12-NH2 (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add the m-PEG12-NH2 solution to the activated payload solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to raise the pH to 7.5-8.0 for efficient amine coupling.
-
Stir the reaction at room temperature for 4-12 hours, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
Protocol 3: Conjugation of Drug-Linker to Antibody
This protocol describes the conjugation of a maleimide-functionalized drug-linker to a reduced antibody. This requires the drug-linker to be synthesized with a terminal maleimide (B117702) group.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., PBS, pH 7.4, with 1 mM EDTA)
-
Maleimide-activated drug-linker
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker in a small amount of DMSO or DMF.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species.
Materials:
-
Purified ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload.
-
The unconjugated antibody will elute first, followed by species with increasing DAR, due to the increased hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different species and using a weighted average formula.
Mandatory Visualizations
Experimental Workflow for High-DAR ADC Development
References
Bioconjugation of m-PEG12-OH to Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a cornerstone bioconjugation technique for enhancing the therapeutic properties of biopharmaceuticals.[1][2][3] This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulating half-life.[4][5][6] Furthermore, the hydrophilic PEG chains can mask epitopes on the protein surface, thereby reducing immunogenicity and protecting the protein from proteolytic degradation.[3][4]
The methoxy-PEG12-OH (m-PEG12-OH) is a monodisperse PEG linker, meaning it has a precisely defined length of 12 ethylene (B1197577) glycol units. This uniformity is highly advantageous for producing homogeneous conjugates, which is a critical factor for therapeutic applications. However, the terminal hydroxyl (-OH) group of this compound is not sufficiently reactive to directly conjugate with proteins under physiological conditions.[1][3] Therefore, it must first be chemically "activated" to introduce a functional group that can readily react with specific amino acid side chains on the protein.[1][4]
This document provides detailed protocols for the activation of this compound and its subsequent conjugation to proteins via two primary pathways: targeting primary amines (lysine residues) and targeting sulfhydryl groups (cysteine residues).
Chemical Principles of this compound Activation and Conjugation
The bioconjugation of this compound to a protein is a two-stage process:
-
Activation of this compound: The terminal hydroxyl group is converted into a more reactive functional group.
-
Conjugation to the Protein: The activated PEG reacts with specific functional groups on the protein surface.
The choice of activation chemistry dictates which amino acid residues will be targeted.
Targeting Primary Amines (Lysine Residues)
Primary amines, present on the N-terminus and the side chains of lysine (B10760008) residues, are the most common targets for PEGylation due to their abundance on protein surfaces.[3][7] To target these groups, the hydroxyl group of this compound is typically converted into an N-hydroxysuccinimide (NHS) ester. This can be achieved through a one-step reaction with N,N'-Disuccinimidyl carbonate (DSC).[8][9][10] The resulting PEG-NHS ester is highly reactive towards primary amines at a neutral to slightly alkaline pH (7.0-8.5), forming a stable amide bond.[7][11]
Targeting Sulfhydryl Groups (Cysteine Residues)
For site-specific conjugation, the sulfhydryl group of a cysteine residue is an ideal target due to its relatively low abundance and high nucleophilicity.[3] To achieve this, the hydroxyl group of this compound must be converted into a thiol-reactive group, most commonly a maleimide (B117702). This is a multi-step process that typically involves:
-
Tosylation: The hydroxyl group is first converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl).[1][12][13]
-
Amination: The tosylate is then displaced by an amine, often through reaction with ammonia (B1221849).[13]
-
Maleimide Functionalization: The resulting PEG-amine is reacted with a maleimide-containing compound to yield the final m-PEG12-Maleimide.
The maleimide group then reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[14]
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG12-NHS Ester
This protocol describes the activation of the hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC) to create an amine-reactive NHS ester.[8][15]
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Ice-cold diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a clean, dry round bottom flask under an inert atmosphere, dissolve the this compound in anhydrous DCM.
-
Add 1.5 equivalents of DSC and 1.5 equivalents of anhydrous pyridine to the PEG solution.[15]
-
Allow the reaction to stir at room temperature for 24 hours.[15]
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[8][15]
-
Precipitate the activated m-PEG12-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether while stirring vigorously.[8][15]
-
Collect the white precipitate by filtration and wash it several times with cold diethyl ether.
-
Dry the resulting m-PEG12-NHS ester powder under vacuum and store it under desiccated conditions at -20°C.[7]
Protocol 2: Conjugation of m-PEG12-NHS Ester to Protein Lysine Residues
This protocol details the conjugation of the activated m-PEG12-NHS ester to primary amines on a target protein.[7][16]
Materials:
-
Target protein with accessible primary amines
-
m-PEG12-NHS ester (from Protocol 1)
-
Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (amine-free)[7][17]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[7]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it with the Reaction Buffer using dialysis or a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[7][16]
-
Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved m-PEG12-NHS ester to the protein solution.[4] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[17]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.[4]
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.[7]
Protocol 3: Synthesis of m-PEG12-Maleimide
This protocol describes a multi-step synthesis to convert this compound into a thiol-reactive m-PEG12-Maleimide.
Part A: Synthesis of m-PEG12-Tosylate [13]
-
Dissolve this compound in anhydrous DCM.
-
Add 3 equivalents of triethylamine (B128534) (TEA).
-
Slowly add 2.5 equivalents of p-toluenesulfonyl chloride (TsCl) dissolved in DCM.
-
Stir the reaction for 20 hours at room temperature.
-
Filter the solution and wash the filtrate with saturated NH4Cl solution.
-
Dry the organic layer over MgSO4, remove the solvent, and precipitate the product with diethyl ether.
Part B: Synthesis of m-PEG12-Amine [13]
-
Dissolve the m-PEG12-Tosylate from Part A in ammonia water.
-
Stir the reaction for 10 days at room temperature.
-
Extract the reaction mixture with DCM and dry the organic layer over MgSO4.
-
Remove the solvent and precipitate the product with diethyl ether to obtain m-PEG12-Amine.
Part C: Synthesis of m-PEG12-Maleimide
-
Dissolve m-PEG12-Amine from Part B in an anhydrous solvent like DCM.
-
Add a slight molar excess of a maleimide-NHS ester reagent.
-
Stir the reaction at room temperature for several hours.
-
Purify the m-PEG12-Maleimide product by precipitation or chromatography.
Protocol 4: Conjugation of m-PEG12-Maleimide to Protein Cysteine Residues
This protocol outlines the site-specific conjugation of m-PEG12-Maleimide to a free cysteine residue on a protein.
Materials:
-
Target protein with accessible cysteine residue(s)
-
m-PEG12-Maleimide (from Protocol 3)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA (degassed)
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography, or Hydrophobic Interaction Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Disulfide Bond Reduction (if necessary): If the target cysteine is in a disulfide bond, it must be reduced.
-
Add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed.
-
Alternatively, use DTT, but it must be removed before adding the maleimide reagent.
-
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG12-Maleimide in the Reaction Buffer or a compatible organic solvent (DMSO or DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG12-Maleimide stock solution to the reduced protein solution.[7]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[7]
-
Quenching (Optional): Add a small molar excess of L-cysteine or β-mercaptoethanol to react with any unreacted maleimide.[7]
-
Purification: Purify the PEGylated protein conjugate.
Data Presentation
Table 1: Recommended Reaction Conditions for Amine-Targeted PEGylation
| Parameter | Recommended Value | Notes |
| m-PEG12-NHS Ester Activation | ||
| Molar Ratio (this compound:DSC:Pyridine) | 1 : 1.5 : 1.5 | Ensures complete activation. |
| Reaction Time | 24 hours | At room temperature. |
| Solvent | Anhydrous DCM | Must be free of water to prevent hydrolysis. |
| Protein Conjugation | ||
| Reaction pH | 7.2 - 8.5 | Optimal for reaction with primary amines. |
| Molar Excess (PEG:Protein) | 5- to 50-fold | Empirically determined for desired degree of PEGylation.[4] |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | Longer times may be needed for less reactive proteins. |
| Quenching Reagent | Tris or Glycine (10-50 mM) | Deactivates excess NHS ester.[4] |
Table 2: Recommended Reaction Conditions for Thiol-Targeted PEGylation
| Parameter | Recommended Value | Notes |
| m-PEG12-Maleimide Synthesis | ||
| Tosylation (PEG-OH:TsCl:TEA) | 1 : 2.5 : 3 | Molar Ratios. |
| Amination | Excess Ammonia Water | Long reaction time (up to 10 days). |
| Protein Conjugation | ||
| Reaction pH | 6.5 - 7.5 | Minimizes reaction with amines. |
| Molar Excess (PEG:Protein) | 10- to 20-fold | Starting point for optimization.[7] |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Monitor reaction progress for optimization.[7] |
| Reducing Agent (if needed) | TCEP | Does not need to be removed prior to conjugation. |
| Quenching Reagent | L-cysteine or β-mercaptoethanol | Reacts with excess maleimide.[7] |
Purification and Characterization of PEGylated Proteins
The product of a PEGylation reaction is a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, and excess PEG reagent.[12] Chromatographic techniques are essential for purification.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted PEG and other small molecules. It can also separate the native protein from the PEGylated forms.[12][18]
-
Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its isoelectric point. This change in charge can be exploited for separation using IEX.[18]
-
Hydrophobic Interaction Chromatography (HIC): This technique can be used as a polishing step to separate different PEGylated species.[1]
Characterization of the final product is crucial to determine the degree of PEGylation and to ensure the protein's integrity and activity. Common analytical techniques include:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.[19]
-
HPLC (SEC, IEX, RP-HPLC): Used to assess the purity and heterogeneity of the PEGylated product.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. creativepegworks.com [creativepegworks.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 13. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. addi.ehu.es [addi.ehu.es]
- 18. benchchem.com [benchchem.com]
- 19. Maleimide-PEG-Hydroxyl, MAL-PEG-OH - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for m-PEG12-OH in the Development of Theranostic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of diagnostics and therapeutics into a single platform, known as theranostics, represents a significant advancement in personalized medicine. Theranostic nanoparticles are engineered to simultaneously diagnose, deliver targeted therapy, and monitor treatment response. A critical component in the design of these nanoparticles is the surface coating, which dictates their stability, biocompatibility, and pharmacokinetic profile. Polyethylene glycol (PEG) is a widely used polymer for this purpose, and methoxy-poly(ethylene glycol)-hydroxyl, specifically with 12 PEG units (m-PEG12-OH), offers a discrete and defined linker for nanoparticle functionalization.
These application notes provide a comprehensive overview of the role of this compound in the development of theranostic nanoparticles. We detail its application in surface modification, conjugation strategies for therapeutic agents and imaging moieties, and provide experimental protocols for the synthesis and characterization of these advanced nanomaterials.
Key Advantages of this compound in Theranostic Nanoparticle Formulation
-
Enhanced Biocompatibility and Stability: The hydrophilic PEG chain forms a hydration layer around the nanoparticle, which reduces non-specific protein adsorption (opsonization), leading to longer circulation times and reduced immunogenicity.[1]
-
"Stealth" Properties: By minimizing recognition by the mononuclear phagocyte system (MPS), PEGylation allows for greater accumulation of nanoparticles at the target site, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2][3]
-
Versatile Functionalization: The terminal hydroxyl (-OH) group of this compound serves as a versatile chemical handle for the covalent attachment of a wide range of molecules, including therapeutic drugs, targeting ligands (antibodies, peptides), and imaging agents, through well-established bioconjugation techniques.[4]
-
Defined Linker Length: The discrete length of the 12-unit PEG chain provides precise control over the distance between the nanoparticle surface and the conjugated functional molecule, which can be crucial for optimizing biological interactions.
Data Presentation: Characterization of Functionalized Nanoparticles
Successful functionalization of nanoparticles with this compound and subsequent conjugation of therapeutic or imaging agents can be monitored by various analytical techniques. The following tables summarize typical quantitative data obtained during the characterization of theranostic nanoparticles.
Table 1: Physicochemical Properties of Functionalized Iron Oxide Nanoparticles (IONPs)
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare IONPs | 15 ± 2.1 | 0.25 | -25.8 ± 1.5 |
| IONPs-m-PEG12-OH | 35 ± 3.5 | 0.18 | -10.2 ± 1.1 |
| IONPs-m-PEG12-Doxorubicin | 45 ± 4.2 | 0.21 | -8.5 ± 0.9 |
Data is representative and may vary based on the specific nanoparticle core and synthesis method.
Table 2: Doxorubicin (B1662922) Loading and Release from IONPs-m-PEG12-Doxorubicin
| Parameter | Value |
| Drug Loading Content (wt%) | 5.8 ± 0.7% |
| Drug Loading Efficiency (%) | 75 ± 5.2% |
| In vitro Release at pH 7.4 (24h) | 15 ± 2.1% |
| In vitro Release at pH 5.5 (24h) | 45 ± 3.8% |
The pH-dependent release is a desirable feature for tumor-targeted drug delivery, as the tumor microenvironment is often acidic.
Experimental Protocols
The following protocols provide a general framework for the synthesis and functionalization of a model theranostic nanoparticle system based on iron oxide nanoparticles (IONPs) for MRI imaging and doxorubicin delivery, using this compound as a linker.
Protocol 1: Synthesis of Amine-Functionalized Iron Oxide Nanoparticles (IONPs-NH2)
This protocol describes the co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles with an amine-functionalized silica (B1680970) shell.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized (DI) water
Procedure:
-
Dissolve FeCl₃·6H₂O (2.35 g) and FeCl₂·4H₂O (0.86 g) in 50 mL of DI water under nitrogen bubbling with vigorous stirring.
-
Heat the solution to 80°C.
-
Add 10 mL of NH₄OH (25%) dropwise to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring for 1 hour at 80°C.
-
Cool the mixture to room temperature and wash the nanoparticles three times with DI water and twice with ethanol by magnetic separation.
-
Resuspend the IONPs in 100 mL of ethanol.
-
Add 1.0 mL of TEOS and 5 mL of NH₄OH (25%) and stir for 12 hours to form a silica shell.
-
Add 0.5 mL of APTES and continue stirring for another 24 hours to functionalize the surface with amine groups.
-
Wash the resulting IONPs-NH₂ nanoparticles three times with ethanol and twice with DI water using magnetic separation.
-
Resuspend the IONPs-NH₂ in DI water for storage at 4°C.
Protocol 2: Functionalization of IONPs-NH2 with this compound via a Carboxylated Intermediate
This protocol details the attachment of this compound to the amine-functionalized IONPs. This is a two-step process involving the activation of a carboxylated PEG linker and its subsequent reaction with the amine groups on the IONPs. For this protocol, we will assume the use of a commercially available HOOC-PEG12-OH.
Materials:
-
IONPs-NH₂ from Protocol 1
-
HOOC-PEG12-OH
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: PBS
Procedure:
-
Activation of HOOC-PEG12-OH: a. Dissolve HOOC-PEG12-OH (50 mg) in 5 mL of Activation Buffer. b. Add EDC (2-fold molar excess over carboxyl groups) and NHS (5-fold molar excess over carboxyl groups). c. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.
-
Conjugation to IONPs-NH₂: a. Disperse IONPs-NH₂ (10 mg) in 10 mL of Coupling Buffer. b. Add the activated HOOC-PEG12-OH solution to the IONP-NH₂ suspension. c. Incubate the reaction mixture for 4 hours at room temperature with gentle rotation.
-
Quenching and Purification: a. Add 1 mL of Quenching Solution to the reaction mixture and incubate for 30 minutes to deactivate any unreacted NHS esters. b. Purify the IONPs-m-PEG12-OH by magnetic separation. Wash three times with Washing Buffer. c. Resuspend the purified nanoparticles in PBS for further use.
Protocol 3: Conjugation of Doxorubicin (Dox) to IONPs-m-PEG12-OH
This protocol describes the attachment of the anticancer drug Doxorubicin to the terminal hydroxyl group of the PEG linker via an acid-labile hydrazone bond for pH-controlled drug release. This requires modification of the hydroxyl group to a reactive aldehyde.
Materials:
-
IONPs-m-PEG12-OH from Protocol 2
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Doxorubicin hydrochloride
-
Dimethylformamide (DMF)
-
PBS, pH 7.4 and pH 5.5
Procedure:
-
Oxidation of Terminal -OH to Aldehyde: a. Lyophilize IONPs-m-PEG12-OH to obtain a dry powder. b. Resuspend the nanoparticles in anhydrous DCM. c. Add DMP (1.5 equivalents to -OH groups) and stir under nitrogen for 4 hours at room temperature. d. Quench the reaction with a saturated sodium thiosulfate (B1220275) solution. e. Wash the resulting IONPs-m-PEG12-CHO nanoparticles extensively with DCM and then PBS by magnetic separation.
-
Synthesis of Doxorubicin-Hydrazide: a. Dissolve Doxorubicin hydrochloride in DMF. b. Add hydrazine hydrate (10-fold molar excess) and stir for 24 hours at room temperature in the dark. c. Purify the Doxorubicin-hydrazide by precipitation in diethyl ether.
-
Conjugation of Doxorubicin-Hydrazide to IONPs-m-PEG12-CHO: a. Disperse IONPs-m-PEG12-CHO in PBS (pH 7.4). b. Add Doxorubicin-hydrazide (5-fold molar excess to aldehyde groups). c. Adjust the pH to 6.0 with dilute HCl and react for 24 hours at room temperature in the dark. d. Purify the IONPs-m-PEG12-Doxorubicin nanoparticles by extensive dialysis against PBS (pH 7.4) to remove unconjugated drug.
Mandatory Visualizations
Caption: Workflow for the synthesis of a theranostic nanoparticle.
Caption: Targeted drug delivery and signaling pathway modulation.
References
Purification of m-PEG12-OH Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of m-PEG12-OH (methoxy-polyethylene glycol, 12 units, hydroxyl terminus) conjugates. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1] Effective purification is a critical step to isolate the desired conjugate from unreacted starting materials and potential byproducts.[1][2]
The primary purification techniques for PEGylated compounds are based on chromatography, which leverages differences in molecular size, charge, and hydrophobicity.[2] The most common methods include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[] Hydrophobic Interaction Chromatography (HIC) can also be employed as a complementary technique.[][4]
Challenges in Purifying PEGylated Conjugates
The PEGylation reaction often yields a heterogeneous mixture containing:
-
The desired PEGylated conjugate
-
Unreacted this compound
-
Unmodified starting biomolecule (e.g., protein, peptide, or small molecule)
-
Multi-PEGylated species (molecules with more than one PEG chain attached)
-
Positional isomers (PEG chains attached at different sites on the biomolecule)[2]
-
Aggregates of the PEGylated conjugate[2]
The addition of the neutral and hydrophilic PEG chain can lead to only slight differences in the physicochemical properties between these species, making purification challenging.[2]
Chromatographic Purification Methods
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius (size).[2][] Since PEGylation increases the size of the conjugate, SEC is highly effective at removing smaller, unreacted molecules like the parent biomolecule and excess this compound.[1][2][]
Key Principles:
-
Larger molecules elute first as they are excluded from the pores of the chromatography resin.
-
Smaller molecules penetrate the pores and have a longer path, thus eluting later.
Experimental Protocol: Size Exclusion Chromatography
This protocol provides a general method for the purification of this compound conjugates. Optimization may be required based on the specific characteristics of the conjugate.
Table 1: SEC System Parameters
| Parameter | Recommended Setting | Notes |
| HPLC System | Isocratic pump, autosampler, UV and/or RI detector | A Refractive Index (RI) detector is useful as PEG lacks a strong UV chromophore.[2] |
| Column | SEC column suitable for the molecular weight range of the conjugate and impurities. | For example, Agilent PL aquagel-OH 30, 8 µm, 300 x 7.5 mm.[5] |
| Mobile Phase | Buffered saline solution (e.g., Phosphate-Buffered Saline, pH 7.4).[6] | The separation is isocratic. |
| Flow Rate | 0.5 - 1.0 mL/min | Dependent on column dimensions and particle size. |
| Detector | UV (e.g., 280 nm for proteins) and/or Refractive Index (RI) | - |
| Sample Preparation | Dissolve the crude reaction mixture in the mobile phase. Filter through a 0.22 µm syringe filter. | - |
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Collect fractions based on the detector signal. The PEGylated conjugate is expected to elute before the unreacted biomolecule and this compound.
-
Analyze the collected fractions for purity using an appropriate analytical technique (e.g., analytical SEC, SDS-PAGE, or Mass Spectrometry).[7]
-
Pool the pure fractions.
Figure 1. Experimental workflow for the purification of this compound conjugates using SEC.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[1][] The attachment of a neutral PEG chain like this compound can shield the surface charges of a biomolecule, altering its interaction with the IEX resin.[] This change in charge interaction allows for the separation of the PEGylated conjugate from the un-PEGylated form. IEX can also be effective in separating positional isomers, as the location of the PEG chain can differentially shield charges.[]
Key Principles:
-
Cation Exchange (CEX): Positively charged molecules bind to a negatively charged resin. Elution is achieved by increasing the salt concentration or pH.
-
Anion Exchange (AEX): Negatively charged molecules bind to a positively charged resin. Elution is achieved by increasing the salt concentration or decreasing the pH.
Experimental Protocol: Ion Exchange Chromatography
This protocol provides a general method for Cation Exchange Chromatography. For anion exchange, a positively charged column would be used with an appropriate buffer system.
Table 2: IEX System Parameters
| Parameter | Recommended Setting | Notes |
| HPLC System | Gradient pump, autosampler, UV detector | - |
| Column | Cation exchange column (e.g., ProPac™ SCX-10, 4 x 250 mm).[8] | - |
| Mobile Phase A | Low salt buffer (e.g., 20 mM MES, pH 5.9).[8] | Buffer choice depends on the pI of the conjugate. |
| Mobile Phase B | High salt buffer (e.g., 20 mM MES, 1 M NaCl, pH 5.9).[8] | - |
| Flow Rate | 1.0 mL/min.[8] | - |
| Detector | UV (e.g., 280 nm for proteins).[8] | - |
| Sample Preparation | Dilute the sample in Mobile Phase A to a concentration of 0.1-0.5 mg/mL.[8] | Ensure the sample is at the correct pH and low salt concentration for binding. |
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample. The conjugate and unreacted biomolecule should bind to the column.
-
Apply a linear gradient of increasing Mobile Phase B to elute the bound species. The PEGylated conjugate often elutes at a different salt concentration than the native molecule due to charge shielding.
-
Collect fractions across the elution peak(s).
-
Analyze the fractions for purity.
-
Pool the pure fractions and desalt if necessary.
Figure 2. General workflow for the purification of this compound conjugates using IEX.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[1][] The stationary phase is non-polar (e.g., C18 or C8), and the mobile phase is polar. The addition of a hydrophilic PEG chain generally decreases the overall hydrophobicity of the conjugate compared to the parent molecule, leading to a shorter retention time.[1] This method provides high resolution and is effective for purifying PEGylated peptides and small molecules.[][6]
Experimental Protocol: Reversed-Phase HPLC
This protocol is a starting point for the purification of this compound conjugates and should be optimized.
Table 3: RP-HPLC System Parameters
| Parameter | Recommended Setting | Notes |
| HPLC System | Gradient pump, autosampler, UV detector | - |
| Column | C18 or C8 reversed-phase column (e.g., Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm).[8] | The choice depends on the hydrophobicity of the conjugate. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water.[6][8] | Formic acid can be used as an alternative to TFA.[9] |
| Mobile Phase B | 0.1% TFA in acetonitrile (B52724).[6] | - |
| Flow Rate | 1.0 mL/min.[8] | - |
| Column Temperature | 40-45 °C.[6][8] | Elevated temperature can improve peak shape. |
| Detector | UV (e.g., 220 nm for peptides, or a suitable wavelength for other molecules).[8] | For molecules without a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[10] |
| Sample Preparation | Dissolve the crude mixture in a solvent compatible with the mobile phase (e.g., a low percentage of acetonitrile in water). Filter through a 0.22 µm syringe filter.[6] | - |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Apply a gradient of increasing Mobile Phase B to elute the conjugate. A shallow gradient often provides better resolution.
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the purity of the collected fractions.
-
Pool the pure fractions and remove the organic solvent and TFA, typically by lyophilization.[6]
Figure 3. Workflow for RP-HPLC purification of this compound conjugates.
Purity Assessment
After purification, it is essential to assess the purity of the final this compound conjugate. A combination of analytical techniques is often employed for comprehensive characterization.[11]
Table 4: Analytical Techniques for Purity Assessment
| Technique | Information Provided | Reference |
| Analytical HPLC (SEC, IEX, RP-HPLC) | Quantifies the amount of the desired conjugate and identifies impurities. | [7][] |
| Mass Spectrometry (MS) | Confirms the identity and precise molecular weight of the conjugate. | [11] |
| SDS-PAGE (for proteins) | Visualizes the increase in molecular weight after PEGylation and assesses purity. | [7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the chemical structure and confirms the site of conjugation. | [11] |
By selecting the appropriate purification strategy, or often a combination of techniques, high-purity this compound conjugates can be obtained for research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for PEGylation with m-PEG12-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for PEGylation utilizing methoxy-poly(ethylene glycol)-hydroxyl, with a discrete chain length of 12 ethylene (B1197577) glycol units (m-PEG12-OH). This document outlines the principles of activating the terminal hydroxyl group of this compound for subsequent bioconjugation, detailed experimental protocols, and methods for the characterization of the resulting PEGylated molecules.
Introduction to PEGylation with this compound
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely adopted strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Key benefits include increased solubility and stability, extended circulation half-life by reducing renal clearance, and decreased immunogenicity by masking antigenic epitopes.[1][2]
This compound is a monodisperse PEG reagent, meaning it has a precisely defined chain length of 12 ethylene glycol units. This ensures batch-to-batch consistency and results in a more homogeneous PEGylated product compared to traditional polydisperse PEG reagents.[3] The methoxy (B1213986) cap on one end of the PEG chain prevents unwanted crosslinking during conjugation reactions.[1]
The terminal hydroxyl group (-OH) of this compound is not sufficiently reactive to directly form stable covalent bonds with functional groups commonly found on biomolecules, such as amines or carboxyl groups. Therefore, an essential first step is the activation of this hydroxyl group to a more reactive species.[4] This guide provides protocols for this activation and subsequent conjugation to proteins.
Core Principles: Activation of the this compound Terminal Hydroxyl Group
The versatility of the terminal hydroxyl group lies in its ability to be chemically transformed into various reactive functionalities. The choice of activation chemistry depends on the target functional group on the biomolecule to be PEGylated. Two common strategies are:
-
Conversion to an Amine-Reactive Species: The hydroxyl group can be converted to a derivative that readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein). A typical approach involves converting the hydroxyl to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester.[4]
-
Conversion to a Carboxyl-Reactive Species: Alternatively, the hydroxyl group can be modified to introduce a primary amine, which can then react with carboxyl groups (e.g., on aspartic or glutamic acid residues of a protein) using carbodiimide (B86325) chemistry.
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG12-Carboxylic Acid and Subsequent NHS Ester Formation
This two-part protocol first converts the terminal hydroxyl group of this compound to a carboxylic acid, which is then activated to an amine-reactive NHS ester.
Part A: Synthesis of m-PEG12-Carboxylic Acid
Materials:
-
This compound
-
Succinic anhydride[4]
-
Anhydrous pyridine[4]
-
Anhydrous dichloromethane (B109758) (DCM)[4]
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1 equivalent) and succinic anhydride (B1165640) (1.5 equivalents) in anhydrous pyridine (B92270) in a round-bottom flask.[4]
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the pyridine by rotary evaporation.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield m-PEG12-carboxylic acid.
Part B: Activation to m-PEG12-NHS Ester
Materials:
-
m-PEG12-carboxylic acid (from Part A)
-
N-hydroxysuccinimide (NHS)[4]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]
-
Anhydrous Dichloromethane (DCM)[4]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the m-PEG12-carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM in a round-bottom flask.[4]
-
Add EDC (1.2 equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.[4]
-
The resulting m-PEG12-NHS ester solution can be used directly in the subsequent conjugation reaction or purified.
Protocol 2: Conjugation of m-PEG12-NHS Ester to a Protein
This protocol describes the reaction of the activated m-PEG12-NHS ester with primary amines on a target protein.
Materials:
-
Protein of interest
-
m-PEG12-NHS ester (from Protocol 1 or commercially sourced)
-
Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (amine-free, e.g., do not use Tris)[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[5]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[5]
-
Purification system (e.g., Size Exclusion Chromatography)[5]
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[5]
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6]
-
Conjugation Reaction: Add a 5- to 50-fold molar excess of the m-PEG12-NHS ester stock solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically.[5]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[5]
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS ester.[5] Incubate for an additional 30 minutes at room temperature.[5]
-
Purification: Purify the PEGylated protein from unreacted PEG reagent and byproducts using a suitable method such as Size Exclusion Chromatography (SEC).[5]
Data Presentation
Successful PEGylation requires careful optimization of reaction conditions. The following tables summarize key quantitative data for consideration.
Table 1: Key Reaction Parameters for m-PEG12-NHS Ester Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. Higher pH increases the reaction rate but also the rate of hydrolysis.[5] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the hydrolysis of the NHS ester and are often preferred for sensitive proteins.[6] |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio depends on the number of available primary amines on the protein and the desired degree of PEGylation and should be determined empirically.[5] |
| Reaction Time | 1 - 4 hours | Dependent on temperature and pH. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or HPLC.[5] |
Table 2: Purification and Characterization of PEGylated Proteins
| Method | Purpose | Expected Outcome |
| Size Exclusion Chromatography (SEC) | Purification and analysis of aggregation | Separation of the higher molecular weight PEGylated protein from unreacted protein and low molecular weight PEG reagent.[5] |
| Ion Exchange Chromatography (IEX) | Purification and separation of species with different degrees of PEGylation | Separation based on changes in the net surface charge of the protein after PEGylation.[5] |
| SDS-PAGE | Assessment of PEGylation | An increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.[7] |
| Mass Spectrometry (MS) | Confirmation of PEGylation and determination of the degree of PEGylation | Provides accurate mass of the PEGylated protein, allowing for the determination of the number of attached PEG chains.[6][8] |
| HPLC (Reversed-Phase or SEC) | Purity assessment and quantification | Quantifies the amount of PEGylated protein, unmodified protein, and aggregates.[6] |
| Biological Activity Assay | Functional assessment | Confirms that the PEGylated protein retains its desired biological function. |
Visualization of Experimental Workflow and Logic
Caption: Workflow for the activation of this compound and subsequent protein conjugation.
Caption: Decision tree for selecting a PEGylation strategy based on the target functional group.
References
- 1. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG12-OH in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical fields such as drug delivery, tissue engineering, and regenerative medicine due to their excellent biocompatibility, tunable physical properties, and high water content that mimics the native extracellular matrix.[1] The specific molecule, m-PEG12-OH (methoxy-poly(ethylene glycol) with 12 ethylene (B1197577) glycol repeat units and a terminal hydroxyl group), is a monofunctional PEG derivative. Due to its single reactive hydroxyl group, this compound does not directly participate in network formation as a crosslinker. Instead, it serves as a critical modifying agent to tailor the physicochemical and biological properties of hydrogels.
The terminal hydroxyl group of this compound must first be functionalized to a more reactive moiety, such as an acrylate (B77674) or amine, to be incorporated into the hydrogel network during polymerization.[2][] Once functionalized, this monofunctional PEG can be used to:
-
Control Crosslinking Density: By competing with multifunctional crosslinkers, it can reduce the overall crosslink density, thereby tuning the mechanical properties and swelling behavior of the hydrogel.[4]
-
Incorporate Dangling Chains: When co-polymerized into the hydrogel network, it creates dangling "brush-like" chains that can alter the hydrogel's surface properties, lubricity, and resistance to protein adsorption.[4]
-
Tether Bioactive Molecules: The terminal end of the m-PEG can be conjugated to peptides (e.g., RGD for cell adhesion), growth factors, or drugs before being incorporated into the hydrogel, allowing for precise presentation of these molecules within the 3D matrix.[1][5]
This document provides detailed protocols for the functionalization of this compound and its subsequent use in the formation of tunable hydrogels.
Experimental Protocols
Protocol 1: Functionalization of this compound to m-PEG12-Acrylate (m-PEG12-Acr)
This protocol describes the conversion of the terminal hydroxyl group of this compound to a reactive acrylate group, a necessary step for its participation in common hydrogel formation methods like photopolymerization.[2]
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Diethyl ether (cold)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Round-bottom flask, dropping funnel, separatory funnel
-
Inert atmosphere (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Drying of Reactant: Dry the this compound under vacuum for 12-24 hours to remove any residual water.
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dried this compound in anhydrous DCM. A concentration of 10-20% (w/v) is a typical starting point.[2]
-
Addition of Base: Cool the solution in an ice bath. Add triethylamine (TEA) dropwise while stirring. Use a 2 to 4-fold molar excess of TEA relative to the hydroxyl groups of the this compound.[2]
-
Acrylation: Slowly add acryloyl chloride to the cooled solution using a dropping funnel. A 2 to 4-fold molar excess of acryloyl chloride relative to the hydroxyl groups is recommended to ensure complete conversion.[2]
-
Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with a 2 M potassium carbonate solution and deionized water to remove unreacted acryloyl chloride and TEA-hydrochloride salt.
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Precipitation and Recovery: Add a small amount of a polymerization inhibitor like hydroquinone to the solution. Precipitate the m-PEG12-Acrylate product by adding the solution dropwise to a large volume of cold diethyl ether.
-
Final Product: Collect the precipitate by filtration and dry under vacuum. Store the final product at a low temperature in the dark to prevent premature polymerization.
Protocol 2: Hydrogel Formation by Photopolymerization using m-PEG12-Acrylate as a Modifier
This protocol details the formation of a PEG hydrogel using a difunctional crosslinker (PEGDA) and the synthesized m-PEG12-Acrylate as a property-modifying agent. The ratio of monofunctional to difunctional PEG will determine the final properties of the hydrogel.[4]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, e.g., 6 kDa)
-
m-PEG12-Acrylate (from Protocol 1)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, sterile)
-
UV light source (365 nm)
-
Molds for hydrogel casting
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the desired total concentration of PEG (PEGDA + m-PEG12-Acrylate) in sterile PBS. For example, to make a 10% (w/v) total PEG hydrogel.
-
The ratio of PEGDA to m-PEG12-Acrylate can be varied to control the hydrogel properties. For example, a 9:1 molar ratio of PEGDA to m-PEG12-Acrylate.
-
Ensure all components are fully dissolved. Gentle vortexing or warming may be required.
-
-
Add Photoinitiator: Add the photoinitiator to the precursor solution. For Irgacure 2959, a concentration of 0.05-0.1% (w/v) is commonly used.[2] Mix thoroughly and protect the solution from light from this point forward.
-
(Optional) Cell Encapsulation: If encapsulating cells, centrifuge the cell suspension and resuspend the cell pellet in the final precursor solution at the desired cell density.
-
Casting: Pipette the final precursor solution into the desired molds (e.g., wells of a culture plate, custom-made PDMS molds).
-
Photopolymerization: Expose the precursor solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient duration to achieve complete crosslinking.[6] The time will depend on the UV intensity, photoinitiator concentration, and solution volume, but is typically in the range of 1-10 minutes.
-
Washing and Equilibration:
-
Carefully remove the hydrogels from the molds and place them in a beaker of sterile PBS.
-
Wash the hydrogels for 24-48 hours, replacing the PBS every 8-12 hours, to remove any unreacted monomers and the photoinitiator.
-
The hydrogels are now ready for characterization and application.
-
Quantitative Data Presentation
The incorporation of a monofunctional PEG, such as m-PEG12-Acrylate, into a PEGDA hydrogel network systematically alters its physical properties. The following tables summarize the expected effects based on studies using m-PEG-acrylate (PEGMA) as a modifier in PEGDA hydrogels.[4]
Table 1: Effect of m-PEG-Acrylate on Hydrogel Swelling Ratio
| Total PEG Conc. (w/w) | PEGDA Conc. (w/w) | m-PEG-Acrylate Conc. (w/w) | Resulting Mass Swelling Ratio (Qm) |
| 10% | 10% | 0% | ~25 |
| 20% | 10% | 10% | ~20 |
| 30% | 10% | 20% | ~15 |
| 20% | 20% | 0% | ~18 |
| 30% | 20% | 10% | ~14 |
Note: Data is illustrative, based on trends reported for 6 kDa PEGDA and 5 kDa PEGMA. The swelling ratio decreases as the concentration of the monofunctional PEG increases, suggesting its role in enhancing network crosslinking efficiency under certain conditions.[4]
Table 2: Effect of m-PEG-Acrylate on Hydrogel Shear Modulus
| Total PEG Conc. (w/w) | PEGDA Conc. (w/w) | m-PEG-Acrylate Conc. (w/w) | Shear Modulus (G') (kPa) |
| 10% | 10% | 0% | ~5 |
| 20% | 10% | 10% | ~10 |
| 30% | 10% | 20% | ~15 |
| 20% | 20% | 0% | ~20 |
| 30% | 20% | 10% | ~30 |
Note: Data is illustrative, based on trends reported for 6 kDa PEGDA and 5 kDa PEGMA. The shear modulus (stiffness) generally increases with higher total polymer concentration and the inclusion of m-PEG-Acrylate.[4]
Signaling Pathway Visualization
When this compound is functionalized and conjugated with a bioactive peptide, such as the cell-adhesive RGD sequence, it can be incorporated into the hydrogel to directly influence cell behavior. The RGD peptide mimics extracellular matrix proteins by binding to integrin receptors on the cell surface, which can activate downstream signaling pathways like the Focal Adhesion Kinase (FAK) pathway, promoting cell adhesion, spreading, and survival.
References
- 1. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. The Effects of Monoacrylated Poly(Ethylene Glycol) on the Properties of Poly(Ethylene Glycol) Diacrylate Hydrogels Used for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG12-OH Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during m-PEG12-OH conjugation reactions. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound conjugation reaction has a very low yield. What are the possible causes and how can I improve it?
A1: Low or no conjugation is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A stepwise workflow for troubleshooting low conjugation yield.
Possible Causes & Solutions:
-
Inactive Coupling Agents or this compound: The hydroxyl group of this compound requires activation to react with functional groups like amines or carboxylic acids. The reagents used for this activation (e.g., tosyl chloride, tresyl chloride for reaction with amines, or activation to a leaving group for reaction with carboxylates) and any subsequent coupling agents (like EDC/NHS for carboxyl activation on a target molecule) are often sensitive to moisture.[1][2]
-
Incorrect Reaction pH: The pH of the reaction is critical for both the activation of the this compound and the subsequent conjugation step.
-
For Amine Conjugation (via activated PEG-OH): The reaction of an activated PEG (e.g., PEG-tresylate or PEG-tosylate) with a primary amine is most efficient at a pH between 7.5 and 9.0.
-
For Carboxylic Acid Conjugation (on the target molecule): When activating a carboxyl group on a protein with EDC/NHS to react with an aminated PEG (m-PEG12-NH2, which would be a derivative of your starting material), the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at pH 7.0-8.5.[2]
-
Solution: Carefully prepare and verify the pH of your reaction buffers. Consider a two-step pH adjustment if activating a carboxyl group on your target molecule.[2][3]
-
-
Suboptimal Molar Ratios: An insufficient molar excess of the activated PEG reagent over the target molecule can lead to incomplete conjugation.
-
Interfering Buffer Components: Buffers containing nucleophiles, such as Tris or glycine, can compete with the target molecule for the activated PEG, leading to low yields.[5]
-
Solution: Use non-nucleophilic buffers like phosphate-buffered saline (PBS), HEPES, or MES. If your protein or molecule of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the conjugation reaction.[5]
-
-
Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing the this compound from accessing it.[2]
Q2: I'm observing aggregation or precipitation of my protein during the conjugation reaction. What can I do?
A2: Protein aggregation during PEGylation can be a significant issue, leading to loss of material and biological activity.
Troubleshooting Protein Aggregation
References
Technical Support Center: Troubleshooting m-PEG12-OH Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during m-PEG12-OH reactions, with a primary focus on addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound related coupling reactions, particularly when using EDC/NHS chemistry?
Low yields in this compound coupling reactions, especially those involving the activation of a carboxyl group for reaction with an amine, can often be attributed to a few key factors:
-
Suboptimal Reaction Conditions: The pH is a critical parameter. The activation of a carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to an amine is favored at a neutral to slightly basic pH (7.0-8.5).[1][2]
-
Inactive Reagents: EDC and NHS are highly sensitive to moisture and can degrade if not stored and handled properly.[1][2] It is crucial to use fresh reagents and allow them to warm to room temperature before opening to prevent condensation.[2][3]
-
Inappropriate Buffer Choice: The use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete in the reaction, significantly reducing the yield of the desired conjugate.[2][4]
-
Hydrolysis of Intermediates: The activated O-acylisourea intermediate and the subsequent NHS ester are both susceptible to hydrolysis in aqueous solutions. This competing reaction reverts the activated group back to a carboxylic acid.[2][4][5]
-
Formation of Side Products: A common byproduct with EDC chemistry is the formation of a stable N-acylurea, which occurs when the O-acylisourea intermediate rearranges instead of reacting with the desired amine or NHS.[1][4]
Q2: My starting materials are consumed, but the yield of the desired conjugate is still low. What is the likely issue?
This scenario strongly suggests that side reactions or hydrolysis of the activated intermediate are occurring. The most common side product in EDC/NHS reactions is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[1] Another possibility is the rapid hydrolysis of the activated NHS-ester, which regenerates the carboxylic acid and prevents conjugation with the amine.[1] To mitigate this, ensure the amine-containing molecule is added promptly after the activation step.[2]
Q3: How can I improve the yield of my this compound conjugation reaction?
To enhance your reaction yield, consider the following optimization strategies:
-
Implement a Two-Step pH Protocol: Perform the carboxylic acid activation step at pH 4.5-6.0 using a buffer like MES. Then, raise the pH to 7.2-8.5 with a buffer like PBS before adding your amine-containing molecule for the coupling step.[1][6]
-
Use a Molar Excess of Reagents: Increasing the molar excess of the PEG linker and the coupling agents (EDC/NHS) can help drive the reaction to completion.[1] A 5- to 20-fold molar excess of the PEG reagent is a common starting point.[4][5]
-
Ensure Reagent Quality: Use fresh, high-quality EDC and NHS. Store them in a desiccator to prevent degradation from moisture.[1]
-
Select an Appropriate Buffer: Utilize non-amine-containing buffers such as MES for the activation step and PBS or HEPES for the coupling step.[1][4][5]
-
Monitor Reaction Progress: Use an analytical technique like HPLC or LC-MS to monitor the reaction's progress and determine the optimal reaction time.[1]
Q4: Can the PEG linker itself contribute to low yields or side reactions?
Yes, the polyethylene (B3416737) glycol (PEG) chain can be susceptible to oxidative degradation, which can be initiated by factors like exposure to transition metal ions or high temperatures.[7] This degradation can lead to chain cleavage, resulting in a heterogeneous mixture of products.[7] It is important to use high-purity reagents and avoid harsh oxidative conditions to minimize this.[7] Additionally, while longer PEG chains can improve solubility, they may also introduce steric hindrance, potentially lowering the reaction efficiency.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Coupling Agents (EDC/NHS) | Use fresh, high-quality EDC and NHS. Store them properly in a desiccator.[1] |
| Presence of Water | Ensure all solvents and reagents are anhydrous, as water can hydrolyze the activated NHS-ester.[1][8] | |
| Incorrect pH | Optimize the pH for a two-step reaction: pH 4.5-6.0 for activation and pH 7.0-8.5 for coupling. Use non-amine containing buffers.[1][2] | |
| Competing Nucleophiles in Buffer | Perform a buffer exchange to an amine-free buffer like PBS, HEPES, or MES before starting the conjugation.[4] | |
| Low Yield with Unreacted Starting Material | Suboptimal Molar Ratios | Increase the molar excess of the PEG linker and coupling agents. A 1.5 to 2-fold molar excess of EDC/NHS over the acid is a good starting point.[1] |
| Insufficient Reaction Time | Increase the reaction time and monitor progress using HPLC or LC-MS.[1] | |
| Steric Hindrance | Consider using a longer PEG linker or increasing the reaction time and temperature (if the molecules are stable).[1][5] | |
| Low Yield After Purification | Formation of Hard-to-Separate Side Products | Optimize reaction conditions (e.g., use of NHS, lower temperature) to minimize N-acylurea formation. Consider alternative chromatography techniques like ion exchange or size exclusion.[1] |
| Product Aggregation or Precipitation | Optimize purification buffers to maintain solubility. The addition of organic co-solvents like DMSO or DMF (up to 10-20%) may help if reactants have poor solubility.[2] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control.[1] |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly.[1] |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[1] |
Note: Yields and purities are typical and can vary depending on the specific reactants and reaction conditions.[1]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Carboxylic Acid-Containing PEG to an Amine
This protocol provides a general guideline for maximizing conjugation efficiency by separating the activation and coupling steps into their optimal pH environments.
Materials:
-
Carboxylic acid-terminated PEG (e.g., HO-PEG12-CH2COOH)
-
Amine-containing target molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[3]
-
Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5[1]
-
Anhydrous DMSO or DMF (if needed for solubility)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Reagent Preparation:
-
Activation of Carboxylic Acid (Step 1):
-
Conjugation to Amine (Step 2):
-
Immediately add the activated PEG solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer.[3]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, depending on the stability of the target molecule.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using a suitable chromatography method, such as size exclusion or reverse-phase HPLC, to remove unreacted PEG, target molecule, and reaction byproducts.[1]
-
Visualizations
Caption: Workflow for a two-step EDC/NHS conjugation reaction.
Caption: Troubleshooting decision tree for low yield in PEGylation.
References
Technical Support Center: Stability of m-PEG12-OH in Different Buffers
Welcome to the technical support center for m-PEG12-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for the polyethylene (B3416737) glycol (PEG) backbone of this compound is thermal-oxidative degradation.[1][2] This process involves the random scission of the polymer chain, initiated by factors such as heat, oxygen, and light.[3][4][5][6] The degradation results in the formation of lower molecular weight PEG fragments, as well as byproducts like aldehydes and formic esters.[1]
Q2: What are the key factors that influence the stability of this compound in buffer solutions?
A2: Several factors can influence the stability of this compound in solution:
-
Temperature: Elevated temperatures significantly accelerate the rate of thermal-oxidative degradation.[4][7] It is recommended to avoid prolonged heating of PEG solutions.[3]
-
Oxygen: The presence of oxygen is a critical factor for oxidative degradation.[1][8][9] De-gassing buffers and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.[5][6]
-
Light: Exposure to light, particularly UV light, can initiate and accelerate the degradation of PEG.[4][5][6] It is advisable to store this compound and its solutions protected from light.
-
pH: While the ether linkages of the PEG backbone are generally stable to hydrolysis at neutral pH, extreme pH conditions can potentially influence the rate of degradation, especially in the presence of other contributing factors.[8][9]
-
Buffer Composition: Certain buffer components, especially those containing metal ions, can potentially catalyze oxidative degradation. The choice of buffer can also impact the overall stability of molecules conjugated to the PEG.[10][11]
Q3: How should I store this compound and its solutions to ensure maximum stability?
A3: To ensure the long-term stability of this compound, it is recommended to store it at 4°C.[5][6] For solutions, storage at -20°C is generally preferred for longer periods.[5][6] All solutions should be stored in tightly sealed containers, protected from light, and preferably under an inert atmosphere to minimize exposure to oxygen.[5][6]
Q4: Are there any buffers that should be avoided when working with this compound?
A4: While the this compound itself is relatively inert, if it is to be functionalized or used in reactions with other molecules, the choice of buffer becomes critical. For instance, if you are planning to activate the terminal hydroxyl group or conjugate it to another molecule, you should avoid buffers that can interfere with the specific reaction chemistry. For general use and storage of this compound, standard buffers like phosphate, citrate, and Tris are generally acceptable. However, it is always good practice to assess the compatibility of the buffer with any downstream applications.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results over time with the same batch of this compound solution. | Degradation of this compound in the stored solution. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (-20°C for long-term), protected from light, and in a tightly sealed container.[5][6]2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution of this compound from a solid stock for your experiments.3. Perform Quality Control: Use an analytical method like HPLC-ELSD or mass spectrometry to check the integrity of your stored this compound solution against a fresh standard. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products or impurities. | 1. Analyze Degradation Products: Use mass spectrometry to identify the molecular weights of the unexpected peaks, which may correspond to lower molecular weight PEG fragments or oxidized species.[12]2. Review Handling Procedures: Ensure that the this compound and its solutions have not been subjected to excessive heat, light, or air exposure during handling and preparation.[1][3][4]3. Purify the this compound: If significant impurities are present, consider purifying the material using an appropriate chromatographic method. |
| Low yield in conjugation reactions involving this compound. | Degraded or impure this compound. | 1. Assess Purity: Before use in critical applications, assess the purity of your this compound stock using a suitable analytical technique.[13]2. Use Fresh Reagent: For best results, use a fresh, high-quality this compound reagent.3. Optimize Reaction Conditions: Ensure that the reaction buffer and conditions are optimal for the specific conjugation chemistry being employed and are not contributing to the degradation of the PEG linker. |
Quantitative Stability Data (Illustrative)
Disclaimer: The following data is illustrative and intended to demonstrate how stability data for this compound might be presented. Actual degradation rates will vary depending on the specific experimental conditions. It is highly recommended to perform your own stability studies for your specific application and buffer systems.
| Buffer System | pH | Temperature | Storage Condition | Estimated Half-life (t½) | Primary Degradation Products |
| Phosphate Buffer | 7.4 | 4°C | Dark, Sealed | > 12 months | Minimal degradation |
| Phosphate Buffer | 7.4 | 25°C (Room Temp) | Ambient light, Sealed | 6 - 9 months | Lower MW PEGs, trace aldehydes |
| Phosphate Buffer | 7.4 | 40°C | Ambient light, Sealed | 2 - 4 weeks | Lower MW PEGs, aldehydes, formic esters |
| Citrate Buffer | 5.0 | 25°C (Room Temp) | Ambient light, Sealed | 8 - 12 months | Lower MW PEGs |
| Tris Buffer | 8.5 | 25°C (Room Temp) | Ambient light, Sealed | 5 - 8 months | Lower MW PEGs, trace aldehydes |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Buffers
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various conditions.[14][15][16][17][18]
1. Materials:
-
This compound
-
Buffer solutions of interest (e.g., 100 mM Sodium Phosphate, pH 7.4; 100 mM Sodium Citrate, pH 5.0; 100 mM Tris-HCl, pH 8.5)
-
High-purity water
-
Analytical instruments: HPLC with a suitable detector (e.g., ELSD, CAD, or RI), or LC-MS.[13]
2. Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/mL).
-
For each buffer condition to be tested, dilute the this compound stock solution with the respective buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Transfer aliquots of each solution into separate, clearly labeled vials for each time point and storage condition.
3. Stress Conditions:
-
Control: Store one set of vials at -20°C, protected from light.
-
Room Temperature: Store one set of vials at 25°C, exposed to ambient light.
-
Elevated Temperature: Store one set of vials at an elevated temperature (e.g., 40°C or 60°C) in a temperature-controlled oven or incubator.
-
Photostability: Expose one set of vials to a controlled light source (e.g., a photostability chamber).
4. Time Points:
-
Collect samples at various time points (e.g., 0, 1, 3, 7, 14, 30, and 60 days). The exact time points should be adjusted based on the expected stability under the tested conditions.
5. Analysis:
-
At each time point, retrieve the designated vials from each storage condition.
-
Analyze the samples by a validated stability-indicating HPLC method.[19][20][21][22] A reversed-phase HPLC with an Evaporative Light Scattering Detector (ELSD) is often suitable for PEG analysis.[13]
-
Quantify the peak area of the intact this compound and any degradation products that appear over time.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics and estimate the half-life under each condition.
Visualizations
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. conservationphysics.org [conservationphysics.org]
- 4. researchgate.net [researchgate.net]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. benchchem.com [benchchem.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. scispace.com [scispace.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. web.vscht.cz [web.vscht.cz]
- 21. ijtsrd.com [ijtsrd.com]
- 22. chromatographyonline.com [chromatographyonline.com]
oxidative degradation of m-PEG12-OH and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oxidative degradation of m-PEG12-OH, along with troubleshooting guides and frequently asked questions to address issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a discrete polyethylene (B3416737) glycol (PEG) derivative. It consists of a methoxy (B1213986) group (-OCH3) at one end and a hydroxyl group (-OH) at the other, connected by a chain of twelve repeating ethylene (B1197577) glycol units. This specific chain length ensures uniformity in molecules it's incorporated into.[1][2][3] Its primary applications are in bioconjugation and drug delivery, often serving as a hydrophilic and flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3]
Q2: What are the main stability concerns for this compound?
A2: The primary stability concern for this compound, like other PEG compounds, is oxidative degradation.[4][5] The ether linkages in the PEG chain are susceptible to oxidation, which can lead to chain scission and the formation of various impurities.[6][7] This degradation can compromise the integrity and functionality of the molecule, impacting experimental outcomes.
Q3: What factors can accelerate the oxidative degradation of this compound?
A3: Several factors can accelerate the oxidative degradation of PEG compounds:
-
Exposure to Oxygen: The presence of molecular oxygen is a primary requirement for oxidative degradation to occur.[7]
-
Presence of Transition Metals: Trace amounts of transition metals, such as iron, can catalyze the degradation process.[7]
-
Elevated Temperatures: Higher temperatures can increase the rate of thermo-oxidative degradation.[8][9]
-
Exposure to Light: UV light can initiate photo-oxidative degradation by causing chain initiation.[10][11]
-
Presence of Chemical Initiators: Reactive oxygen species and other radical initiators can trigger the degradation cascade.[7]
Q4: What are the observable signs of this compound degradation in the lab?
A4: Degradation of this compound may not always be visually apparent. However, researchers might observe:
-
Inconsistent Experimental Results: The most common sign is a lack of reproducibility in conjugation reactions or biological assays.
-
Appearance of Unexpected Peaks: Analytical techniques like HPLC or Mass Spectrometry may reveal additional peaks corresponding to degradation products such as formaldehyde, formic acid, or shorter PEG fragments.[6][12]
-
Low Yields: Degraded this compound will have reduced reactivity, leading to lower than expected yields in conjugation reactions.[13][14]
Q5: How can oxidative degradation of this compound be prevented?
A5: Prevention of oxidative degradation involves a combination of proper storage, careful handling, and the use of protective agents:
-
Inert Atmosphere: Storing and handling the compound under an inert atmosphere, such as argon or nitrogen, is crucial to minimize exposure to oxygen.[1][4][5]
-
Use of Antioxidants: The addition of antioxidants can suppress the degradation process.[9]
-
Control of Environmental Factors: Protecting the compound from light and storing it at recommended low temperatures are key preventative measures.[4][5]
Q6: What are the recommended storage and handling procedures for this compound?
A6: To ensure the stability and integrity of this compound, the following procedures are recommended:[4]
-
Long-term Storage: Store at -20°C under an inert atmosphere (argon or nitrogen).[4]
-
Protection from Light and Moisture: Keep in a tightly sealed, light-protected container, preferably with a desiccant.[4]
-
Handling: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[1][4][15] After use, repurge the container with an inert gas before resealing.
-
Stock Solutions: Prepare stock solutions using anhydrous solvents like DMSO or DMF.[1][4] Store these solutions in aliquots at -20°C or -80°C under an inert gas.[1]
Troubleshooting Guides
Problem 1: Low or No Yield in a Reaction Involving this compound
| Possible Cause | Recommended Solution |
| Degradation of this compound Reagent | Confirm the purity of the this compound using HPLC or MS before use.[16] Ensure the compound has been stored correctly at -20°C and protected from light and air.[13][16] If degradation is suspected, use a fresh vial of the reagent. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as pH, temperature, and stoichiometry.[16] Ensure that any activating agents are fresh and handled correctly. |
| Steric Hindrance | Consider increasing the reaction time or temperature, while being mindful of the stability of all reactants.[13] If possible, a PEG linker with a longer spacer arm might be necessary to overcome steric hindrance.[13] |
| Suboptimal Molar Ratio | Optimize the molar ratio of this compound to your target molecule. A 5 to 20-fold molar excess of the PEG linker is often a good starting point for conjugation reactions.[13][14] |
Problem 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, MS)
| Possible Cause | Recommended Solution |
| Oxidative Degradation of this compound | The unexpected peaks may correspond to degradation byproducts like shorter PEG chains, aldehydes, or carboxylic acids.[6][12] Analyze the sample using high-resolution mass spectrometry to identify the masses of the impurities and compare them to known degradation products. |
| Contaminated Solvents or Reagents | Ensure all solvents are of high purity and reagents are not expired or improperly stored. |
| Side Reactions | Depending on the reaction conditions, side reactions unrelated to degradation may occur. Review the reaction mechanism and consider potential alternative pathways. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
-
Objective: To determine the purity of an this compound sample and detect any degradation products.[16]
-
Instrumentation: An HPLC system equipped with a UV detector, and ideally a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG compounds lack a strong UV chromophore.[16][17]
-
Chromatographic Conditions:
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.
-
Data Analysis: A pure sample should show a single major peak. The presence of multiple peaks, especially at earlier retention times, may indicate the presence of more polar degradation products.
Protocol 2: Detection of Degradation Products by Mass Spectrometry (MS)
-
Objective: To identify the molecular weights of potential degradation products in an this compound sample.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like acetonitrile or methanol (B129727) with 0.1% formic acid.[16]
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.[16]
-
Data Analysis: Look for the [M+H]+ or [M+Na]+ adducts of this compound (MW = 560.67 g/mol ).[18] Additionally, search for masses corresponding to known degradation products, such as those resulting from the cleavage of one or more ethylene glycol units.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. Study on aging behavior of polyethylene glycol under three wavelengths of ultraviolet light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of PEG/mixed metal oxides as a new form-stable phase change material for thermoregulation and improved UV ageing resistance of bitumen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chemscene.com [chemscene.com]
Technical Support Center: m-PEG12-OH and Linkage Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of m-PEG12-OH, focusing on the crucial topic of hydrolysis. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound, and which of its linkages are relevant to hydrolysis?
A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its structure consists of a chain of 12 repeating ethylene (B1197577) glycol units.[1][2] This chain is capped at one end by a methoxy (B1213986) group (m- or CH₃O-) and at the other end by a hydroxyl group (-OH). The linkages within the backbone of the this compound molecule are exclusively ether bonds (-CH₂-CH₂-O-). These ether bonds are chemically robust and generally not susceptible to hydrolysis under standard physiological or experimental conditions.[3] The primary concern for hydrolysis arises not from the PEG backbone itself, but from the new, more labile linkages (e.g., esters, carbonates) that are formed when the terminal hydroxyl group is activated or reacted to conjugate this compound to another molecule, such as a protein, peptide, or small molecule drug.[4][5][6]
Q2: How stable is the ether backbone of this compound to hydrolysis?
A2: The ether backbone of polyethylene glycol is highly stable and resistant to hydrolysis. Significant energy is required to cleave these bonds, typically involving harsh conditions such as very strong acids at elevated temperatures, which are not encountered in typical bioconjugation or physiological environments.[7] Degradation of the PEG backbone is more commonly associated with oxidative pathways rather than hydrolysis.[8][9] Therefore, for most applications, the this compound backbone can be considered non-degradable via hydrolysis.[5]
Q3: If the PEG backbone is stable, what "PEG hydrolysis" should I be concerned about?
A3: The term "PEG hydrolysis" in a drug delivery or bioconjugation context almost always refers to the cleavage of the linker used to attach the PEG chain to a molecule of interest. To facilitate conjugation, the terminal hydroxyl group of this compound is often chemically activated, creating a reactive group such as an N-Hydroxysuccinimide (NHS) ester. This activated group readily reacts with primary amines on a protein to form a stable amide bond. However, this reactive group is also highly susceptible to hydrolysis—a competing reaction where it reacts with water instead of the target molecule.[4] This premature hydrolysis deactivates the PEG reagent, reducing conjugation efficiency.
Furthermore, some PEG linkers are intentionally designed to be hydrolytically cleavable under specific conditions (e.g., the acidic environment of a tumor or endosome) to enable drug release.[6] These cleavable linkers often employ ester or hydrazone bonds.[6]
Q4: What are the primary factors that influence the hydrolysis rate of activated PEG linkers?
A4: The main factors that accelerate the hydrolysis of activated PEG linkers (like PEG-NHS esters) are:
-
High pH: The rate of hydrolysis increases significantly in basic conditions (pH > 8.0).[4]
-
Elevated Temperature: Higher temperatures accelerate the chemical reaction of hydrolysis.[4]
-
Buffer Composition: Buffers containing nucleophiles, especially primary amines like Tris or glycine, will compete with the target molecule and can also promote hydrolysis.[4]
-
Moisture: Activated PEG reagents are highly sensitive to moisture. Improper storage and handling can lead to premature hydrolysis before the reagent is even used.[4]
Q5: How can I detect and quantify the hydrolysis of my PEG reagent or conjugate?
A5: Several analytical techniques can be used to detect and quantify PEG hydrolysis. Two-dimensional liquid chromatography (2D-LC) coupled with charged aerosol detection (CAD) is a powerful method for simultaneously qualifying and quantifying the desired PEGylated product, unreacted PEG reagent, and its hydrolyzed byproducts.[10][11][12][13] Since hydrolyzed PEG derivatives often lack a UV chromophore, CAD is particularly useful.[10] High-performance liquid chromatography (HPLC), particularly reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC), can also be used to separate and monitor the different species over time.[4][14]
Troubleshooting Guide
This guide addresses common issues researchers face related to the hydrolysis of PEG linkers during conjugation experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Low PEGylation Efficiency / Low Conjugation Yield | Hydrolysis of Activated PEG Reagent: The reagent may have lost reactivity due to improper storage, handling, or reaction conditions that favor hydrolysis over conjugation.[4] | 1. Use Fresh Reagent: Store activated PEG at -20°C or lower in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[4][14] Prepare the PEG solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[4] 2. Optimize Reaction pH: The optimal pH for reactions with primary amines (e.g., using NHS esters) is typically between 7.0 and 8.5.[4] Perform small-scale pilot reactions to determine the best pH for your specific molecule. 3. Use a Non-Nucleophilic Buffer: Switch to a buffer like phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing primary amines such as Tris.[4][7] |
| Multiple Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) | Presence of Hydrolyzed PEG: The additional peaks may correspond to the hydrolyzed, inactive form of your PEG reagent (e.g., PEG-acid from a PEG-NHS ester). | 1. Confirm Identity: Use mass spectrometry (MS) to identify the species corresponding to each peak. The hydrolyzed byproduct will have a different mass than the active reagent. 2. Purify the Conjugate: Use chromatography techniques like SEC or RP-HPLC to separate the desired PEGylated product from unreacted and hydrolyzed PEG.[14] |
| Inconsistent Results Between Experiments | Variable Reagent Quality: The degree of premature hydrolysis of the activated PEG reagent may vary between vials or due to differences in handling on different days. | 1. Standardize Handling Protocol: Ensure the same procedure is used every time for warming, opening, and dissolving the PEG reagent. 2. Aliquot Reagent: Upon first opening, consider aliquoting the dry PEG reagent into smaller, single-use vials under an inert gas (like argon or nitrogen) to minimize repeated exposure to atmospheric moisture. |
| Loss of Activity in Purified PEG-Conjugate Over Time | Hydrolysis of the Conjugate Linker: If a hydrolytically labile linker was used (e.g., an ester bond), it may be cleaving during storage, releasing the PEG from the target molecule. | 1. Analyze Linker Stability: Confirm the type of linkage formed. If it is susceptible to hydrolysis, assess its stability in your storage buffer. 2. Optimize Storage Buffer: Store the conjugate in a buffer with a pH that minimizes hydrolysis (often slightly acidic, e.g., pH 5-6) and at a low temperature (e.g., 4°C or -80°C). 3. Consider a More Stable Linker: For long-term stability, use chemistries that form highly stable bonds, such as the amide bond formed from an NHS ester reaction or an ether bond. |
Quantitative Data on Linker Stability
The stability of the activated linker is critical for successful conjugation. The data below summarizes the hydrolysis half-lives for a common class of activated PEGs, PEG-N-Hydroxysuccinimide (NHS) Esters, under various conditions. Note that the stability of the NHS ester is primarily dependent on pH and is not significantly affected by the length of the PEG chain.[15]
| pH | Temperature | Hydrolysis Half-life | Reference(s) |
| 7.0 | 25°C | 4-5 hours | [15] |
| 8.0 | 25°C | ~1 hour | [15] |
| 8.6 | 25°C | ~10 minutes | [15] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an Activated PEG-NHS Ester
This protocol describes a general method for conjugating an m-PEG-NHS ester to a protein, with critical steps highlighted to minimize hydrolysis.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
m-PEG-NHS ester (e.g., m-PEG12-NHS ester).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at the desired reaction pH (typically 7.4-8.0).
-
PEG Reagent Preparation: This step is critical. Allow the vial of dry m-PEG-NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation. Immediately dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mg/mL). Do not store this solution; use it immediately.[4][15]
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG stock solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10% (v/v) to maintain protein stability.[15]
-
Incubation: Incubate the reaction mixture. To minimize hydrolysis, a shorter time at room temperature (30-60 minutes) is often preferred over a longer time at 4°C (2-4 hours).[15] Monitor the reaction progress using SDS-PAGE or HPLC if possible.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[15] This will consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted and hydrolyzed PEG reagent byproducts from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or another appropriate purification method.[15]
-
Characterization: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and use HPLC and/or mass spectrometry to confirm the degree of PEGylation and purity.
Protocol 2: Assessing Hydrolytic Stability of a PEG-Conjugate
This protocol outlines a method to determine the stability of the linkage in a purified PEG-conjugate.
Materials:
-
Purified PEG-conjugate.
-
A series of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0).
-
HPLC system with an appropriate column (SEC or RP-HPLC).
-
Constant temperature incubator.
Procedure:
-
Sample Preparation: Dilute the purified PEG-conjugate into separate vials containing the different pH buffers to a known final concentration.
-
Initial Analysis (T=0): Immediately inject a sample from each pH condition onto the HPLC system to obtain the initial chromatogram. This serves as the baseline (T=0) measurement.
-
Incubation: Place the vials in a constant temperature incubator set to the desired test temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze it by HPLC.
-
Data Analysis: For each time point, quantify the peak area of the intact PEG-conjugate. Plot the percentage of remaining intact conjugate versus time for each pH condition. This will allow you to determine the rate of hydrolysis and the half-life of the conjugate under different conditions.
Visualizations
Caption: Figure 1: Comparison of Linkage Stability
Caption: Figure 2: Workflow for Troubleshooting Low PEGylation Yield
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 3. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4806658A - Cleavage of polyethylene glycol ethers by hydrolysis - Google Patents [patents.google.com]
- 8. Development of a PEG Derivative Containing Hydrolytically Degradable Hemiacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: The Role of m-PEG12-OH Linker in PROTAC Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals investigating the impact of the m-PEG12-OH linker on the efficacy of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a linker in a PROTAC molecule?
A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a spacer but actively contributes to the PROTAC's biological activity. The linker's length, composition, and attachment points can significantly influence the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and the E3 ligase), as well as the PROTAC's cell permeability and pharmacokinetic properties.[2][3]
Q2: What are the specific advantages of using a polyethylene (B3416737) glycol (PEG) linker like this compound in PROTAC design?
A2: PEG linkers are frequently used in PROTAC design due to several beneficial properties:
-
Enhanced Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of the PROTAC molecule, which is often lipophilic.[4]
-
Improved Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating passage across the cell membrane.[4]
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve optimal degradation.[3]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.[4]
Q3: How does the length of the this compound linker impact PROTAC efficacy?
A3: The length of the linker is a critical factor for PROTAC efficacy. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex.[5]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[5]
-
Too long: A linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]
Q4: What is the "hook effect" and how can the this compound linker length contribute to it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the efficacy of the PROTAC decreases.[6] This is because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][7] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes. While a longer linker like this compound can provide flexibility for ternary complex formation, in some systems, it might also contribute to the hook effect at high concentrations.[7]
Troubleshooting Guides
Issue 1: Poor or no degradation of the target protein with my this compound PROTAC.
-
Possible Cause: The this compound linker may not be the optimal length for your specific target and E3 ligase combination, leading to an unstable or non-productive ternary complex.[7]
-
Troubleshooting Steps:
-
Synthesize a Library of PROTACs: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG16) to empirically determine the optimal length.
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC is capable of forming a ternary complex with the target protein and E3 ligase.
-
Confirm Cellular Uptake: Ensure that your PROTAC is able to penetrate the cell membrane. This can be assessed using techniques like LC-MS/MS on cell lysates.
-
Issue 2: A significant "hook effect" is observed at higher concentrations of my this compound PROTAC.
-
Possible Cause: At high concentrations, your this compound PROTAC is likely forming more binary complexes than productive ternary complexes.[6]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Perform dose-response experiments over a broad range of concentrations to accurately determine the optimal concentration for degradation and the extent of the hook effect.
-
Modify Linker Rigidity: Consider synthesizing PROTACs with linkers of similar length to this compound but with more rigid components (e.g., incorporating piperazine (B1678402) or triazole moieties) to potentially disfavor the formation of non-productive binary complexes.[7]
-
Issue 3: My this compound PROTAC shows good degradation in biochemical assays but poor activity in cells.
-
Possible Cause: The physicochemical properties of your PROTAC, influenced by the this compound linker, may be limiting its cellular permeability or stability.
-
Troubleshooting Steps:
-
Evaluate Physicochemical Properties: Analyze the calculated properties of your PROTAC, such as cLogP and topological polar surface area (TPSA). The hydrophilic nature of the PEG linker might be hindering passive diffusion.
-
Assess Metabolic Stability: Investigate the stability of your PROTAC in cell lysates or with liver microsomes to determine if it is being rapidly metabolized.
-
Data Presentation
Table 1: Illustrative Data on the Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Construct | Linker | DC50 (nM) | Dmax (%) | cLogP | TPSA (Ų) |
| PROTAC-1 | m-PEG4-OH | 150 | 75 | 4.2 | 180 |
| PROTAC-2 | m-PEG8-OH | 50 | 90 | 3.8 | 220 |
| PROTAC-3 | This compound | 25 | 95 | 3.4 | 260 |
| PROTAC-4 | m-PEG16-OH | 80 | 85 | 3.0 | 300 |
Data is illustrative and represents a hypothetical scenario for demonstration purposes.
Table 2: Troubleshooting Summary for a Hypothetical this compound PROTAC Targeting KRAS
| Issue | Possible Cause | Recommended Action | Expected Outcome |
| No degradation observed | Suboptimal linker length | Synthesize and test PROTACs with PEG4, PEG8, and PEG16 linkers. | Identification of a linker length that promotes efficient degradation. |
| Significant hook effect | Formation of unproductive binary complexes | Perform a detailed dose-response curve from 0.1 nM to 10 µM. | Determine the optimal concentration window for maximum degradation. |
| Poor cellular activity | Low cell permeability | Assess cell permeability using a PAMPA assay. | Quantify the ability of the PROTAC to cross cell membranes. |
Experimental Protocols
Protocol 1: Western Blot Analysis for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC (and vehicle control) for a specified duration (e.g., 24 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein samples to the same concentration, denature them, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence substrate.[8]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[8]
Protocol 2: Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your PROTAC for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical workflow for troubleshooting linker length.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of m-PEG12-OH Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the removal of unreacted m-PEG12-OH from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when removing unreacted this compound?
The main challenge in purifying molecules conjugated with this compound is separating the desired product from the excess unreacted PEG reagent. Due to its relatively small size and hydrophilic nature, this compound can be difficult to separate from the product, especially if the product itself is a small molecule or peptide. Key challenges include:
-
Similar Physical Properties: The unreacted this compound may have similar solubility and chromatographic behavior to the desired product, making separation difficult.
-
Product Loss: Aggressive purification methods can lead to a significant loss of the final product.
-
Detection: this compound lacks a strong chromophore, making it difficult to detect using standard UV-Vis spectroscopy.[1]
Q2: What are the most common methods for removing unreacted this compound?
The most effective methods for removing unreacted this compound leverage differences in molecular size, charge, or hydrophobicity between the unreacted PEG and the conjugated product.[2] Common techniques include:
-
Size-Exclusion Chromatography (SEC): Highly effective for separating molecules based on their size. This is often the preferred method when the product is significantly larger than this compound.[3]
-
Dialysis and Ultrafiltration: These membrane-based techniques are useful for removing small molecules like this compound from larger protein or antibody conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for separating molecules based on hydrophobicity. This can be effective if the conjugation significantly alters the polarity of the target molecule.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This method is applicable if the conjugation with this compound alters the overall charge of the target molecule.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[2]
Q3: How do I choose the best purification method for my specific application?
The choice of purification method depends on several factors:
-
Size of the Conjugated Product: For large molecules like proteins and antibodies, SEC, dialysis, or ultrafiltration are generally the most effective methods for removing the much smaller this compound.
-
Physicochemical Properties of the Product: If the conjugation significantly changes the charge or hydrophobicity of your molecule, IEX or RP-HPLC may be suitable options.
-
Scale of the Reaction: For small-scale, analytical purifications, HPLC-based methods offer high resolution. For larger-scale preparations, SEC or tangential flow filtration (a form of ultrafiltration) are more scalable.
-
Purity Requirements: The required purity of the final product will influence the choice of method or the need for multiple purification steps.
Troubleshooting Guides
Issue 1: Poor separation of unreacted this compound using Size-Exclusion Chromatography (SEC)
| Possible Cause | Recommended Solution |
| Inappropriate column selection: The column's fractionation range may not be suitable for the size difference between your product and this compound. | Select a column with a fractionation range that provides good resolution between the molecular weight of your product and that of this compound (MW: ~561 g/mol ). |
| Suboptimal mobile phase: The mobile phase composition may be causing interactions between your product or the PEG with the stationary phase. | Ensure the mobile phase is appropriate for your molecule and the column. A common mobile phase for SEC is phosphate-buffered saline (PBS).[4] |
| Sample overloading: Injecting too much sample can lead to broad peaks and poor resolution. | Reduce the sample volume or concentration. It is important to keep the sample concentration as high as possible without causing viscosity issues.[5] |
Issue 2: Low product recovery after purification
| Possible Cause | Recommended Solution |
| Adsorption to chromatography media: Your product may be non-specifically binding to the column matrix. | Modify the mobile phase by adding salts or organic modifiers to reduce non-specific interactions. Consider using a different type of chromatography resin. |
| Product instability: The buffer conditions (pH, ionic strength) may be causing your product to precipitate or degrade. | Ensure the purification buffer is optimized for the stability of your product. |
| Membrane fouling (Dialysis/Ultrafiltration): The membrane may be clogged, leading to reduced flow and product loss. | Use a membrane with a larger pore size if appropriate, or pre-filter the sample to remove aggregates. |
| Over-concentration (Ultrafiltration): Excessive concentration can lead to product precipitation on the membrane. | Monitor the concentration process carefully and consider performing diafiltration (buffer exchange) steps. |
Issue 3: Contamination of the final product with this compound
| Possible Cause | Recommended Solution |
| Insufficient purification cycles: A single purification step may not be enough to achieve the desired purity. | Perform multiple purification steps or combine different purification techniques (e.g., SEC followed by IEX). |
| Incorrect membrane molecular weight cut-off (MWCO) for dialysis/ultrafiltration: The MWCO may be too large, allowing some this compound to be retained. | Use a dialysis membrane or ultrafiltration device with an MWCO that is significantly smaller than your product but larger than this compound. A 3-5 kDa MWCO is often a good starting point for larger proteins. |
| Inefficient washing: Inadequate washing during precipitation or solid-phase extraction methods can leave residual this compound. | Increase the volume and number of wash steps. |
Data Presentation
Comparison of Common Purification Methods for Removing Unreacted this compound
| Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation by size | High (>95%) | Good (70-90%) | High resolution, applicable to a wide range of molecules.[3] | Can be time-consuming, potential for sample dilution. |
| Dialysis | Separation by size via a semi-permeable membrane | Moderate to High | Good to High (80-95%) | Simple, gentle on the product. | Slow process, requires large buffer volumes. |
| Ultrafiltration/Diafiltration | Separation by size using pressure and a semi-permeable membrane | Moderate to High | High (>90%) | Fast, can concentrate the sample simultaneously. | Potential for membrane fouling and product loss due to non-specific binding. |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Very High (>98%) | Moderate to Good (60-85%) | High resolution, good for small molecules. | Requires organic solvents, may denature sensitive proteins. |
| Ion-Exchange Chromatography (IEX) | Separation by charge | High (>95%) | Good (70-90%) | High capacity, can separate isoforms. | Only effective if there is a charge difference between the product and PEG. |
Note: Purity and yield are highly dependent on the specific characteristics of the conjugated product and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your target molecule from this compound (MW ~561 g/mol ). For example, a column with a fractionation range of 100 to 7,000 Da would be suitable for purifying a small peptide conjugate.
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.[4]
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Centrifuge or filter the sample (0.22 µm or 0.45 µm filter) to remove any particulate matter.
-
Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at the pre-determined flow rate. Collect fractions and monitor the elution profile using a UV detector (if your molecule has a chromophore) or a refractive index (RI) detector. The larger conjugated product will elute before the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., HPLC, LC-MS, SDS-PAGE) to identify the fractions containing the purified product.
-
Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample using ultrafiltration.
Protocol 2: Removal of Unreacted this compound using Dialysis
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your target molecule but significantly larger than this compound. For example, for a 30 kDa protein, a 3.5 kDa or 5 kDa MWCO membrane would be appropriate.
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (e.g., PBS), typically 100-200 times the sample volume. Stir the buffer gently at room temperature or 4°C.
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then dialyze overnight to ensure complete removal of the unreacted this compound.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Mandatory Visualization
Caption: General workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for this compound purification issues.
References
Technical Support Center: Characterization of m-PEG12-OH Conjugates
Welcome to the technical support center for the characterization of m-PEG12-OH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a discrete polyethylene (B3416737) glycol (PEG) linker with a methoxy (B1213986) group at one end and a hydroxyl group at the other, connected by a 12-unit ethylene (B1197577) glycol chain. Its primary application is in bioconjugation, where it is used to improve the solubility, stability, and pharmacokinetic properties of molecules such as proteins, peptides, and small drugs. The terminal hydroxyl group allows for covalent attachment to various functional groups on the target molecule.
Q2: What are the main challenges in characterizing this compound conjugates?
A2: The primary challenges in characterizing this compound conjugates stem from the potential for incomplete reaction, the formation of side products, and the inherent properties of PEG. Key difficulties include:
-
Heterogeneity: The reaction may produce a mixture of the desired conjugate, unreacted starting materials (both the this compound and the target molecule), and side products.
-
Lack of a Strong Chromophore: The PEG molecule itself does not have a strong UV chromophore, which can make detection and quantification by standard HPLC-UV methods challenging.[1]
-
Broad Peaks in Chromatography: PEGylated molecules can exhibit broad peaks and peak tailing in reversed-phase HPLC, complicating purification and analysis.[1]
-
Complex Mass Spectra: The presence of multiple PEGylated species can lead to complex mass spectra that may be difficult to interpret.[1]
Q3: How does the hydroxyl group of this compound influence the conjugation strategy?
A3: The terminal hydroxyl group is less reactive than functional groups like amines or carboxylic acids. Conjugation typically requires activation of either the hydroxyl group on the PEG or a corresponding functional group on the target molecule. Common strategies include esterification to a carboxylic acid or etherification. The choice of reaction chemistry will dictate the reaction conditions and potential side products, which in turn affects the characterization approach.
Q4: Is it possible for the PEG chain to degrade during conjugation or analysis?
A4: The polyethylene glycol backbone is generally considered stable under most bioconjugation and analytical conditions. However, extreme pH or temperature conditions should be avoided as they can potentially lead to degradation. The stability of the linkage formed (e.g., an ester bond) is often the more critical factor to consider during analysis and for the long-term stability of the conjugate.[2][3]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Q: I am observing very little or no formation of my desired this compound conjugate. What are the likely causes?
A: Low conjugation yield is a common issue and can often be attributed to problems with reagents, reaction conditions, or the chosen conjugation chemistry.
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | Ensure that all reagents, especially activating agents (e.g., carbodiimides like EDC if forming an ester), are fresh and have been stored correctly to prevent degradation from moisture.[4] |
| Suboptimal Reaction Conditions | Verify that the pH, temperature, and solvent are appropriate for the specific conjugation chemistry being used. For example, EDC/NHS chemistry for ester formation has optimal pH ranges for the activation and coupling steps.[4] |
| Steric Hindrance | The conjugation site on the target molecule may be sterically hindered, preventing the this compound from accessing it. Consider using a different conjugation strategy or modifying the linker length if possible.[4] |
| Presence of Water | For reactions sensitive to hydrolysis, such as those involving activated esters, ensure that anhydrous solvents and reagents are used to prevent premature quenching of the reaction.[4] |
Issue 2: Complex or Impure Product Mixture on HPLC
Q: My HPLC chromatogram shows multiple peaks, and I'm unsure which is my product. How can I identify the correct peak and assess purity?
A: A complex HPLC profile is common in conjugation reactions. A systematic approach is needed to identify the product and impurities.
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | Inject standards of your starting this compound and the target molecule to identify their retention times. |
| Side Products | The presence of unexpected peaks may indicate the formation of side products. This could be due to reactions with secondary functional groups on your target molecule or degradation of reagents. |
| Poor Chromatographic Resolution | Optimize your HPLC method. Try a different gradient, mobile phase, or column chemistry (e.g., C4 instead of C18 for protein conjugates) to improve separation.[1] |
| Lack of UV Absorbance | If your conjugate or impurities lack a UV chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[1] |
Issue 3: Difficulty in Purifying the Conjugate
Q: I am struggling to separate my this compound conjugate from unreacted PEG and other impurities. What purification methods are most effective?
A: The purification of PEGylated products can be challenging due to the similar properties of the conjugate and potential impurities.
| Purification Method | Application and Considerations |
| Size Exclusion Chromatography (SEC) | This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules like excess this compound.[5] |
| Reversed-Phase HPLC (RP-HPLC) | RP-HPLC can be used for purification, but optimization is often required to achieve good separation, especially if the hydrophobicity difference between the conjugate and impurities is small. |
| Ion Exchange Chromatography (IEX) | If the conjugation process alters the net charge of the target molecule, IEX can be a powerful tool for separation. |
Experimental Protocols
Protocol 1: Characterization by Reversed-Phase HPLC (RP-HPLC)
This protocol is a general guideline for the purity assessment of an this compound conjugate.
-
Instrumentation: HPLC system with a UV detector. An ELSD or CAD is recommended if the conjugate lacks a strong chromophore.[1]
-
Column: C18 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or formic acid.[1]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA or formic acid.[1]
-
Gradient: A linear gradient tailored to the hydrophobicity of the conjugate. A typical starting point is 10-90% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the target molecule absorbs (e.g., 280 nm for proteins). If using ELSD or CAD, follow the manufacturer's recommendations.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol outlines the use of ESI-MS for confirming the molecular weight of the conjugate.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
-
LC Conditions (for LC-MS):
-
MS Conditions:
-
Ionization Mode: Positive ion mode is typically used.
-
Mass Range: Set to encompass the expected m/z of the conjugate.
-
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL. For protein conjugates, desalting may be required.[1]
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate. Compare the experimental mass with the theoretical mass.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a method for confirming the structure of the conjugate using ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Filter the solution into a clean NMR tube.[1]
-
Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Key Signals to Observe:
-
The characteristic repeating ethylene glycol protons of the PEG linker, which typically appear as a complex multiplet around 3.6 ppm.[1]
-
The methoxy protons of the m-PEG group, which should appear as a singlet around 3.3-3.4 ppm.[1]
-
Signals corresponding to the protons of the conjugated molecule, which may be shifted upon conjugation.
-
-
Data Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials to confirm the presence of signals from both components and to identify any chemical shifts indicative of successful conjugation.
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound conjugates.
References
Technical Support Center: Controlling the Degree of PEGylation with m-PEG12-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when controlling the degree of PEGylation using m-PEG12-OH.
Frequently Asked Questions (FAQs)
Q1: Can I directly use this compound for PEGylation?
A1: No, the terminal hydroxyl (-OH) group of this compound is generally unreactive under standard bioconjugation conditions. It needs to be "activated" by converting the hydroxyl group into a more reactive functional group, such as a tosylate, NHS ester, or aldehyde, before it can be efficiently conjugated to a biomolecule.
Q2: What are the common activation methods for this compound?
A2: The most common activation methods involve:
-
Tosylation: Reacting this compound with p-toluenesulfonyl chloride (TsCl) to form m-PEG12-OTs. The tosylate is an excellent leaving group for subsequent reactions with nucleophiles like amines or thiols.
-
Conversion to m-PEG12-NHS Ester: This is a multi-step process that typically involves converting the hydroxyl group to a carboxylic acid, which is then activated with N-hydroxysuccinimide (NHS) to create an amine-reactive NHS ester.
-
Oxidation to m-PEG12-Aldehyde: The hydroxyl group can be oxidized to an aldehyde, which can then be used for N-terminal specific PEGylation via reductive amination.
Q3: How do I control the degree of PEGylation?
A3: The degree of PEGylation, which is the number of PEG molecules attached to a single biomolecule, can be controlled by carefully adjusting several reaction parameters:
-
Molar Ratio of Activated PEG to Biomolecule: This is the most critical factor. Increasing the molar excess of the activated PEG reagent will generally result in a higher degree of PEGylation.[1] It is recommended to perform small-scale optimization experiments with varying molar ratios to find the optimal condition for your desired outcome.[2]
-
Reaction pH: The pH of the reaction buffer affects the reactivity of the functional groups on both the PEG reagent and the target biomolecule. For example, when targeting primary amines with an NHS ester, a pH range of 7.0-8.5 is typically used.[2] A lower pH within this range can sometimes favor modification of the N-terminus over lysine (B10760008) residues.
-
Reaction Time: Shorter reaction times generally lead to a lower degree of PEGylation. Monitoring the reaction over time can help determine the point at which the desired degree of PEGylation is achieved.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 4°C) can slow down the reaction rate, providing better control over the extent of PEGylation.[1]
-
Protein Concentration: The concentration of the biomolecule can influence the reaction kinetics. Higher protein concentrations may require a lower molar excess of the PEG reagent to achieve the same degree of PEGylation.
Q4: What are the best methods to characterize the degree of PEGylation?
A4: Several analytical techniques can be used to determine the degree of PEGylation:
-
SDS-PAGE: This is a simple and widely used method to qualitatively assess the increase in molecular weight of the protein after PEGylation. A shift in the band to a higher apparent molecular weight indicates successful PEGylation. Multiple bands may suggest different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).[3][4][5]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a powerful technique for accurately determining the molecular weight of the unmodified and PEGylated protein. The degree of PEGylation can be calculated from the mass difference.[6][7][8][9][10]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger hydrodynamic radius and therefore elute earlier than their unmodified counterparts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for the quantitative determination of the degree of PEGylation by comparing the integral of the characteristic PEG protons to a unique proton signal from the biomolecule.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during the activation of this compound and the subsequent PEGylation reaction.
Issue 1: Low Yield During Activation of this compound
| Symptom | Probable Cause | Recommended Solution(s) |
| Low or no conversion of this compound to the activated form (e.g., m-PEG12-OTs). | Moisture Contamination: this compound is hygroscopic, and water will react with the activating reagent (e.g., tosyl chloride), reducing its availability. | * Ensure this compound is thoroughly dried under vacuum before use. * Use anhydrous solvents (e.g., dichloromethane, DMF) for the reaction. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degraded Activating Reagent: Reagents like tosyl chloride are sensitive to moisture and can degrade over time. | * Use a fresh bottle of the activating reagent. * Store activating reagents in a desiccator. | |
| Suboptimal Reaction Conditions: Incorrect stoichiometry or temperature can lead to incomplete reaction. | * Use a slight excess (1.2-1.5 equivalents) of the activating reagent. * Ensure the correct amount and quality of the base (e.g., pyridine (B92270) or triethylamine (B128534) for tosylation) is used. * Follow the recommended temperature profile for the specific activation reaction (e.g., initial cooling to 0°C for tosylation).[12] |
Issue 2: Low Yield of PEGylated Product
| Symptom | Probable Cause | Recommended Solution(s) |
| A significant amount of unreacted biomolecule remains after the PEGylation reaction. | Hydrolyzed Activated PEG: Activated PEG reagents, especially NHS esters, are susceptible to hydrolysis in aqueous buffers, rendering them inactive. | * Prepare the solution of the activated PEG immediately before use. Do not store activated PEG in aqueous solutions.[13][14][15] * Control the reaction pH; for NHS esters, a pH of 7.0-7.5 can offer a good balance between amine reactivity and NHS ester stability.[16] |
| Suboptimal Molar Ratio: An insufficient amount of activated PEG will lead to incomplete conjugation. | * Increase the molar excess of the activated PEG reagent. Perform a titration to find the optimal ratio for your target biomolecule. A common starting point is a 5- to 20-fold molar excess.[1][17] | |
| Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target biomolecule for the activated PEG. | * Perform a buffer exchange into a non-amine-containing buffer like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer before the reaction.[13] | |
| Steric Hindrance: The target functional group on the biomolecule may be in a sterically hindered location, making it less accessible to the PEG reagent. | * Consider using a PEG reagent with a longer spacer arm. * Slightly increase the reaction temperature or time to overcome the energy barrier, but monitor for potential side reactions or protein denaturation. |
Issue 3: High Degree of Polydispersity in the PEGylated Product
| Symptom | Probable Cause | Recommended Solution(s) |
| The final product is a heterogeneous mixture with multiple PEG chains attached per biomolecule. | High PEG-to-Biomolecule Molar Ratio: An excessive amount of activated PEG increases the likelihood of multiple PEG chains attaching to a single molecule. | * Systematically decrease the molar ratio of activated PEG to your biomolecule. * Perform small-scale trial reactions with varying ratios (e.g., 1:1, 5:1, 10:1) to identify the ratio that favors the desired degree of PEGylation. |
| Multiple Reactive Sites: The biomolecule has multiple reactive sites with similar reactivity (e.g., multiple lysine residues for amine-reactive PEGylation). | * For amine-reactive PEGylation, performing the reaction at a lower pH (e.g., 7.0-7.5) can sometimes increase selectivity for the more reactive N-terminal alpha-amino group over the epsilon-amino groups of lysines. * Consider site-specific PEGylation strategies if a homogenous product is critical. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the attachment of additional PEG chains. | * Monitor the reaction progress over time using techniques like SDS-PAGE or SEC. * Quench the reaction (e.g., by adding a small molecule with the target functional group like Tris or glycine (B1666218) for NHS esters) once the desired degree of PEGylation is achieved. |
Data Presentation
The degree of PEGylation is highly dependent on the specific protein and the reaction conditions used. The following table provides a general illustration of the expected trend when varying the molar ratio of an amine-reactive m-PEG12-NHS ester to a model protein. Note: These values are illustrative and should be optimized for your specific system.
| Molar Ratio (m-PEG12-NHS Ester : Protein) | Expected Predominant Species | Expected Average Degree of PEGylation |
| 1:1 - 3:1 | Mono-PEGylated | ~1 |
| 5:1 - 10:1 | Mixture of Mono- and Di-PEGylated | 1 - 2 |
| >20:1 | Mixture of various PEGylated species | >2 |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of this compound to the more reactive m-PEG12-tosylate (m-PEG12-OTs).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Round-bottom flask and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation: Thoroughly dry the this compound under vacuum. Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the dried this compound (1 equivalent) in anhydrous DCM in the round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 equivalents), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Extract the product with DCM, wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude m-PEG12-OTs by column chromatography on silica (B1680970) gel.
Protocol 2: Amine-Reactive PEGylation using Activated m-PEG12
This protocol provides a general procedure for the PEGylation of a protein using a pre-activated m-PEG12-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activated m-PEG12-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification supplies (e.g., dialysis cassettes or size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Activated PEG Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
PEGylation Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the activated PEG solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[18]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[18]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE and/or mass spectrometry to determine the degree of PEGylation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
side reactions of m-PEG12-OH and how to minimize them
Welcome to the Technical Support Center for m-PEG12-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the use of this compound in your experiments. Here, you will find information to help you minimize common side reactions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) group at one end and a hydroxyl group at the other. The "12" signifies that it contains twelve repeating ethylene (B1197577) glycol units. This structure provides a discrete and defined spacer length, which is crucial for reproducibility in bioconjugation. Its primary applications are in drug delivery, proteomics, and nanotechnology, where it is used as a linker to improve the solubility, stability, and pharmacokinetic properties of biomolecules and nanoparticles.[1]
Q2: What are the main chemical reactions the hydroxyl group of this compound can undergo?
The terminal hydroxyl group of this compound can undergo several common organic reactions, primarily:
-
Esterification: Reaction with a carboxylic acid or its activated derivative to form a stable ester linkage.
-
Etherification: Reaction with an alkyl halide or sulfonate (e.g., tosylate) in the presence of a base to form a stable ether linkage, commonly known as the Williamson ether synthesis.[2][3]
-
Activation: The hydroxyl group can be activated with various reagents like tosyl chloride (TsCl), N,N'-disuccinimidyl carbonate (DSC), or 1,1'-carbonyldiimidazole (B1668759) (CDI) to make it more susceptible to nucleophilic attack.[4]
Q3: What are the most common side reactions observed when working with this compound?
The most common side reactions are dependent on the type of reaction being performed:
-
During Esterification: The primary side reaction is the hydrolysis of the newly formed ester bond, which is the reverse of the esterification reaction. This is particularly prevalent if water is present in the reaction mixture.
-
During Etherification (Williamson Ether Synthesis): The main competing side reaction is the base-catalyzed elimination (E2) of the alkylating agent, which leads to the formation of an alkene instead of the desired ether. This is more significant with secondary and tertiary alkyl halides.[5][6]
-
During Activation: Incomplete activation or reaction of the activating agent with residual water can lead to a mixture of unreacted this compound and activated PEG. With activating agents like CDI, excess CDI can react with the target hydroxyl groups, inhibiting the desired subsequent reaction.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical modification of this compound.
Issue 1: Low Yield of Ester Product in Esterification Reactions
| Possible Cause | Recommended Solution |
| Hydrolysis of the ester product | Ensure all reactants and solvents are anhydrous. Use of a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the ester product. |
| Incomplete reaction | Increase the reaction temperature or time. Use a catalyst such as sulfuric acid or p-toluenesulfonic acid for Fischer esterification. For milder conditions, use coupling agents like DCC or EDC with DMAP. |
| Steric hindrance | If reacting with a sterically hindered carboxylic acid, consider converting the carboxylic acid to a more reactive acid chloride to increase reactivity. |
Issue 2: Formation of Alkene Byproduct in Williamson Ether Synthesis
| Possible Cause | Recommended Solution |
| Use of a sterically hindered alkyl halide | Whenever possible, use a primary alkyl halide or a methyl halide as they are less prone to elimination. If a secondary alkyl halide must be used, a less hindered base and lower reaction temperatures are recommended.[2][3] |
| Strongly basic and hindered alkoxide | While a strong base is needed to deprotonate the this compound, using a very bulky base can favor elimination. Sodium hydride (NaH) is a common and effective choice.[3] |
| High reaction temperature | Higher temperatures can favor the E2 elimination reaction. If elimination is a significant problem, try running the reaction at a lower temperature for a longer duration.[5] |
Issue 3: Incomplete Activation of this compound
| Possible Cause | Recommended Solution |
| Moisture in the reaction | Ensure all reagents and solvents are anhydrous, as activating agents like TsCl, DSC, and CDI are highly sensitive to moisture.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient activating agent | Use a slight excess of the activating agent to ensure complete conversion of the hydroxyl groups. However, a large excess should be avoided as it can complicate purification. |
| Side reaction with excess activating agent (e.g., CDI) | For CDI activation, a two-step process where the excess CDI is removed before the addition of the nucleophile can improve yields.[7] |
Quantitative Data Summary
The following tables provide representative data for common reactions involving this compound and similar PEG-alcohols. Note that actual yields may vary depending on the specific reactants and conditions.
Table 1: Comparison of Esterification Methods for PEG-Alcohols
| Method | Activating/Coupling Agent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Esterification | H₂SO₄ or TsOH | 60-80 | Inexpensive, simple procedure | Harsh acidic conditions, reversible reaction |
| Steglich Esterification | DCC/DMAP or EDC/DMAP | 80-95 | Mild conditions, high yield | Byproducts can be difficult to remove |
| Acid Chloride | Thionyl chloride (SOCl₂) | >90 | Highly reactive, drives reaction to completion | Acid chloride is moisture sensitive and corrosive |
Table 2: Influence of Alkyl Halide Structure on Williamson Ether Synthesis Yield with PEG-Alcohols
| Alkyl Halide Type | Substrate Example | Typical Ether Yield (%) | Typical Alkene Byproduct (%) |
| Methyl | Methyl iodide | >95 | <1 |
| Primary | Ethyl bromide | 90-95 | 5-10 |
| Secondary | 2-Bromopropane | 40-60 | 40-60 |
| Tertiary | tert-Butyl bromide | <5 | >95 |
Data is representative and based on general principles of SN2 vs. E2 reactions.[2][3][5]
Experimental Protocols
Protocol 1: Esterification of this compound using EDC/DMAP Coupling
This protocol describes a general procedure for the esterification of this compound with a carboxylic acid under mild conditions.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add EDC (1.5 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Williamson Ether Synthesis with this compound
This protocol details the formation of an ether linkage using an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Primary alkyl halide (e.g., ethyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add NaH (1.5 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
effect of pH on m-PEG12-OH conjugation efficiency.
Welcome to the technical support center for m-PEG12-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues related to the effect of pH on conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of this compound conjugation?
The terminal hydroxyl group (-OH) of this compound is generally unreactive towards common functional groups on biomolecules like proteins under mild conditions.[1] Therefore, it must first be "activated". A common and efficient method involves converting the hydroxyl group to a carboxylic acid (m-PEG12-acid), which is then activated using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS). This creates a highly reactive m-PEG12-NHS ester, which then readily couples with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[2][3][4]
Q2: Why is pH the most critical factor for m-PEG12 conjugation efficiency?
The pH is the most critical parameter because it governs a crucial trade-off between the reactivity of the target amine and the stability of the activated PEG reagent.[5]
-
Amine Reactivity: For the conjugation reaction to occur, the primary amine on the target molecule must be deprotonated (in the –NH₂ form) to act as a nucleophile. At a low pH, amines are predominantly protonated (–NH₃⁺), which makes them non-reactive. As the pH increases, more of the amine groups become deprotonated and available for reaction.[5]
-
NHS Ester Stability: The activated intermediate, the NHS ester, is susceptible to hydrolysis—a reaction with water that breaks down the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH levels.[5][6]
Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the premature degradation of the activated PEG reagent.
Q3: What is the optimal pH for conjugating an activated m-PEG12-NHS ester?
The optimal pH for the reaction between an m-PEG-NHS ester and a primary amine is between pH 7.0 and 8.5 .[2] Many protocols recommend a narrower, more optimal range of pH 8.3-8.5 to achieve the highest efficiency.[5][7][8] This range provides a good balance between maintaining a high concentration of deprotonated, reactive amines and managing the rate of NHS ester hydrolysis.[8]
Q4: Why is a two-step pH process recommended when starting from m-PEG12-acid?
A two-step process is highly recommended because the optimal pH conditions for the initial carboxyl activation and the subsequent amine coupling are different.[2]
-
Step 1: Activation (pH 4.5 - 6.0): The activation of the carboxylic acid on the PEG using EDC and NHS is most efficient in a slightly acidic environment. A common buffer for this step is 0.1 M MES.[2][8]
-
Step 2: Coupling (pH 7.0 - 8.5): The reaction of the newly formed NHS-activated PEG with the target amine is most efficient at a slightly alkaline pH. Common buffers include PBS, HEPES, or borate.[2][8]
Attempting the entire process at a single, intermediate pH can lead to significantly reduced overall efficiency.[2]
Data Presentation: pH Effects on Reaction Kinetics
The pH of the reaction buffer has a dramatic impact on the stability of the activated m-PEG-NHS ester and the overall reaction rate.
Table 1: Effect of pH on the Half-life of PEG-NHS Ester
| pH | Approximate Half-life of NHS Ester | Implication for Experiment |
|---|---|---|
| 7.4 | > 120 minutes | Slower conjugation, but the PEG reagent is very stable, allowing for longer reaction times.[6][9] |
| 8.0 | ~125 - 210 minutes | A good starting point offering a balance of reactivity and stability.[10] |
| 8.5 | ~10 - 180 minutes | Increased reaction rate, but the reagent is less stable, requiring prompt execution.[10] |
| 9.0 | < 9 minutes | Very rapid conjugation, but also extremely fast hydrolysis; reaction must be completed quickly.[6][9] |
Table 2: Effect of pH on Amine Conjugation Reaction Time
| pH | Half-time for Amide Formation (t½) | Relative Reaction Speed |
|---|---|---|
| 8.0 | ~25 - 80 minutes | Moderate[10][11] |
| 8.5 | ~10 - 20 minutes | Fast[10][11] |
| 9.0 | ~5 - 10 minutes | Very Fast[10][11] |
Visualized Workflows and Logic
Caption: Workflow for the recommended two-step pH conjugation process.
Caption: The trade-off between amine reactivity and NHS ester stability at different pH levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Incorrect Buffer pH: If the pH is too low (<7.0), amines are protonated and non-reactive. If too high (>9.0), the PEG-NHS ester hydrolyzes before it can react.[5] | Verify the pH of your reaction buffer immediately before use. An optimal range of 8.3-8.5 is a good target. Use a freshly prepared buffer.[5][7] |
| Buffer Contains Competing Amines: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the activated PEG.[6] | Perform buffer exchange into an amine-free buffer like PBS, HEPES, or Borate before starting the conjugation.[6] | |
| Dilute Reactant Concentrations: If your protein or PEG solution is too dilute, the desired reaction will be slow, allowing the competing hydrolysis reaction to dominate.[5] | Whenever possible, work with higher reactant concentrations (e.g., 1-10 mg/mL for proteins). For dilute solutions, you may need to increase the molar excess of the PEG-NHS ester.[5][12] | |
| Protein Aggregation During Reaction | Suboptimal pH: The reaction pH may be one at which your specific protein is unstable or prone to aggregation.[13] | Ensure the chosen reaction pH (7.2-8.5) is one where your protein is known to be stable and soluble. Consider performing the reaction at a lower temperature (4°C) to slow aggregation kinetics.[13] |
| High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[6] | Try reducing the protein concentration in the reaction mixture.[6] | |
| Multiple PEGylated Products (Polydispersity) | High Molar Ratio of PEG: A large excess of the PEG reagent increases the probability of modification at multiple sites on the protein.[6] | Systematically decrease the PEG:protein molar ratio to favor mono-PEGylation. Perform a titration to find the optimal ratio for your desired outcome.[6][13] |
| High Reaction pH: A higher pH (e.g., > 8.5) increases the reactivity of all available amines (like those on lysine residues), leading to a higher degree of PEGylation.[6] | Lowering the reaction pH (e.g., towards 7.2-7.5) can increase selectivity for the N-terminal amine, which generally has a lower pKa than lysine ε-amines, resulting in a more homogenous product.[6][13] |
Experimental Protocols
Protocol 1: Conjugation Using Pre-activated m-PEG12-NHS Ester
This protocol is for when you are using an m-PEG reagent that is already activated with an NHS ester.
-
Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[12]
-
Prepare the PEG Reagent: Immediately before use, dissolve the m-PEG12-NHS ester in a water-miscible, anhydrous organic solvent like DMSO or DMF to a high concentration (e.g., 10 mM).[14]
-
Perform Conjugation: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[12][15]
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[14][15]
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.[12]
-
Purify: Remove excess, unreacted PEG reagent and byproducts via size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[12][14]
Protocol 2: Two-Step Conjugation Starting from m-PEG12-Acid
This protocol is for activating the carboxylic acid of m-PEG12-acid before conjugation.
-
Prepare Activation Reagents: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of m-PEG12-acid, EDC, and NHS in an anhydrous solvent (e.g., DMSO or DMF) or the activation buffer.[3]
-
Activate PEG: In a microcentrifuge tube, combine m-PEG12-acid with EDC (e.g., 10-fold molar excess) and NHS (e.g., 20-fold molar excess) in an acidic "Activation Buffer" (e.g., 0.1 M MES, pH 4.5-6.0). Incubate for 15-30 minutes at room temperature.[3][15]
-
Prepare Protein and Adjust pH: While the PEG is activating, dissolve your protein in a "Coupling Buffer" (e.g., PBS, pH 7.2-7.5).[3]
-
Perform Conjugation: Add the activated PEG solution to the protein solution. If necessary, adjust the pH of the final reaction mixture to 7.2-7.5.[3]
-
Incubate: Incubate the reaction for 2 hours at room temperature with gentle stirring.[3]
-
Quench and Purify: Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the final PEGylated product.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance with m-PEG12-OH Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing m-PEG12-OH linkers to manage steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how can an this compound linker help manage it?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule impede a chemical reaction or intermolecular interaction.[1][2][3] In bioconjugation, this can prevent a reactive group on one molecule from accessing its target on another.[2] The this compound linker, a monodisperse polyethylene (B3416737) glycol with 12 PEG units, acts as a flexible, hydrophilic spacer.[4][5] It increases the distance between two conjugated molecules, which minimizes spatial obstruction and can allow for more efficient reactions and help preserve the biological activity of the molecules involved.[2]
Q2: When should I choose a PEG12 linker over a shorter or longer PEG chain?
A2: The optimal PEG linker length is highly dependent on the specific application and the molecules being conjugated.[3][6]
-
Too short: A linker that is too short may not provide enough separation between large molecules, leading to continued steric clashes.[2][6]
-
Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, creating its own form of steric hindrance or leading to a non-productive binding complex.[2][6]
A PEG12 linker often provides a good balance, offering sufficient length to overcome hindrance in many systems, such as in the development of some PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), without the excessive flexibility that can sometimes be detrimental.[6][7]
Q3: Can the this compound linker itself cause experimental issues?
A3: Yes. While beneficial, the PEG linker can sometimes be the source of problems. The PEG chain itself can occasionally cause steric hindrance, particularly in crowded molecular environments.[8] It is also crucial to use high-purity reagents, as impurities like PEG diol in a monofunctional PEG reagent can lead to undesired cross-linking and side products.[2][9]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Symptoms:
-
Analysis by SDS-PAGE, HPLC, or mass spectrometry shows a large amount of unreacted starting material.[10][11]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize pH: Ensure the reaction buffer pH is optimal for the chosen conjugation chemistry (e.g., pH 7.0-8.5 for NHS-ester reactions, pH 6.5-7.5 for thiol-maleimide reactions).[13] Control Temperature: Most reactions proceed well at room temperature for 1-2 hours or at 4°C overnight.[8] Higher temperatures can sometimes increase the reaction rate but may also promote protein denaturation.[12][14] |
| Inactive Reagents | Use Fresh Reagents: The terminal hydroxyl group of the this compound linker must be activated (e.g., as an NHS ester or tosylate) for conjugation. These activated groups can hydrolyze if not stored or handled properly.[13] Prepare solutions immediately before use and avoid repeated freeze-thaw cycles.[12][13] |
| Steric Hindrance at Conjugation Site | Increase Reaction Time/Temperature: To provide more energy to overcome the activation barrier, consider increasing the reaction time or gently heating the reaction (e.g., to 40-50 °C).[15] Change Conjugation Strategy: If possible, consider site-specific mutagenesis to introduce a reactive handle (like a cysteine) in a more accessible region of the protein.[8] |
| Interfering Buffer Components | Use a Non-Reactive Buffer: Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry, as they will compete with the target protein.[13] Phosphate-buffered saline (PBS) is often a suitable starting point.[13] |
Issue 2: Aggregation of the Protein-PEG Conjugate
Symptoms:
-
Visible precipitation during or after the conjugation reaction.
-
Poor recovery after purification.
-
High molecular weight aggregates observed during SEC-HPLC analysis.[10]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Protein Concentration | Lower Protein Concentration: Reducing the protein concentration can decrease the likelihood of intermolecular interactions that lead to aggregation.[14] |
| Suboptimal Buffer Conditions | Optimize pH and Additives: Ensure the reaction pH is one at which your protein is known to be stable and soluble. Consider adding stabilizing excipients, such as arginine or glycerol, to the reaction buffer. |
| Formation of Multi-PEGylated Species | Optimize PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can lead to multiple PEG chains being attached to a single protein, which can sometimes promote aggregation.[12] Perform a titration to find the optimal molar ratio.[14] |
| Cross-linking with Bifunctional PEG | Ensure Purity of this compound: If your monofunctional this compound reagent is contaminated with bifunctional PEG-diol, intermolecular cross-linking and aggregation can occur.[12] Use a high-purity reagent from a reputable supplier. |
Issue 3: Reduced Biological Activity of the Final Conjugate
Symptoms:
-
The purified conjugate shows lower than expected binding affinity in an ELISA or SPR assay.
-
Reduced efficacy in cell-based functional assays.[7]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Active Site | Site-Directed Conjugation: The PEG linker may be physically blocking the active site or binding domain of the biomolecule.[3] If conjugation is random (e.g., to lysine (B10760008) residues), this is a significant risk. Use site-specific conjugation methods to attach the linker to a region distant from the active site.[9] |
| Linker Length is Not Optimal | Evaluate Different Linker Lengths: The PEG12 linker may be too long or too short for the specific system. Synthesize and test conjugates with different PEG linker lengths (e.g., PEG4, PEG8, PEG24) to empirically determine the optimal length for maintaining activity.[6][7] |
| Denaturation During Reaction | Use Milder Reaction Conditions: The conjugation reaction conditions (e.g., pH, temperature, presence of organic co-solvents) may have partially denatured the protein. Perform the reaction at a lower temperature (e.g., 4°C) and minimize the concentration of organic solvents like DMSO or DMF.[14][16] |
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Activity
The length of the PEG linker is a critical factor that dictates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[6] This table summarizes hypothetical data illustrating the common trend observed when varying linker length.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | Target Degradation (DC50, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-1 | m-PEG4 | ~15 | > 1000 | 0.8 |
| PROTAC-2 | m-PEG8 | ~27 | 150 | 2.5 |
| PROTAC-3 | m-PEG12 | ~39 | 25 | 5.1 |
| PROTAC-4 | m-PEG24 | ~75 | 200 | 1.5 |
Data is representative. Optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[6] A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long linker can lead to a non-productive complex.[6][17]
Experimental Protocols
Protocol 1: General Procedure for Activation of this compound and Conjugation to a Protein via NHS-Ester Chemistry
This protocol describes a general method for activating the terminal hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester and subsequently conjugating it to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[16]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[16]
-
Purification supplies (e.g., dialysis cassette or size-exclusion chromatography column)[16]
Part A: Activation of this compound to m-PEG12-NHS Ester
-
Dissolution: Dissolve this compound (1 eq.) and DSC (1.5 eq.) in anhydrous DCM.
-
Base Addition: Add pyridine (2 eq.) dropwise to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours under an inert atmosphere (e.g., argon).
-
Work-up: Wash the reaction mixture with 5% HCl solution and then with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude m-PEG12-NHS ester.
-
Characterization: Confirm the formation of the active ester via LC-MS or NMR before proceeding.
Part B: Conjugation to Protein
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[16]
-
PEG Solution Preparation: Immediately before use, dissolve the activated m-PEG12-NHS ester in anhydrous DMF or DMSO to create a stock solution.[16]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the m-PEG12-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[16]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.[16][18]
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[16][18]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight, and use mass spectrometry or SEC-MALS to determine the degree of PEGylation and aggregation state.[10][11]
Visualizations
Caption: Conceptual diagram of steric hindrance and its mitigation.
Caption: Workflow for a typical protein conjugation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
long-term storage and stability of m-PEG12-OH solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of m-PEG12-OH solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of your this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for pure this compound?
A1: For long-term stability, pure this compound should be stored at -20°C.[1][2] Some suppliers also indicate that storage at 4°C is acceptable for up to two years.[1] To prevent degradation, it is crucial to protect the compound from light and moisture.[2][3][4] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.[2][3][4][5]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For optimal stability, stock solutions should be prepared in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][3][6] It is recommended to store these solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[3][6]
Q3: What are the primary degradation pathways for this compound?
A3: The main stability concern for this compound, like other polyethylene (B3416737) glycol (PEG) compounds, is oxidative degradation of the polyether backbone.[2][3] This process can be initiated by exposure to heat, light, oxygen, and transition metal ions.[3] Oxidative degradation is a radical chain reaction that can lead to chain scission and the formation of impurities such as aldehydes and formic acid.[3]
Q4: How can I assess the stability of my this compound solution?
A4: A comprehensive stability assessment of this compound solutions can be performed using a combination of chromatographic and spectroscopic techniques.[3] High-Performance Liquid Chromatography (HPLC) is suitable for quantifying purity and detecting degradation products.[3][7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of any impurities, which helps in understanding the degradation pathways.[3][8] Nuclear Magnetic Resonance (NMR) spectroscopy is useful for confirming the chemical structure and identifying structural changes.[3][8]
Q5: What handling precautions should I take when working with this compound and its solutions?
A5: To maintain the integrity of this compound, it is important to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the product.[2][3][6] When preparing solutions, use anhydrous solvents to prevent hydrolysis-mediated degradation.[3] After use, it is good practice to flush the container with a dry, inert gas like argon or nitrogen before resealing.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | This compound can be a viscous liquid or a low-melting solid, making it challenging to handle and weigh. The solvent may also have absorbed moisture, reducing its solvating power. | Gently warm the solution to approximately 54°C and use an ultrasonic bath to aid dissolution.[6] For hygroscopic solvents like DMSO, use a fresh, unopened bottle.[6] Preparing a concentrated stock solution in a suitable anhydrous organic solvent (e.g., DMSO, DMF) can facilitate easier handling for subsequent experiments.[6] |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) | The presence of unexpected peaks may indicate degradation of the this compound. This is often due to oxidation of the PEG backbone. | Review your storage and handling procedures. Ensure the compound and its solutions are stored at the recommended temperature, protected from light, and under an inert atmosphere.[3][6] To confirm degradation, analyze a fresh sample of this compound as a control. |
| Variability in Experimental Results | Inconsistent results can arise from using degraded this compound or from repeated freeze-thaw cycles of stock solutions. | For critical applications, it is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[3][6] Always use fresh solutions for sensitive experiments and regularly check the purity of your stock solutions using analytical techniques like HPLC. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Recommendations |
| Pure (Solid/Liquid Mixture) | -20°C | Up to 3 years[1] | Protect from light and moisture.[2][3][4] Store under an inert atmosphere (Argon or Nitrogen).[2][3][4][5] |
| 4°C | Up to 2 years[1] | Protect from light and moisture.[2][3][4] | |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months[1] | Aliquot into single-use vials to avoid freeze-thaw cycles.[3][6] |
| -20°C | Up to 1 month[1] | Aliquot into single-use vials to avoid freeze-thaw cycles.[3][6] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions via HPLC
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., water, PBS, DMSO) at a typical working concentration. Divide the solution into multiple vials for analysis at different time points. Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature). Include a control sample stored at -80°C.
-
HPLC Analysis: At each designated time point, analyze the samples using a reversed-phase HPLC system.
-
Column: C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection: UV detector at a low wavelength (e.g., 214 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis: Compare the chromatograms over time. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation. Quantify the purity of the this compound at each time point.
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Oxidative degradation pathway of the PEG backbone in this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to m-PEG12-OH and Shorter PEG Linkers for Advanced Bioconjugation
In the realm of drug development and bioconjugation, the choice of a linker molecule is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a therapeutic agent. Polyethylene glycol (PEG) linkers have become a cornerstone in the design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][2][3] This guide provides an objective comparison between the longer m-PEG12-OH linker and its shorter counterparts, such as m-PEG8-OH, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.
The length of the PEG chain is a paramount design parameter, directly impacting the physicochemical and biological properties of the resulting bioconjugate.[4] Longer PEG chains, like that in this compound, generally create a larger hydrodynamic radius, which can effectively shield the conjugated molecule from enzymatic degradation and renal clearance, thereby extending its time in circulation.[1][5][6] Conversely, shorter PEG linkers, such as m-PEG8-OH, may be advantageous when preserving the binding affinity and biological activity of the parent molecule is of utmost importance, as they minimize steric hindrance.[4]
Physicochemical Properties: A Head-to-Head Comparison
The fundamental chemical and physical characteristics of this compound and m-PEG8-OH are summarized below. These properties form the basis for their differential effects in biological systems.
| Property | This compound | m-PEG8-OH | Reference(s) |
| Molecular Weight | 560.67 g/mol | 384.46 g/mol | [7][8] |
| Formula | C₂₅H₅₂O₁₃ | C₁₇H₃₆O₉ | [7][8] |
| Number of PEG Units | 12 | 8 | [9][10] |
| Appearance | Liquid | Viscous Liquid or Solid | [11] |
| Solubility | Soluble in water and most organic solvents | Soluble in water and most organic solvents | [11][12] |
| Hydrophilicity | High | High | [6][10] |
Impact on Pharmacokinetics and Biological Activity
The length of the PEG linker plays a pivotal role in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a bioconjugate.[13] The following table summarizes the general trends observed when comparing a longer PEG linker (represented by this compound) to a shorter one (represented by m-PEG8-OH).
| Parameter | Impact of this compound (Longer Linker) | Impact of m-PEG8-OH (Shorter Linker) | Reference(s) |
| Plasma Half-life (t½) | Generally increased | Moderate increase | [1][14] |
| Renal Clearance | Reduced | Moderately reduced | [1][6] |
| Solubility & Stability | Significantly enhanced, reduces aggregation | Enhanced | [6][15] |
| Immunogenicity | Generally reduced due to better shielding | Reduced | [2][14] |
| Steric Hindrance | Potential for increased steric hindrance, which may slightly reduce in vitro potency | Lower potential for steric hindrance, often preserving binding affinity | [4][6][14] |
| Tumor Accumulation (EPR effect) | Can be enhanced due to longer circulation | May be less pronounced compared to longer linkers | [6] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates utilizing these PEG linkers.
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the fundamental steps for conjugating a drug-linker construct to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG-linker-drug construct with a reactive group (e.g., maleimide (B117702) or NHS ester)
-
Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (for thiol-maleimide conjugation)
-
Quenching reagent (e.g., Tris or N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation (for thiol-maleimide conjugation):
-
Incubate the antibody with a 3-5 fold molar excess of TCEP for 1-2 hours at 37°C to reduce disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA).[6]
-
-
Conjugation:
-
Add the m-PEG-linker-drug construct to the prepared antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[16]
-
-
Quenching:
-
Add a quenching reagent in molar excess to cap any unreacted functional groups on the antibody or linker.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC or TFF.
-
-
Characterization:
-
Determine the DAR, aggregation levels, and purity of the ADC using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Protocol for Assessing Conjugate Stability
This method is used to quantify the formation of soluble aggregates over time.
Materials:
-
Purified ADC solution
-
Size-Exclusion Chromatography (SEC) system with a suitable column
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the ADC at a defined concentration in a formulation buffer.
-
-
Thermal Stress:
-
Incubate the ADC samples at an elevated temperature (e.g., 40°C) for a specified period (e.g., 1, 2, and 4 weeks).
-
-
SEC Analysis:
-
At each time point, inject a sample onto the SEC column.
-
Monitor the elution profile using UV detection at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomeric ADC and the soluble aggregates.
-
Calculate the percentage of soluble aggregates at each time point to assess stability.[15]
-
Visualizing the Impact and Workflow
Diagrams created using Graphviz (DOT language) help to illustrate the key concepts and processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. mPEG8-OH, Octaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Stability Showdown: m-PEG12-OH vs. Longer PEG Linkers in Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The linker connecting an antibody to its cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) stability, efficacy, and safety profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable for their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2][] This guide provides an objective comparison of m-PEG12-OH, a discrete PEG linker with 12 ethylene (B1197577) glycol units, against longer PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of an ADC.[4][5] While this compound offers a balance of hydrophilicity and length, the use of longer PEG chains can offer distinct advantages, particularly in improving pharmacokinetics and in vivo efficacy.[6][7] However, this often comes with a trade-off in in vitro potency.[5][8]
Comparative Analysis of ADC Performance with Varying PEG Linker Lengths
The selection of an optimal PEG linker length is a delicate balance between improving pharmacokinetic (PK) properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that these data are compiled from studies using different antibody-payload combinations and experimental models, which can influence the results.[5]
Impact on Aggregation and Physical Stability
A primary role of PEG linkers is to mitigate the aggregation propensity of ADCs, which is often induced by hydrophobic payloads.[9] The hydrophilic nature of the PEG chain shields the hydrophobic drug, reducing intermolecular interactions.[9][10]
| Linker Type | % Aggregation (by SEC) | Thermal Stability (Tm) | Reference |
| No PEG | High | Lower | [9][11] |
| Short PEG (e.g., PEG4) | Moderate | Moderate | [11][12] |
| This compound | Low | Higher | [11][13] |
| Longer PEG (e.g., PEG24) | Very Low | Highest | [7][13][14] |
Table 1: Representative data on the impact of PEG linker length on ADC aggregation and thermal stability. Longer PEG chains generally provide better shielding against aggregation and can enhance conformational stability.
Impact on In Vitro Cytotoxicity
While beneficial for stability, longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity.[5][8] This may be attributed to steric hindrance from the longer PEG chain, which could impede the ADC's binding to its target antigen or the subsequent internalization and payload release.[5]
| Linker Type | IC50 (nM) | Relative Potency | Reference |
| No PEG | 0.5 | 1 | [8] |
| Short PEG (e.g., PEG4) | 1.2 | ~0.42 | [8] |
| This compound | 2.5 | ~0.2 | [11] |
| Longer PEG (e.g., 4 kDa) | 3.25 | ~0.15 | [8] |
| Longer PEG (e.g., 10 kDa) | 11.25 | ~0.04 | [8] |
Table 2: Illustrative data showing the trend of decreasing in vitro potency with increasing PEG linker length. The specific IC50 values are highly dependent on the cell line, payload, and antibody.
Impact on Pharmacokinetics and In Vivo Efficacy
Longer PEG linkers generally improve the pharmacokinetic profile of ADCs, leading to a longer plasma half-life and increased tumor accumulation.[4][15] This is due to the increased hydrodynamic radius of the ADC, which reduces renal clearance.[5] The enhanced PK properties often translate to improved in vivo anti-tumor activity, even with reduced in vitro potency.[8][15]
| Linker Type | Plasma Half-life (hours) | Tumor Growth Inhibition (%) | Reference |
| No PEG | 19.6 min | Lower | [8] |
| Short PEG (e.g., 4 kDa) | 49.2 min (2.5-fold increase) | Moderate | [8] |
| This compound | Significantly Increased | Effective | [11] |
| Longer PEG (e.g., 10 kDa) | 219.0 min (11.2-fold increase) | Highest | [8] |
| Longer PEG (e.g., PEG24) | Markedly Improved | Enhanced | [7][14] |
Table 3: Summary of the impact of PEG linker length on ADC pharmacokinetics and in vivo efficacy. Longer PEG chains significantly extend plasma half-life, leading to greater tumor growth inhibition.
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC stability and performance.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify ADC monomers, aggregates, and fragments based on their size.[9]
Protocol Outline:
-
Sample Preparation: Prepare ADC samples in a suitable mobile phase (e.g., phosphate-buffered saline).
-
SEC-HPLC: Inject the sample onto an SEC column. The separation is based on the hydrodynamic radius, with larger molecules (aggregates) eluting earlier than smaller ones (monomers and fragments).
-
Data Analysis: Integrate the peaks corresponding to the different species and calculate the percentage of each relative to the total peak area. An increase in the high molecular weight species indicates aggregation.[16]
In Vitro Plasma Stability Assay (LC-MS)
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[12]
Protocol Outline:
-
Incubation: Incubate the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C.[17]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[12][16]
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC.[17]
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry to determine the average drug-to-antibody ratio (DAR).[16]
-
Data Analysis: Plot the average DAR against time. A decrease in the average DAR indicates payload loss and thus, linker instability.[12]
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.[5][17]
Protocol Outline:
-
Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate and allow them to adhere.[5]
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers.
-
Viability Assessment: Add a viability reagent such as MTT or MTS and measure the colorimetric or fluorescent signal, which is proportional to the number of viable cells.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration at which 50% of cells are killed).
Visualizing the Workflow and Mechanism
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Caption: General mechanism of action for an ADC.
Conclusion
The choice of PEG linker length is a critical attribute in the design of ADCs that significantly influences their therapeutic index.[4] While shorter linkers like this compound can be effective at minimizing aggregation and maintaining in vitro potency, longer PEG chains generally offer superior pharmacokinetic properties and, consequently, enhanced in vivo efficacy.[6][9] This is particularly true for ADCs with highly hydrophobic payloads. A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[4] The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel ADC therapeutics.
References
- 1. purepeg.com [purepeg.com]
- 2. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming m-PEG12-OH Conjugation
For researchers, scientists, and drug development professionals, the successful covalent attachment of a discrete polyethylene (B3416737) glycol (PEG) linker, such as methoxy-PEG12-hydroxyl (m-PEG12-OH), to a target molecule is a critical step that demands rigorous analytical confirmation. Unlike traditional polydisperse PEGs, discrete PEGs (dPEGs) like this compound have a defined molecular weight, which simplifies characterization.[1] This guide provides an objective comparison of the primary analytical methods used to confirm and characterize this compound conjugates, complete with detailed experimental protocols and supporting data to facilitate appropriate method selection.
The primary analytical objectives when confirming this compound conjugation are to:
-
Confirm Covalent Bond Formation: Verify that the this compound linker has successfully attached to the target molecule.
-
Determine Identity and Molecular Weight: Confirm the precise molecular weight of the final conjugate, which should equal the sum of the target molecule's mass and the mass of the this compound linker (minus any atoms lost during the reaction).[2]
-
Assess Purity: Quantify the desired conjugate and identify impurities, such as unreacted starting materials (target molecule and free this compound) or reaction byproducts.[2]
-
Elucidate Structure: When necessary, identify the specific site of conjugation on the target molecule.[2][3]
Comparison of Key Analytical Techniques
A multi-faceted analytical approach is often necessary for the comprehensive characterization of a PEGylated product. The most powerful and commonly employed techniques are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[2]
| Technique | Primary Application | Sensitivity | Sample Requirement | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight determination of the conjugate and impurities.[2][] | High (femtomole to picomole)[3] | Low (1-50 pmol)[3] | Provides direct confirmation of conjugation via mass shift; high accuracy and resolution.[2][5] | Can be sensitive to sample purity and salts; complex spectra for heterogeneous samples.[2] |
| ¹H NMR Spectroscopy | Definitive structural elucidation and confirmation of the conjugation site.[6][7] | Low[3] | High (2-10 mg)[3][6] | Provides detailed structural information on the entire molecule; can quantify the degree of PEGylation.[7][8] | Requires larger sample amounts; complex spectral analysis for large molecules.[3][6] |
| HPLC | Purity assessment, separation, and quantification of conjugate, starting materials, and byproducts.[7] | Moderate to High | Low (micrograms) | Robust, reproducible, and excellent for quantifying purity and removing unreacted PEG.[9][] | Resolution between species can be challenging; may require specific detectors if the molecule lacks a UV chromophore.[11][12] |
| FTIR Spectroscopy | Rapid confirmation of successful conjugation by identifying characteristic functional group vibrations.[9] | Moderate | Low (milligrams) | "Reagent-free," fast, and provides direct evidence of bond formation/disappearance of starting functional groups.[9][13] | Provides structural information at the functional group level only; less precise than other methods.[9] |
Experimental Protocols & Methodologies
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming conjugation by measuring the precise mass of the resulting molecule.[14] Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), is ideal for a wide range of molecules.[1]
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 0.1-1.0 mg/mL.[2] For protein conjugates, desalting may be necessary.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled to an HPLC system.[2]
-
LC Conditions:
-
Column: A reversed-phase column appropriate for the analyte (e.g., C18 for small molecules, C4 for proteins).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]
-
Gradient: A linear gradient tailored to the analyte, for example, 5% to 95% Mobile Phase B over 5-10 minutes.[15]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS Detection:
-
Ionization Mode: Positive ion mode is typical for most conjugates.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the eluting species.[5] The observed mass of the conjugate should correspond to the theoretical mass (Mass of Target Molecule + 588.7 Da for this compound, minus any atoms lost in the reaction).
¹H NMR Spectroscopy for Structural Verification
¹H NMR spectroscopy provides definitive structural information, confirming not only the presence of the PEG chain but also changes in the chemical environment of the target molecule at the conjugation site.[16]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2][17]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans (for signal-to-noise), relaxation delay, and acquisition time.
-
Data Analysis:
-
Identify the characteristic, high-intensity singlet or multiplet signal of the PEG backbone's repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-) at approximately 3.6 ppm.[6][15]
-
Look for the terminal methoxy (B1213986) (-OCH₃) signal of the PEG chain, typically a singlet around 3.38 ppm.[18]
-
Compare the spectrum of the conjugate to that of the starting materials. Look for the disappearance of a proton signal on the target molecule (if replaced) and/or a downfield shift of proton signals adjacent to the new covalent bond, which confirms the conjugation site.[16]
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for separating the final conjugate from unreacted starting materials and byproducts.[7] Reversed-Phase HPLC (RP-HPLC) is widely used due to its high resolving power.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the reaction mixture or purified product in the mobile phase to a concentration of ~1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector is standard. If the target molecule lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[12][15]
-
HPLC Conditions:
-
Column: A C18 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: A linear gradient optimized to resolve the more hydrophobic conjugate from the less hydrophobic starting materials. A typical gradient runs from 5% to 95% B over 20-30 minutes.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: Monitor at a wavelength where the target molecule absorbs (e.g., 280 nm for proteins).
-
-
Data Analysis: The conjugate, being larger and often more hydrophobic than the unreacted target molecule, will typically have a different retention time.[11] The unreacted this compound will also have a distinct retention time. Purity is calculated by integrating the peak areas of all components.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, straightforward method to confirm that the chemical reaction has occurred by tracking changes in functional groups.[13]
Experimental Protocol: FTIR
-
Sample Preparation: Prepare samples of the starting target molecule, the this compound reagent, and the purified conjugate. Samples can be analyzed neat (if liquid), as a thin film on a salt plate (e.g., NaCl), or as a KBr pellet (if solid).
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire spectra over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis:
-
In the spectra of both the this compound reagent and the final conjugate, identify the strong, characteristic C-O-C (ether) stretching band of the PEG backbone around 1100 cm⁻¹.[13][19]
-
Compare the conjugate's spectrum to the starting materials' spectra. Confirmation of conjugation is achieved by observing the disappearance of bands corresponding to the reactive functional groups (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of a new band corresponding to the linkage bond (e.g., a C=O stretch for an ester or an N-H bend/C=O stretch for an amide).[19]
-
References
- 1. enovatia.com [enovatia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Drug-to-Antibody Ratio (DAR) Validation for ADCs with m-PEG12-OH Linkers
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that profoundly impacts their therapeutic efficacy, safety, and pharmacokinetic profile. Accurate and robust determination of the average DAR and the distribution of drug-loaded species is therefore paramount during ADC development and for quality control. This guide provides an objective comparison of analytical methods for validating the DAR of ADCs featuring the non-cleavable m-PEG12-OH linker and other alternative linkers, supported by experimental data and detailed methodologies.
The inclusion of a hydrophilic linker like polyethylene (B3416737) glycol (PEG) can enhance the solubility and stability of an ADC and may improve its pharmacokinetic properties. The this compound linker, a monodisperse PEG linker with 12 ethylene (B1197577) glycol units, offers a balance of hydrophilicity and length. This guide will delve into the validation of DAR for ADCs utilizing this specific linker and compare its performance characteristics with other commonly used linker technologies.
Comparison of Key Analytical Methods for DAR Determination
Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry and the physicochemical properties of the small molecule drug. The four primary methods are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate concentrations. | Average DAR of the bulk ADC population. | Simple, rapid, and requires minimal instrumentation. Can be used for both cysteine and lysine-linked ADCs. | Provides only the average DAR, not the distribution of different drug-loaded species. Prone to interference from free drug and assumes accurate extinction coefficients. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophilicity under non-denaturing conditions. The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody. | Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). | High resolution for different DAR species. The non-denaturing conditions maintain the native structure of the ADC. | Can have poor peak resolution for highly loaded or heterogeneous species. High salt concentrations are often incompatible with MS. Primarily suitable for cysteine-linked ADCs. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates ADC components (light chain, heavy chain, and their drug-conjugated forms) under denaturing conditions based on hydrophobicity. | Average DAR and distribution of drug on light and heavy chains after reduction. | Offers better peak resolution compared to HIC. The mobile phase is often compatible with MS. | Denaturing conditions can lead to the dissociation of non-covalently linked chains in some ADCs. Primarily effective for cysteine-linked ADCs. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADC species. | Average DAR, distribution of drug-loaded species, and mass confirmation of each species. | Very high resolution, can resolve species with small mass differences. Provides the most detailed and accurate characterization. Can be used for both cysteine and lysine-linked ADCs. | Complex data analysis. PEG heterogeneity can complicate spectra. |
Impact of Linker Type on ADC Performance and DAR Validation
The choice of linker technology significantly influences the physicochemical properties and in vivo performance of an ADC. While this guide focuses on the this compound linker, a comparison with other linker types provides context for its application.
| Linker Type | Key Characteristics | Impact on ADC Properties | Considerations for DAR Validation |
| This compound (Non-cleavable) | Hydrophilic, non-cleavable 12-unit discrete PEG linker. | Enhances solubility and stability. Can improve pharmacokinetic profile. Payload is released upon lysosomal degradation of the antibody. | HIC, RP-HPLC, and MS are all suitable methods. The discrete nature of the PEG chain leads to more homogeneous species, potentially simplifying chromatographic separation and mass spectra compared to polydisperse PEGs. |
| Cleavable Dipeptide (e.g., Val-Cit) | Cleaved by lysosomal enzymes (e.g., Cathepsin B) inside the target cell. | Allows for controlled intracellular drug release. | DAR validation methods are similar to other cysteine-linked ADCs. HIC and RP-HPLC are commonly used. MS can be used to confirm the integrity of the linker-payload. |
| Disulfide Linkers (Cleavable) | Cleaved in the reducing environment of the cytosol. | Release of the payload is triggered by high intracellular glutathione (B108866) concentrations. | The stability of the disulfide bond during analysis is a key consideration. Mild analytical conditions are preferred. |
| Short-chain PEG (e.g., PEG4, PEG8) | Less hydrophilic than longer PEG chains. | May offer advantages in preserving the in vitro potency of the payload. | Analytical methods are similar to those for longer PEG chains, but the impact on hydrophobicity will be less pronounced, which may require optimization of HIC and RP-HPLC methods. |
| Branched PEG (e.g., Pendant 2xPEG12) | Offers a different spatial arrangement and hydrodynamic volume compared to linear PEG. | Can lead to significantly improved pharmacokinetics, especially for highly loaded ADCs. | The increased complexity of the linker structure may require higher resolution analytical techniques like MS for detailed characterization. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC linkers.
Protocol 1: DAR Determination by HIC-HPLC for an ADC with this compound Linker
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.
Materials:
-
ADC sample with this compound linker
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10-20 µL
-
Gradient: A linear gradient from 90% to 0% Mobile Phase A over 10 minutes is a typical starting point.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the peak areas and the number of drugs per antibody for each peak.
-
Protocol 2: DAR Determination by RP-HPLC for an ADC with this compound Linker
Objective: To determine the average DAR by separating and quantifying drug-loaded light and heavy chains after reduction.
Materials:
-
ADC sample with this compound linker
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC column (e.g., C4, 2.1 x 50 mm, 3.5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation (Reduction): To 100 µg of the ADC sample, add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
HPLC Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 70°C
-
Detection: UV at 280 nm
-
Injection Volume: 5-10 µL
-
Gradient: A linear gradient from 30% to 60% Mobile Phase B over 15 minutes is a common starting point.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of drugs per chain.
-
Protocol 3: DAR Determination by Mass Spectrometry (Native SEC-MS)
Objective: To determine the average DAR and mass of each species in a non-denaturing condition.
Materials:
-
ADC sample with this compound linker
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate
-
Size-Exclusion Chromatography (SEC) column (e.g., ACQUITY UPLC BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm)
-
LC-MS system (e.g., Q-TOF with electrospray ionization - ESI)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in the mobile phase.
-
LC-MS Conditions:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
MS System: ESI in positive ion mode
-
Mass Range: 1000-5000 m/z
-
-
Data Analysis:
-
Acquire the mass spectrum of the eluting ADC species.
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC forms (unconjugated, DAR2, DAR4, etc.).
-
Calculate the relative abundance of each species and determine the weighted average DAR from the deconvoluted mass spectrum.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General experimental workflow for DAR validation.
Caption: Decision tree for linker technology selection.
A Comparative Analysis of m-PEG12-OH and Other Hydrophilic Linkers in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical decision in the development of bioconjugates, profoundly influencing the efficacy, stability, and pharmacokinetic profile of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linker technologies, hydrophilic linkers have gained prominence for their ability to overcome the challenges associated with the hydrophobicity of many potent payloads. This guide provides an objective, data-driven comparison of m-PEG12-OH, a discrete polyethylene (B3416737) glycol (PEG) linker, with other hydrophilic alternatives, supported by experimental data and detailed methodologies to inform rational drug design.
The Hydrophilic Advantage in Bioconjugate Design
Many potent cytotoxic drugs and molecular entities used as payloads in ADCs and PROTACs are inherently hydrophobic. This property can lead to several challenges, including poor aqueous solubility, a tendency for aggregation, rapid clearance from circulation, and potential for off-target toxicity. Hydrophilic linkers are incorporated to mitigate these issues by imparting a more favorable physicochemical profile to the entire bioconjugate.
The this compound linker, with its 12-unit polyethylene glycol chain, offers a balance of hydrophilicity and a defined length, which is crucial for producing homogeneous bioconjugates with reproducible pharmacological properties. The terminal hydroxyl group provides a versatile handle for conjugation to various functional groups.
Comparative Performance of Hydrophilic Linkers
The choice of a hydrophilic linker significantly impacts the stability, biodistribution, and efficacy of a bioconjugate. The following tables summarize key performance indicators for various hydrophilic linkers based on available experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature for some linker types.
Table 1: Pharmacokinetic Parameters of ADCs with Different Hydrophilic Linkers
| Linker Type | Linker Subtype/Example | Clearance Rate (mL/day/kg) | Half-life (t½) | Key Findings | Reference(s) |
| PEG | No PEG | ~15 | Short | Rapid clearance of the conjugate. | [1] |
| PEG4 | ~7 | Increased | Moderate improvement in circulation time. | [2] | |
| PEG8 | ~5 | Significantly Increased | Substantial reduction in clearance, with a plateau effect observed around this length. | [1][2] | |
| This compound (linear) | ~5 | Significantly Increased | Offers a good balance of improved pharmacokinetics without excessive length. | [1][2] | |
| Linear PEG24 | ~5 | Significantly Increased | Minimal additional improvement in clearance compared to PEG8 and PEG12. | [1][2] | |
| Pendant (2xPEG12) | Low (0.12) | Extended | Branched architecture provides superior shielding, leading to slower clearance, especially for high DAR ADCs. | [3][4] | |
| Polysarcosine | PSAR12 | 38.9 | - | Showed more efficient improvement in clearance rates compared to a linear PEG12 linker in a head-to-head study. | [5] |
| Polypeptide | Valine-Citrulline | Moderate | ~48 hours (in vivo payload loss) | Susceptible to enzymatic cleavage in lysosomes, designed for payload release. | [6] |
| Gly-Ser repeats | - | - | Can be engineered for high stability and hydrophilicity. | [7] | |
| Polysaccharide | Dextran | - | Variable | Can exhibit long half-lives and has shown superior tumor accumulation in some models compared to PEG. | [7] |
Table 2: Impact of Linker on ADC Stability and In Vitro Potency
| Linker Type | Linker Subtype/Example | Stability (Aggregation) | In Vitro Potency (IC50) | Key Findings | Reference(s) |
| PEG | Linear PEG24 (DAR 8) | 89% monomer after 28 days at 40°C | Maintained or slightly reduced | Prone to aggregation under thermal stress, especially at high DAR. | [4] |
| Pendant (2xPEG12) (DAR 8) | 96% monomer after 28 days at 40°C | Maintained | Superior stability and resistance to aggregation compared to linear PEG of similar molecular weight. | [4] | |
| Polysarcosine | PSAR12 | High | Maintained | Effectively masks hydrophobicity, leading to improved physicochemical properties. | [5] |
| Polypeptide | Valine-Citrulline | Moderate | High | Stability is dependent on the peptide sequence and susceptibility to proteases. | [6] |
| Non-hydrophilic | SMCC | Low | High | Prone to aggregation, especially with hydrophobic payloads. | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the comparative performance of different linkers.
Signaling Pathways
The linker itself does not have a direct signaling function; its role is to deliver the payload to the target cell. The payload then exerts its effect by modulating specific signaling pathways.
Caption: Mechanism of action for an ADC with a tubulin inhibitor payload like MMAE.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflows
Caption: A typical experimental workflow for the evaluation of ADCs with different linkers.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linker technologies.
Protocol 1: Synthesis of a Bioconjugate using this compound
This protocol outlines a general method for conjugating a protein to a payload using an this compound linker where the hydroxyl group has been functionalized to a maleimide (B117702) for reaction with a cysteine residue.
Materials:
-
Protein with accessible cysteine residue(s)
-
m-PEG12-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification System: Size-Exclusion Chromatography (SEC)
-
Analytical Instruments: SDS-PAGE, UV-Vis spectrophotometer, Mass Spectrometer
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Reaction Buffer. If necessary, reduce disulfide bonds by adding a 10- to 100-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
m-PEG12-Maleimide Preparation: Immediately before use, dissolve m-PEG12-Maleimide in the Reaction Buffer or a compatible organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG12-Maleimide solution to the protein solution.
-
Incubation: Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the conjugate from unreacted reagents using SEC.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm PEGylation, UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and mass spectrometry to confirm the final product mass.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[6]
Materials:
-
Test ADC
-
Plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instrumentation (e.g., LC-MS)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare a control sample in PBS.
-
Incubation: Incubate samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze at -80°C.
-
Sample Analysis (LC-MS):
-
Thaw plasma samples.
-
Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G beads).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured ADC.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target cancer cells.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates and microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Incubate for 48-144 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50 value.
Protocol 4: Western Blot for PROTAC Efficacy
Objective: To quantify the degradation of a target protein induced by a PROTAC.[8][9]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with serial dilutions of the PROTAC for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific binding.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Conclusion
The choice of a hydrophilic linker is a critical parameter in the design of advanced bioconjugates, with a significant impact on their therapeutic index. The this compound linker, and PEG linkers in general, offer a robust strategy for enhancing the physicochemical and pharmacokinetic properties of bioconjugates, particularly those with hydrophobic payloads.
Experimental data consistently demonstrates that increasing the length of a linear PEG linker can improve stability and prolong circulation half-life, although a plateau in this effect is often observed. Furthermore, the architecture of the PEG linker, such as a branched or "pendant" configuration, can offer superior performance in terms of stability and pharmacokinetics compared to linear counterparts of similar molecular weight, especially for highly loaded conjugates.
While PEG linkers are a mainstay, alternative hydrophilic linkers like polysarcosines, polypeptides, and polysaccharides are emerging as promising options, in some cases demonstrating advantages in biocompatibility, biodegradability, and reduced immunogenicity.
Ultimately, the optimal linker is specific to the antibody or targeting moiety, the payload, and the therapeutic application. A systematic evaluation of different linker technologies, using the detailed experimental protocols provided in this guide, is essential for the rational design of the next generation of safe and effective bioconjugates.
References
- 1. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of m-PEG12-OH Modified Peptides
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is paramount for ensuring the efficacy, safety, and quality of biotherapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties. This guide provides an objective comparison of the mass spectrometry analysis of peptides modified with the monodisperse m-PEG12-OH reagent versus traditional polydisperse PEG alternatives, supported by experimental data and detailed protocols.
The use of a discrete PEG reagent like this compound, which has a defined molecular weight, results in a homogeneous product. This homogeneity significantly simplifies mass spectrometry analysis, leading to clearer, more easily interpretable spectra compared to the complex profiles generated by polydisperse PEGs.[1]
Performance Comparison: this compound vs. Polydisperse PEG
The fundamental difference between this compound and conventional PEG reagents lies in their dispersity. This compound is a single molecule with a precise molecular weight, whereas polydisperse PEGs consist of a mixture of polymers with a range of chain lengths and molecular weights.[1] This distinction has a profound impact on mass spectrometry analysis.
Key Analytical Advantages of this compound Modified Peptides:
-
Simplified Mass Spectra: Modification with this compound results in a single, sharp peak for each degree of PEGylation, allowing for unambiguous determination of the modification state. In contrast, a peptide modified with a polydisperse PEG will show a broad distribution of peaks, with each peak separated by the mass of the ethylene (B1197577) glycol monomer (44 Da), complicating data interpretation.[1]
-
Accurate Molecular Weight Determination: The defined mass of the this compound moiety allows for highly accurate mass determination of the modified peptide.
-
Improved Purity Assessment: High-resolution mass spectrometry can easily distinguish between the unmodified peptide and the this compound modified version, as well as different PEGylation states. This is challenging with polydisperse PEGs, where it is difficult to resolve different PEGylation states and distinguish them from impurities.[1]
-
Precise Quantitative Analysis: The clear separation of peaks enables accurate determination of the relative abundance of each PEGylated species. With polydisperse PEGs, only an average degree of PEGylation can be estimated, with less precise quantification of individual species.[1]
Quantitative Data Summary
The following table summarizes the expected differences in mass spectrometry data when analyzing peptides modified with this compound versus a traditional polydisperse PEG.
| Feature | This compound Modified Peptide | Polydisperse PEG Modified Peptide |
| Mass Spectrum | Sharp, well-defined peaks for each PEGylation state.[1] | Broad, bell-shaped curve of peaks for each PEGylation state.[1] |
| Interpretation | Straightforward and unambiguous.[1] | Complex, requiring deconvolution of overlapping signals.[1] |
| Purity Assessment | High-resolution separation of modified and unmodified species.[1] | Difficult to resolve different PEGylation states from each other and from impurities.[1] |
| Quantitative Analysis | Accurate determination of the relative abundance of each species.[1] | Estimation of the average degree of PEGylation.[1] |
Experimental Protocols
Protocol 1: General LC-MS Analysis of this compound Modified Peptides
This protocol outlines a general procedure for the analysis of this compound modified peptides using liquid chromatography coupled with mass spectrometry (LC-MS).
Materials:
-
This compound modified peptide sample
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (FA, LC-MS grade)
-
Low-adsorption microcentrifuge tubes[2]
Procedure:
-
Sample Preparation:
-
Reconstitute the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL.[2] Use low-adsorption tubes to minimize sample loss.[2]
-
Dilute the stock solution to a final concentration of 0.1-1 µg/mL in the initial mobile phase conditions.
-
-
LC-MS Method:
-
LC System: A standard reversed-phase HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 10-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.[3]
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Mass Range: A range appropriate for the expected m/z of the modified peptide (e.g., 300-2000 m/z).
-
Data Acquisition: Acquire full scan MS data. If fragmentation is desired, perform data-dependent MS/MS on the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the peak corresponding to the this compound modified peptide. The expected mass increase will be the mass of the this compound moiety.
-
If MS/MS data was acquired, use it to confirm the peptide sequence and localize the site of modification.
-
Protocol 2: Tandem Mass Spectrometry (MS/MS) for Site of PEGylation Analysis
To determine the specific amino acid residue where the this compound is attached, tandem mass spectrometry (MS/MS) is employed.
Procedure:
-
Precursor Ion Selection: Isolate the precursor ion corresponding to the this compound modified peptide in the mass spectrometer.
-
Fragmentation: Induce fragmentation of the isolated precursor ion using one of the following methods:
-
Collision-Induced Dissociation (CID): This is a widely available method that primarily fragments the peptide backbone, producing b- and y-type ions.[4] However, the labile PEG chain can also fragment, which may complicate the spectrum.[4]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone (producing c- and z-type ions) while preserving labile modifications like PEGylation.[4] This allows for more confident localization of the PEG moiety.[4]
-
In-Source Fragmentation: Fragmentation can be induced in the ion source by increasing the accelerating voltage.[4] This can help to simplify complex spectra by partially removing the PEG chain.[4]
-
-
MS/MS Data Analysis:
-
Analyze the resulting fragment ion spectrum.
-
The presence of a series of b- or y-ions (or c- and z-ions for ETD) will allow for the sequencing of the peptide.
-
The mass shift corresponding to the this compound modification on a specific fragment ion will pinpoint the site of attachment.
-
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of PEGylated peptides.
| Technique | Principle | Advantages for PEGylated Peptides | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[4] | Effective for separating PEGylated peptides from unreacted peptide and excess PEG, and for detecting aggregates.[4][5] | Limited resolution for species with similar hydrodynamic radii.[4] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | High-resolution separation of different PEGylated species and isoforms. Can be directly coupled to MS.[4] | The PEG moiety can lead to peak broadening. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay utilizing specific antibodies to detect and quantify the peptide. | High sensitivity and specificity, suitable for pharmacokinetic studies in biological matrices.[3] | May not distinguish between PEGylated and non-PEGylated forms; antibody development can be time-consuming and costly.[3] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound modified peptides.
Caption: Comparison of CID and ETD fragmentation for PEGylated peptide analysis.
References
A Comparative Guide to SEC-HPLC for Determining the Purity of m-PEG12-OH Conjugates
The covalent attachment of well-defined, discrete polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG12-OH, to therapeutic molecules is a critical strategy in modern drug development. This process, known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to improved stability, reduced immunogenicity, and a longer circulatory half-life.[1] However, the conjugation reaction can result in a heterogeneous mixture, including the desired mono-PEGylated product, unreacted starting materials, and potential side products. Therefore, rigorous analytical characterization to ensure the purity and homogeneity of the final conjugate is a critical quality attribute for both research and therapeutic applications.[1][2]
This guide provides an objective comparison of Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) with other key analytical techniques for determining the purity of this compound conjugates. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies.
Performance Comparison of Key Analytical Techniques
The selection of an analytical method is dictated by the specific information required, such as the quantification of aggregates, the separation of closely related impurities, or the confirmation of molecular weight.[1][2] SEC-HPLC is a cornerstone technique for this purpose, but a multi-faceted approach using orthogonal methods is often necessary for comprehensive characterization.[3]
| Technique | Principle | Primary Application for this compound Conjugates | Advantages | Limitations |
| SEC-HPLC | Separation based on hydrodynamic volume (size) in solution.[4] | Detection and quantification of aggregates and other high molecular weight species. Separation of the conjugate from the much smaller, unreacted this compound.[2][5] | - Non-denaturing mobile phases preserve the native structure. - High precision and robustness for quantifying aggregates.[5] - Direct method for assessing size homogeneity. | - Limited resolution for species with similar hydrodynamic radii, such as positional isomers or conjugates with small modifications.[2][6] - Potential for non-specific interactions between the analyte and the column stationary phase, which may require mobile phase optimization.[5] |
| RP-HPLC | Separation based on hydrophobicity.[1][7] | High-resolution purity assessment, quantification of the main conjugate, and separation from unreacted starting materials and closely related impurities.[2] | - Excellent resolving power for molecules with minor differences in hydrophobicity.[8] - Widely available with a variety of column chemistries (e.g., C4, C18).[2] - Can be coupled with mass spectrometry (LC-MS). | - The use of organic solvents and acidic modifiers can be denaturing. - PEG conjugates can sometimes exhibit poor peak shape or tailing.[2] - Requires a chromophore for UV detection; otherwise, universal detectors like ELSD or CAD are needed.[2][9] |
| IEX-HPLC | Separation based on net surface charge.[1][6] | Separation of species with different degrees of PEGylation, especially if the conjugation site involves a charged residue (e.g., lysine). | - High sensitivity to changes in surface charge. - Can separate positional isomers if they exhibit different charge profiles.[6] - Orthogonal to both SEC and RP-HPLC, providing complementary purity information. | - The shielding of charged residues by the PEG chain can diminish separation effectiveness.[6] - Requires careful method development, including pH and salt concentration optimization. - Less effective for separating neutral conjugates or aggregates. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Separation of ions based on their mass-to-charge ratio. | Absolute confirmation of identity via precise molecular weight measurement of the conjugate. Identification of impurities and byproducts.[2][3] | - Provides unambiguous molecular weight data, confirming successful conjugation.[10] - High sensitivity and mass accuracy, especially with high-resolution instruments (e.g., Q-TOF, Orbitrap).[2][11] - Can be coupled with HPLC (LC-MS) for online separation and identification.[3] | - Can be sensitive to sample purity and formulation components like salts.[2] - May not be quantitative without extensive calibration. - Complex spectra can arise from heterogeneous samples.[2] |
Experimental Protocols
Below are representative protocols for the key analytical methods. These should be optimized based on the specific characteristics of the this compound conjugate and the available instrumentation.
SEC-HPLC for Aggregate and Purity Analysis
This method is ideal for quantifying high molecular weight impurities and separating the conjugate from the unreacted protein or parent molecule.[4][5]
-
Instrumentation : HPLC or UPLC system with a UV detector. A Multi-Angle Light Scattering (MALS) detector can be coupled for absolute molecular weight determination.[2]
-
Chromatographic Conditions :
-
Column : A size-exclusion column with a pore size appropriate for the expected molecular weight range of the conjugate and its aggregates (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
-
Mobile Phase : A buffer that minimizes non-specific interactions, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[7] Using arginine in the mobile phase can also help suppress hydrophobic interactions.[12]
-
Flow Rate : Typically 0.5-1.0 mL/min (isocratic elution).[2][7]
-
Column Temperature : Ambient or controlled at 25 °C.[1]
-
Detection : UV absorbance at 280 nm for protein conjugates or 214 nm for peptides.[7]
-
-
Sample Preparation :
-
Dilute the this compound conjugate sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis :
-
Identify and integrate the peaks corresponding to aggregates (eluting earliest), the monomeric conjugate, and any fragments or unreacted starting material (eluting latest).[2]
-
Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks. The percent aggregate should not exceed a predefined limit (e.g., 5%).[5]
-
RP-HPLC for High-Resolution Purity Analysis
This method excels at separating the this compound conjugate from closely related impurities based on differences in hydrophobicity.[2][8]
-
Instrumentation : HPLC or UPLC system with a UV detector. For conjugates lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[2][13]
-
Chromatographic Conditions :
-
Column : A reversed-phase column suitable for the analyte (e.g., C4 for proteins, C18 for small molecules; 3.5-5 µm particle size).[2]
-
Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% formic acid.[1]
-
Mobile Phase B : Acetonitrile (B52724) with 0.1% TFA or 0.1% formic acid.[1]
-
Gradient : A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes. A typical starting point is 5% to 95% B.[7]
-
Column Temperature : Elevated temperatures (e.g., 45-60 °C) can improve peak shape and resolution.[1][14]
-
Detection : UV absorbance at 214 nm or 280 nm.[1]
-
-
Sample Preparation :
-
Dissolve the conjugate in a solvent compatible with the initial mobile phase conditions (e.g., water/acetonitrile mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis :
-
Determine the retention time of the main peak corresponding to the this compound conjugate. The hydrophilic PEG linker will typically cause the conjugate to elute earlier than the more hydrophobic parent molecule.[7]
-
Calculate the purity by integrating the peak areas of all components in the chromatogram.
-
ESI-MS for Molecular Weight Confirmation
Mass spectrometry provides definitive confirmation of successful conjugation by measuring the precise molecular weight of the product.[2][11]
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) often coupled to an LC system (LC-MS).[2][3]
-
Sample Preparation :
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is common.[3]
-
Mass Range : Set an appropriate mass range to capture the expected molecular weight of the conjugate.
-
Data Analysis : The raw data, which consists of a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum. This reveals the intact molecular weight of the conjugate.[11] The observed mass should match the theoretical mass calculated for the successful conjugation of one this compound molecule.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the characterization and purity analysis of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
Unraveling the Optimal Reach: A Comparative Guide to the Efficacy of PROTACs with Different Length PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the composition and length of its linker, with polyethylene (B3416737) glycol (PEG) linkers being a popular choice due to their favorable physicochemical properties. This guide provides an objective comparison of PROTAC efficacy with varying PEG linker lengths, supported by experimental data, detailed methodologies, and illustrative diagrams to inform the design of next-generation protein degraders.
The linker component of a PROTAC, though once considered a simple spacer, is now understood to be a critical modulator of its biological activity.[1] It plays a pivotal role in the formation and stability of the ternary complex, which consists of the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[2] The length of the PEG linker directly influences the proximity and orientation of the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[3] An optimal linker length is paramount; a linker that is too short may introduce steric hindrance, preventing stable ternary complex formation, while an excessively long linker can result in a non-productive complex with reduced degradation efficiency.[2][4] Therefore, the empirical determination of the optimal linker length is a crucial step in the development of an effective PROTAC.[3]
Quantitative Comparison of PROTAC Efficacy
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximal degradation level (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation potency and efficacy.
Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC | Linker Composition | DC50 (nM)[5] | Dmax (%)[5] |
| PROTAC-1 | PEG2 | 85 | ~85 |
| PROTAC-2 | PEG3 | 35 | >95 |
| PROTAC-3 | PEG4 | 15 | >95 |
| PROTAC-4 | PEG5 | 25 | >95 |
| PROTAC-5 | PEG6 | 60 | ~90 |
Data based on a study of BRD4-targeting PROTACs, providing a clear structure-activity relationship where a PEG4 linker demonstrates optimal potency.
Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | DC50 (nM)[6] | Dmax (%)[6] |
| BTK PROTAC-1 | PEG3 | 50 | ~80 |
| BTK PROTAC-2 | PEG4 | 25 | ~90 |
| BTK PROTAC-3 | PEG5 | 10 | >95 |
| BTK PROTAC-4 | PEG6 | 15 | >95 |
| BTK PROTAC-5 | PEG7 | 40 | ~85 |
This table summarizes data from a study on BTK-targeting PROTACs, illustrating that a PEG5 linker provided the best balance of potency and maximal degradation.
Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | Degradation Efficacy |
| ERα PROTAC-1 | 12 | Effective |
| ERα PROTAC-2 | 16 | More Potent |
A study investigating the degradation of Estrogen Receptor α (ERα) highlighted that a PROTAC with a 16-atom linker exhibited optimal degradation, while those with shorter or longer linkers were less effective, underscoring the necessity of fine-tuning linker length.[3][7]
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for comparing PROTAC efficacy.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[8]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution from 10 µM to 0.1 nM) for a specified time (e.g., 18-24 hours).
-
Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.[9]
1. Reagent Preparation:
-
Use purified, tagged recombinant proteins (e.g., His-tagged POI and GST-tagged E3 ligase).
-
Use fluorophore-conjugated anti-tag antibodies (e.g., Terbium-conjugated anti-His as the donor and a fluorescently labeled anti-GST as the acceptor).
-
Prepare serial dilutions of the PROTAC in an appropriate assay buffer.
2. Assay Setup:
-
In a low-volume 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC at various concentrations.
-
Include controls such as no PROTAC and no protein.
3. Antibody Addition and Incubation:
-
Add the donor and acceptor antibody mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation and antibody binding.
4. Measurement:
-
Measure the TR-FRET signal on a compatible plate reader, with excitation around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
5. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Plot the ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex formation affinity.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on cell proliferation.
For MTT Assay: [10][11] 1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified period (e.g., 48 or 72 hours).
2. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
3. Formazan (B1609692) Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
For CellTiter-Glo® Luminescent Cell Viability Assay: [12] 1. Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat with PROTACs as described for the MTT assay.
2. Reagent Addition and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
4. Data Analysis (for both assays):
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[2]
1. Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC of interest for a specified time. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., with a buffer containing SDS) to inactivate deubiquitinating enzymes.
3. Immunoprecipitation:
-
Perform immunoprecipitation (IP) using an antibody against the target protein to enrich for the POI.
4. Western Blot Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluates by Western blot, probing with an antibody against ubiquitin.
-
An increase in the high-molecular-weight smear of ubiquitinated protein in the PROTAC-treated sample compared to the control confirms PROTAC-induced ubiquitination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharma.co.uk [biopharma.co.uk]
- 11. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Analysis of m-PEG12-OH Conjugation Efficiency: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, is a cornerstone technique for enhancing the therapeutic properties of proteins, peptides, and small molecules. The use of a discrete PEG linker, such as methoxy-PEG12-hydroxyl (m-PEG12-OH), offers precise control over the modification process. However, the terminal hydroxyl group of this compound is not inherently reactive and requires activation to enable conjugation.
This guide provides a comprehensive comparison of this compound conjugation with two prevalent alternatives: m-PEG12-NHS ester for amine-reactive conjugation and m-PEG12-maleimide for thiol-reactive conjugation. We will delve into the quantitative analysis of conjugation efficiency, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their specific bioconjugation needs.
Comparing Conjugation Chemistries: A Quantitative Overview
The choice of PEGylation reagent is dictated by the available functional groups on the target biomolecule and the desired properties of the final conjugate. The following table summarizes the key performance characteristics of activated this compound and its alternatives.
| Feature | Activated this compound (via Tosylation) | m-PEG12-NHS Ester | m-PEG12-Maleimide |
| Target Functional Group | Primary Amines (e.g., Lysine), Thiols | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Acyl Substitution | Michael Addition |
| Optimal Reaction pH | 7.5 - 9.0 (for amines) | 7.2 - 8.5[1] | 6.5 - 7.5[2][3] |
| Reaction Speed | Slower, may require longer reaction times or elevated temperatures[4] | Generally fast (minutes to a few hours)[4] | Fast (typically 2-4 hours at room temperature)[3] |
| Reported Conjugation Efficiency | 60 - 80% with primary amines[3] | High, but can be reduced by hydrolysis of the NHS ester[4] | High, often >80-90%[5] |
| Key Advantages | Versatility in targeting different nucleophiles, starting material (this compound) is stable. | High reactivity with abundant amine groups, well-established protocols. | Highly specific for thiols, leading to more homogeneous conjugates. |
| Key Disadvantages | Requires a separate activation step, reaction can be less specific than maleimides. | NHS ester is susceptible to hydrolysis, which can lower efficiency[1][4]. | Requires the presence of a free thiol, which may necessitate protein engineering or reduction of disulfide bonds. |
Experimental Protocols for PEGylation and Analysis
Detailed methodologies are crucial for achieving reproducible and efficient bioconjugation. Below are representative protocols for the activation and conjugation of this compound, along with standard protocols for m-PEG12-NHS ester and m-PEG12-maleimide conjugation, and the subsequent quantitative analysis.
Protocol 1: Activation of this compound via Tosylation and Conjugation to a Protein
This two-step protocol first activates the hydroxyl group of this compound with tosyl chloride, making it reactive towards nucleophiles like primary amines on a protein.
A. Activation of this compound with Tosyl Chloride (Tosylation)
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add anhydrous pyridine.
-
Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture with constant stirring.
-
Allow the reaction to proceed overnight at room temperature.[3]
-
Wash the reaction mixture with 5% NaHCO₃ solution, followed by brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.[3]
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the product (m-PEG12-OTs) by adding the concentrated solution to cold diethyl ether.[3]
-
Collect the precipitate by filtration and dry under vacuum.[3]
-
B. Conjugation of Tosylated m-PEG12 (m-PEG12-OTs) to a Protein
-
Materials:
-
m-PEG12-OTs
-
Protein of interest
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
-
Procedure:
-
Dissolve the protein in the sodium bicarbonate buffer.
-
Add a 5-10 fold molar excess of m-PEG12-OTs to the protein solution.[3]
-
Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.[3]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE).
-
Purify the PEGylated protein using an appropriate chromatography method (e.g., SEC, IEX).
-
Protocol 2: m-PEG12-NHS Ester Conjugation to a Protein
This protocol describes the direct conjugation of an amine-reactive PEG to a protein.
-
Materials:
-
m-PEG12-NHS ester
-
Protein of interest
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM solution of m-PEG12-NHS ester in anhydrous DMSO or DMF.[6]
-
Add a 5- to 20-fold molar excess of the m-PEG12-NHS ester solution to the protein solution.[1][7]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]
-
Quench the reaction by adding the quenching buffer.
-
Purify the PEGylated protein.
-
Protocol 3: m-PEG12-Maleimide Conjugation to a Thiol-Containing Protein
This protocol outlines the site-specific conjugation of a thiol-reactive PEG to a protein.
-
Materials:
-
m-PEG12-maleimide
-
Thiol-containing protein
-
Degassed reaction buffer (e.g., PBS, pH 6.5-7.5)[3]
-
Reducing agent (e.g., TCEP), if necessary
-
Quenching reagent (e.g., L-cysteine)
-
-
Procedure:
-
If the protein's thiol groups are in disulfide bonds, reduce them with a 10-100 fold molar excess of TCEP for 30-60 minutes.[3]
-
Dissolve the protein in the degassed reaction buffer.
-
Immediately before use, prepare a 10-20 mM stock solution of m-PEG12-maleimide in the reaction buffer or a compatible organic solvent.[3]
-
Add a 10- to 20-fold molar excess of the m-PEG12-maleimide solution to the protein solution.[3]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[3]
-
Optionally, quench the reaction with a thiol-containing reagent.
-
Purify the PEGylated protein.
-
References
M-PEG12-OH in Bioconjugation: A Comparative Guide to Alternative Linker Technologies
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of effective and safe targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. This guide provides an objective comparison of m-PEG12-OH, a discrete polyethylene (B3416737) glycol (PEG) linker, with alternative linker technologies, supported by experimental data and detailed methodologies.
The Role of this compound and Hydrophilic Linkers
This compound is a non-cleavable linker featuring a 12-unit monodisperse PEG chain.[1] Its primary role is to provide a hydrophilic spacer between the conjugated molecules. This hydrophilicity is crucial for enhancing the aqueous solubility and stability of bioconjugates, particularly those carrying hydrophobic payloads.[2] By creating a hydration shell, PEG linkers can reduce aggregation, a common issue that can compromise efficacy and induce an immune response.[3] Furthermore, the increased hydrodynamic size imparted by the PEG chain can reduce renal clearance, leading to a longer circulation half-life and increased tumor accumulation.[4][5] this compound, with its defined length, offers a balance between these beneficial properties and the potential for steric hindrance that can sometimes be observed with longer PEG chains.[6]
Performance Comparison of Linker Technologies
The choice of linker technology extends beyond simple hydrophilicity. Key considerations include the mechanism of payload release (cleavable vs. non-cleavable) and the overall impact on the conjugate's performance. The following tables summarize quantitative data comparing different linker characteristics.
Table 1: Influence of Linker Hydrophilicity and Architecture on ADC Pharmacokinetics
| Linker Type | Clearance Rate (mL/kg/day) | Key Observation | Reference |
| No PEG Linker | ~15 | High clearance rate for non-PEGylated ADCs. | [7] |
| Short Linear PEG (PEG2, PEG4) | ~10, ~7 | Modest decrease in clearance with shorter PEG chains. | [7] |
| Longer Linear PEG (PEG8, PEG12, PEG24) | ~5 | Significant reduction in clearance with longer PEG chains. | [7] |
| Pendant (Branched) PEG12 | Low | Branched PEG architecture can further improve pharmacokinetics, especially for highly loaded ADCs. | [2][7] |
Table 2: Impact of Linker Type on Conjugate Stability and In Vitro Potency
| Linker Type | Stability Metric | In Vitro Potency (IC50) | Key Observation | Reference |
| Maleimide-based (Non-cleavable) | Potential for instability due to retro-Michael reaction. | Payload-dependent | Novel thiol-click chemistries offer more stable alternatives to traditional maleimide (B117702) linkages. | [8] |
| Valine-Citrulline (VC) (Cleavable) | Stable in circulation, cleaved by lysosomal proteases (e.g., Cathepsin B). | Potent (e.g., 16 pM for a brentuximab-MMAE ADC) | Widely used and effective for intracellular payload release. | [9][10] |
| Hydrazone (Acid-cleavable) | Stable at physiological pH, hydrolyzes at lower pH of endosomes/lysosomes. | Payload-dependent | Can exhibit lower stability in circulation compared to some enzyme-cleavable linkers (t1/2 ≈ 36h for some). | [11][12] |
| Pendant PEG12 | Lower aggregation compared to linear PEG24 and non-PEG linkers. | Payload-dependent | The spatial arrangement of the PEG moiety significantly impacts stability. | [2] |
Key Alternative Linker Technologies
Cleavable Linkers
Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell.[12][13] This targeted release can be advantageous, and if the payload is membrane-permeable, it can lead to a "bystander effect," where neighboring cancer cells are also killed.[12]
-
Enzyme-Cleavable Linkers: These are the most prevalent type of cleavable linker and are designed to be substrates for enzymes that are abundant in tumors or within cellular lysosomes, such as cathepsin B.[9][14] The valine-citrulline (VC) dipeptide is a classic example.[9][12]
-
Acid-Cleavable Linkers: These linkers, such as hydrazones, are stable at the neutral pH of the bloodstream but are hydrolyzed in the acidic environment of endosomes and lysosomes.[12][15]
-
Glutathione-Sensitive Linkers: These linkers utilize the higher intracellular concentration of glutathione (B108866) to trigger the release of the payload via disulfide bond reduction.[12][14]
Non-Cleavable Linkers
Non-cleavable linkers, like this compound, release the payload only after the complete degradation of the antibody component in the lysosome.[13][16] This generally leads to higher stability in circulation and a reduced risk of off-target toxicity, as the bystander effect is limited.[16] However, the payload is released with the linker and an amino acid remnant attached, which must not significantly impair its activity.[11]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of linker performance.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the bioconjugate and the rate of premature payload release in plasma.[15]
Methodology:
-
Incubation: Incubate the bioconjugate (e.g., at 100 µg/mL) in plasma from a relevant species (e.g., human, mouse) at 37°C.[15][17]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[17]
-
Sample Processing: Precipitate plasma proteins using a cold organic solvent like acetonitrile, often containing an internal standard.[15][17]
-
Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Quantification of Intact Conjugate: Measure the concentration of the intact conjugate using methods like ELISA or by analyzing the protein pellet after precipitation.[18]
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the half-life (t1/2) of the conjugate in plasma.[15]
Lysosomal Stability/Cleavage Assay
Objective: To assess the release of the payload from a cleavable linker in a simulated lysosomal environment.
Methodology:
-
Incubation: Incubate the bioconjugate with isolated lysosomes or a lysosomal extract at 37°C.[19] The buffer should be acidic (pH 4.5-5.0) to mimic the lysosomal environment.[15]
-
Enzyme Addition: For enzyme-cleavable linkers, the relevant purified enzyme (e.g., Cathepsin B) can be added.
-
Time Points: Collect aliquots at various time points.
-
Reaction Quenching: Stop the reaction, for example, by heat inactivation or by adding a protease inhibitor.[19]
-
Analysis: Analyze the samples by LC-MS to quantify the released payload and the remaining intact conjugate.[19]
Cytotoxicity Assay
Objective: To determine the in vitro potency (e.g., IC50) of the bioconjugate on target antigen-positive cancer cells.[17]
Methodology:
-
Cell Seeding: Seed target antigen-positive cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the bioconjugate.
-
Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Plot cell viability against the logarithm of the conjugate concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Visualizing Linker Technologies and Workflows
Conclusion
The selection of a linker is a critical, multi-faceted decision in the development of bioconjugates. This compound offers a compelling balance of properties as a non-cleavable, hydrophilic linker. Its discrete PEG chain enhances solubility and improves pharmacokinetics, which is particularly advantageous for hydrophobic payloads. However, the optimal linker choice is context-dependent, relying on the specific characteristics of the targeting moiety, the payload, and the therapeutic application. For instance, a cleavable linker might be preferred to leverage the bystander effect in heterogeneous tumors, while a more hydrophobic linker could be necessary for PROTACs that need to cross the cell membrane. Therefore, a thorough evaluation of various linker technologies, guided by the experimental protocols outlined in this guide, is essential for the rational design of safe and effective targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 17. benchchem.com [benchchem.com]
- 18. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Proper Disposal of m-PEG12-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of m-PEG12-OH (alpha-Methoxy-omega-hydroxy-poly(ethylene glycol)), a commonly used reagent in research and drug development. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard, adherence to correct disposal protocols is essential to minimize environmental impact and uphold laboratory safety standards.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for specific handling instructions.
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use splash goggles or safety glasses to prevent eye contact.
-
Lab Coat: A standard laboratory coat is recommended to protect clothing.
Handling and Storage:
-
Store this compound in a tightly sealed container in a dry, well-ventilated area.
-
Avoid contact with skin and eyes. The substance is known to cause skin irritation and serious eye irritation.[2]
-
Keep away from strong oxidizing agents.
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal parameters for this compound.
| Parameter | Guideline | Source(s) |
| Hazard Classification | Not classified as a hazardous substance. Causes skin and serious eye irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, and chemical-resistant gloves. | [1] |
| Handling Precautions | Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area. | [2] |
| Storage | Keep container tightly sealed in a cool, well-ventilated place. | [1] |
| Spill Cleanup | For small spills, sweep up the material and place it in a suitable, closed container for disposal. | |
| Primary Disposal Method | Dispose of as non-hazardous chemical waste in accordance with institutional and local regulations. | [1] |
| Drain Disposal | Not Recommended. Polyethylene glycol can impact wastewater treatment processes.[1][3] |
Step-by-Step Disposal Protocol
The following protocol details the standard procedure for disposing of this compound waste generated in a typical laboratory setting. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine the form of the this compound waste (e.g., solid, liquid solution) and identify any other chemicals or solvents it may be mixed with.
-
Segregate from Hazardous Waste: This is a critical step.
-
If the this compound waste is mixed with any hazardous materials (e.g., halogenated solvents, heavy metals, corrosive materials, or other toxic chemicals), the entire mixture must be treated as hazardous waste.[1][4] Follow your institution's specific procedures for hazardous waste disposal.
-
If the this compound is in its pure form or mixed only with non-hazardous materials, it can be disposed of as non-hazardous chemical waste. Do not mix it with hazardous waste streams.[1]
-
Step 2: Containerization and Labeling
-
Use a Dedicated Waste Container: Collect all non-hazardous this compound waste in a designated, compatible, and leak-proof container. Plastic containers are generally suitable for this type of waste.
-
Label the Container Clearly: As soon as you begin adding waste to the container, label it clearly and accurately. The label should include:
-
The words "Non-Hazardous Waste"
-
The full chemical name: "this compound"
-
If it is a mixture, list all constituents and their approximate concentrations.
-
Step 3: Storage and Final Disposal
-
Store Waste Securely: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Schedule a Waste Pickup: Once the waste container is full or has reached the local accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1]
Step 4: Decontamination of Empty Containers
-
Triple Rinse: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: The first rinseate should be collected and disposed of as chemical waste along with your other this compound waste. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS guidelines.
-
Dispose of Clean Container: Once the container is clean and dry, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for general informational purposes only. It is not a substitute for the specific guidelines and regulations of your institution or local authorities. Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable safety and environmental regulations.
References
Personal protective equipment for handling m-PEG12-OH
Essential Safety and Handling Guide for m-PEG12-OH
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 2050595-03-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that causes skin irritation and serious eye irritation.[1][2] It is imperative to use appropriate personal protective equipment to prevent exposure.
Hazard Statements:
GHS Pictogram: [2]

A comprehensive summary of the recommended PPE is provided below.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | Must conform to NIOSH (US) or EN 166 (EU) standards to protect eyes from splashes of the liquid compound.[3][4] |
| Hand Protection | Chemical-resistant nitrile rubber gloves | A thickness greater than 0.11 mm is recommended.[3] Always inspect gloves before use and dispose of them properly after handling. Wash and dry hands thoroughly after glove removal.[4] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination.[3] For larger quantities or splash potential, impervious clothing should be considered.[4] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area, such as a chemical fume hood.[3] A NIOSH-approved air-purifying respirator is necessary if there is a risk of generating aerosols.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps for the safe handling of this compound, from preparation to post-handling cleanup.
-
Preparation and Precautionary Measures:
-
Thoroughly read the Safety Data Sheet (SDS) for this compound before starting any work.[4]
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood.[3][4]
-
Verify that a safety shower and an eyewash station are easily accessible.[4]
-
Don all required PPE as detailed in the table above.
-
-
Handling the Compound:
-
After Handling:
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | 2-8°C in a tightly sealed container. |
| Environment | Store in a cool, dry, and well-ventilated place.[3] |
| Incompatible Materials | Keep away from strong acids and oxidizing agents.[3] |
| Container | Keep container tightly closed to prevent moisture absorption.[3] |
Emergency and First Aid Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1] Seek prompt medical attention if irritation persists.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[3] |
Disposal Plan
The disposal of this compound and its associated waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound (e.g., unused compound, solutions, contaminated labware) as chemical waste.
-
Do not mix this compound waste with other waste streams unless permitted by your institution's guidelines.[5]
-
-
Containerization and Labeling:
-
Contaminated Materials:
-
Final Disposal:
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
